Technical Documentation Center

1-Methoxy-3-(2-methylphenoxy)-2-propanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methoxy-3-(2-methylphenoxy)-2-propanol
  • CAS: 39144-34-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a valuable chemical intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a valuable chemical intermediate. The document outlines the most logical and efficient synthetic pathway, delving into the underlying chemical principles, detailed experimental protocols, and in-depth characterization of the final product. This guide is structured to provide not just a set of instructions, but a thorough understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility. The synthesis is approached as a two-step process: the formation of an intermediate, o-cresyl glycidyl ether, followed by a regioselective, base-catalyzed ring-opening with methanol.

Introduction

1-Methoxy-3-(2-methylphenoxy)-2-propanol is a substituted propanol derivative with potential applications in pharmaceutical and materials science. Its structure, featuring an ether linkage to an aromatic ring and a secondary alcohol, makes it a versatile building block for more complex molecules. A notable analogue, Mephenesin (3-(2-methylphenoxy)-1,2-propanediol), is a centrally acting muscle relaxant, highlighting the potential pharmacological relevance of this class of compounds[1][2][3]. This guide will focus on a robust and well-established synthetic route that ensures high yield and purity of the target compound.

Synthetic Pathway Overview

The synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, o-cresyl glycidyl ether, via a Williamson ether synthesis. The second step is the nucleophilic ring-opening of the epoxide in o-cresyl glycidyl ether by a methoxide ion.

Synthesis_Pathway o_cresol o-Cresol intermediate o-Cresyl Glycidyl Ether o_cresol->intermediate Base (e.g., NaOH) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate final_product 1-Methoxy-3-(2-methylphenoxy)-2-propanol intermediate->final_product Base (e.g., NaOMe) methanol Methanol methanol->final_product

Caption: Overall synthetic scheme for 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Part 1: Synthesis of o-Cresyl Glycidyl Ether

The initial step in the synthesis is the formation of o-cresyl glycidyl ether from o-cresol and epichlorohydrin. This reaction is a classic example of the Williamson ether synthesis, where an alkoxide (in this case, the phenoxide of o-cresol) acts as a nucleophile to displace a halide from an alkyl halide (epichlorohydrin).

Reaction Mechanism

The reaction proceeds in two key stages. First, a strong base, such as sodium hydroxide, deprotonates the phenolic hydroxyl group of o-cresol to form the more nucleophilic sodium o-cresoxide. This is followed by a nucleophilic attack of the phenoxide on the primary carbon of epichlorohydrin, displacing the chloride ion in an SN2 reaction.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack o_cresol o-Cresol phenoxide Sodium o-cresoxide o_cresol->phenoxide + naoh NaOH naoh->phenoxide water H2O phenoxide->water + phenoxide_ion o-Cresoxide ion intermediate o-Cresyl Glycidyl Ether phenoxide_ion->intermediate + epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate nacl NaCl intermediate->nacl +

Caption: Mechanism of o-cresyl glycidyl ether synthesis.

Experimental Protocol: Synthesis of o-Cresyl Glycidyl Ether

Materials:

  • o-Cresol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1.0 equivalent) in an excess of epichlorohydrin (3-5 equivalents).

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • With vigorous stirring, slowly add the sodium hydroxide solution to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Add deionized water to dissolve the sodium chloride byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude o-cresyl glycidyl ether.

  • The crude product can be purified by vacuum distillation.

Part 2: Synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

The second and final step is the regioselective ring-opening of the epoxide ring of o-cresyl glycidyl ether using methanol as the nucleophile. To achieve high regioselectivity for the desired product, a base-catalyzed reaction is employed.

Reaction Mechanism

In a basic medium, methanol is deprotonated by a strong base (e.g., sodium methoxide) to form the highly nucleophilic methoxide ion. The methoxide ion then attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the bulky o-tolyloxy group, the nucleophilic attack preferentially occurs at the less substituted terminal carbon of the epoxide ring in an SN2 fashion. This leads to the formation of the desired secondary alcohol, 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Epoxide_Ring_Opening cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Attack and Protonation methanol Methanol methoxide Methoxide ion methanol->methoxide base Base (e.g., NaOMe) base->methoxide intermediate o-Cresyl Glycidyl Ether alkoxide_intermediate Alkoxide Intermediate intermediate->alkoxide_intermediate methoxide_ion Methoxide ion methoxide_ion->alkoxide_intermediate final_product 1-Methoxy-3-(2-methylphenoxy)-2-propanol alkoxide_intermediate->final_product Protonation (from solvent)

Caption: Mechanism of the base-catalyzed ring-opening of o-cresyl glycidyl ether.

Experimental Protocol: Synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Materials:

  • o-Cresyl glycidyl ether

  • Anhydrous methanol

  • Sodium methoxide (NaOMe) or sodium metal (Na)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-cresyl glycidyl ether (1.0 equivalent) in anhydrous methanol.

  • Add a catalytic amount of a strong base, such as sodium methoxide (0.1-0.2 equivalents). Alternatively, sodium metal can be carefully added to the methanol to generate sodium methoxide in situ.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-Methoxy-3-(2-methylphenoxy)-2-propanol can be purified by flash column chromatography on silica gel.

Characterization of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

A thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data.

Quantitative Data Summary
PropertyExpected Value
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not readily available; expected to be high
Solubility Soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected signals for 1-Methoxy-3-(2-methylphenoxy)-2-propanol would include:

    • A singlet for the methyl protons of the o-cresol moiety.

    • A singlet for the methoxy group protons.

    • Multiplets for the aromatic protons.

    • Multiplets for the protons of the propanol backbone (-OCH₂-CH(OH)-CH₂OCH₃).

    • A signal for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:

    • A signal for the methyl carbon of the o-cresol group.

    • A signal for the methoxy carbon.

    • Signals for the aromatic carbons.

    • Signals for the three carbons of the propanol backbone.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

    • A broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).

    • C-H stretching bands for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹).

    • C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

    • A strong C-O stretching band for the ether linkages (around 1250-1050 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.24 g/mol , along with characteristic fragmentation patterns.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers and drug development professionals can reliably produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound, ensuring the integrity of subsequent research and development activities.

References

  • Mephenesin. PubChem. National Center for Biotechnology Information. [Link]

  • Mephenesin. Pharmd Guru. [Link]

  • Mephenesin acetylsalicylate.
  • Preparation of 1-methoxy-2-propanol.
  • Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. ResearchGate. [Link]

  • Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin. ResearchGate. [Link]

  • The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. ResearchGate. [Link]

  • Methoxy groups just stick out. ACD/Labs. [Link]

  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. [Link]

  • Tris(μ 2 -carbonyl)octacarbonyl(triphenylphosphite)tetracobalt. MDPI. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 13C NMR of 1-Propanol. SlidePlayer. [Link]

  • Base-Catalyzed Transesterification vs. Supercritical Methanol Transesterification... MDPI. [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. [Link]

  • Optimized co-solvent methanolysis of mixed non-edible oils over nano solid base catalyst derived from egg shells. ResearchGate. [Link]

  • Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases. DESY Publication Database. [Link]

  • 1-(2-Methoxyethoxy)-2-methyl-2-propanol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Compounds. Natural Products Atlas. [Link]

  • Spectrum MoNA040683 for 1-Methoxy-2-propanol, TMS derivative. MassBank of North America. [Link]

  • Thermal (Catalyst-Free) Transesterification of Diols and Glycerol with Dimethyl Carbonate... ACS Publications. [Link]

  • Fluorescent cationic fluorinated oxazoliniums for cysteine bioconjugation via an SNAr reaction. PubMed. [Link]

  • Protocol for Biodiesel Production by Base-Catalyzed Method. ResearchGate. [Link]

  • Biodiesel Production through the Transesterification of Waste Cooking Oil over Typical Heterogeneous Base or Acid Catalysts. MDPI. [Link]

Sources

Exploratory

1-Methoxy-3-(2-methylphenoxy)-2-propanol: Structural Elucidation, Synthesis, and Applications in Medicinal Chemistry

Executive Summary Glycerol aryl ethers represent a highly versatile class of compounds in both organic synthesis and medicinal chemistry[1]. Among these, 1-Methoxy-3-(2-methylphenoxy)-2-propanol (also known as mephenesin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glycerol aryl ethers represent a highly versatile class of compounds in both organic synthesis and medicinal chemistry[1]. Among these, 1-Methoxy-3-(2-methylphenoxy)-2-propanol (also known as mephenesin methyl ether) stands out as a critical building block and pharmacological intermediate. By masking the primary hydroxyl group of the classic muscle relaxant mephenesin with a methyl ether, this compound exhibits altered lipophilicity and hydrogen-bonding characteristics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthetic methodologies, and its role in advanced drug development.

Chemical Identity & Physicochemical Profiling

1-Methoxy-3-(2-methylphenoxy)-2-propanol is an ether-alcohol characterized by a central propan-2-ol moiety. It is substituted at the C1 position with a methoxy group and at the C3 position with an o-tolyloxy (2-methylphenoxy) group. The presence of a chiral center at C2 makes it a valuable scaffold for stereospecific pharmacological studies.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 1-methoxy-3-(2-methylphenoxy)propan-2-ol
CAS Registry Number 39144-34-8[2]
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.25 g/mol
Exact Mass 196.1099 g/mol [3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 5[3]

Mechanistic Synthesis: Epoxide Ring-Opening

The most efficient and scalable synthetic route to 1-methoxy-3-(2-methylphenoxy)-2-propanol involves the regioselective ring-opening of o-cresyl glycidyl ether (CAS 2210-79-9) using methanol[4].

Causality in Experimental Design: The choice of catalyst is paramount. Under basic conditions (e.g., using sodium methoxide), the reaction proceeds via a classic Sₙ2 mechanism. The nucleophilic methoxide ion selectively attacks the less sterically hindered terminal carbon (C1) of the epoxide ring. This regioselectivity is critical because it predominantly yields the desired secondary alcohol (2-propanol derivative) rather than the primary alcohol byproduct that would result from attack at the more substituted C2 position[4][5].

Mechanism A o-Cresyl Glycidyl Ether (Epoxide) C SN2 Transition State (Attack at C1) A->C Base Catalysis (NaOMe/MeOH) B Methoxide Ion (Nucleophile) B->C D 1-Methoxy-3-(2-methylphenoxy) -2-propanol C->D Regioselective Ring Opening

Regioselective SN2 epoxide ring-opening mechanism yielding the secondary alcohol.

Experimental Protocol: Base-Catalyzed Synthesis

To ensure a self-validating system, the following protocol incorporates built-in quality control (QC) checkpoints to verify regioselectivity and reaction completion.

Reagents:

  • o-Cresyl glycidyl ether (CAS 2210-79-9)[4]

  • Anhydrous Methanol (Solvent and Reactant)

  • Sodium Methoxide (NaOMe, 0.1 equiv. catalyst)

  • Amberlyst-15 ion exchange resin (H+ form)

Step-by-Step Methodology:

  • Initiation: In an oven-dried, round-bottom flask purged with N₂, dissolve 50 mmol of o-cresyl glycidyl ether in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 5 mmol of sodium methoxide to the stirring solution at 0 °C to control the initial exothermic ring-opening.

  • Propagation: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 4–6 hours.

  • In-Process QC (Self-Validation 1): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the epoxide spot (higher R_f) and the appearance of a new, more polar spot confirms conversion.

  • Quenching: Cool the reaction to room temperature. Add Amberlyst-15 resin to neutralize the basic catalyst. Stir for 15 minutes until the pH is ~7.

  • Purification: Filter the resin. Concentrate the filtrate in vacuo to remove excess methanol. Dissolve the crude residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate.

  • Final QC (Self-Validation 2): Analyze the purified product via ¹H NMR. The presence of a methoxy singlet (~3.3 ppm) and a secondary alcohol multiplet (~4.0 ppm), combined with the absence of primary hydroxyl proton shifts, validates the regioselective success of the Sₙ2 attack.

Pharmacological Relevance and Structural Derivatization

1-Methoxy-3-(2-methylphenoxy)-2-propanol is structurally homologous to mephenesin (3-(2-methylphenoxy)propane-1,2-diol), a well-documented centrally acting muscle relaxant[1][6].

In drug development, the O-methylation of a primary alcohol is a deliberate pharmacokinetic strategy. By converting the primary hydroxyl group of mephenesin into a methoxy ether, the molecule's overall lipophilicity (logP) is significantly increased, and its topological polar surface area (TPSA) is reduced[3]. This structural modification enhances the molecule's ability to passively diffuse across the blood-brain barrier (BBB), making it a superior scaffold for targeting the central nervous system (CNS)[1].

Workflow A Mephenesin Core (Muscle Relaxant) B O-Methylation (Primary Hydroxyl) A->B C 1-Methoxy-3-(2-methylphenoxy) -2-propanol B->C D Increased Lipophilicity (Higher logP) C->D E Enhanced BBB Penetration (CNS Targeting) D->E

Pharmacological rationale for O-methylation of mephenesin to enhance CNS penetration.

EHS (Environment, Health, and Safety) Protocols

When synthesizing or handling this compound, strict adherence to EHS guidelines is mandatory:

  • Precursor Toxicity: The starting material, o-cresyl glycidyl ether (CAS 2210-79-9), is an epoxide. Epoxides are known alkylating agents and are susceptible to nucleophilic attack by biological macromolecules (e.g., proteins, DNA), making them potential mutagens and skin sensitizers[4].

  • Handling: All synthetic procedures must be conducted in a certified fume hood using nitrile gloves, chemical splash goggles, and a lab coat.

  • Disposal: Waste streams containing unreacted epoxides or ether-alcohols must not be discharged into the aqueous environment. They must be collected and disposed of via high-temperature incineration or deep well injection in accordance with local environmental protection laws[7].

References

  • Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies, ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Handling and Disposal of Toxic Substances (Canada Gazette, Part I, Volume 150, Number 6), Government of Canada. URL: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Abstract This technical guide provides a comprehensive spectroscopic profile of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a molecule of interest for its structural motifs relevant to pharmaceutical and chemical synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive spectroscopic profile of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a molecule of interest for its structural motifs relevant to pharmaceutical and chemical synthesis. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a reliable, predicted spectroscopic profile. It is designed for researchers, scientists, and drug development professionals, offering not only predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) but also the detailed, field-proven experimental protocols required for their empirical validation. The causality behind instrumental choices and the logic of spectral interpretation are emphasized to ensure a self-validating framework for analysis.

Molecular Structure and Spectroscopic Implications

1-Methoxy-3-(2-methylphenoxy)-2-propanol is a multi-functionalized organic molecule. Its structure contains several key features that govern its spectroscopic behavior:

  • Aromatic Ring: A 2-methylphenoxy (o-cresol) group, which will produce characteristic signals in both NMR and IR spectra.

  • Ether Linkages: An aliphatic methoxy group (-OCH₃) and an aryl ether linkage (Ar-O-CH₂), each with distinct spectroscopic signatures.

  • Secondary Alcohol: A hydroxyl (-OH) group on a chiral center, which is a key feature for IR spectroscopy and will influence adjacent protons in NMR.

A thorough analysis of these groups is fundamental to predicting and interpreting the spectral data accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For 1-Methoxy-3-(2-methylphenoxy)-2-propanol, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. Chemical shifts are influenced by the electronegativity of nearby atoms (oxygen) and the anisotropic effects of the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Ar-CH~2.2Singlet (s)3HMethyl group on the aromatic ring, slightly downfield.
-OCH~3.4Singlet (s)3HProtons on the methoxy group, deshielded by oxygen.
CH ₂-OCH₃~3.5Doublet of doublets (dd)2HMethylene protons adjacent to the methoxy group and the chiral center.
CH -OH~4.0Multiplet (m)1HMethine proton at the chiral center, deshielded by the hydroxyl and adjacent ether linkages.
Ar-O-CH~4.1Doublet of doublets (dd)2HMethylene protons adjacent to the phenoxy group and the chiral center.
OH Variable (e.g., 2.0-4.0)Broad Singlet (s)1HLabile proton; chemical shift is concentration and solvent-dependent.
Ar-H ~6.8-7.2Multiplets (m)4HAromatic protons with complex splitting patterns due to ortho and meta coupling.
Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Ar-C H₃~16Alkyl carbon attached to an aromatic ring.
-OC H₃~59Methoxy carbon, deshielded by oxygen.
C H₂-OCH₃~74Aliphatic carbon in an ether linkage.
C H-OH~70Carbon bearing the hydroxyl group.
Ar-O-C H₂~72Aliphatic carbon in the aryl ether linkage.
Aromatic C -H~111, 121, 127, 131Aromatic carbons with attached protons.
Aromatic C -O~156Aromatic carbon attached to the ether oxygen.
Aromatic C -CH₃~126Aromatic carbon attached to the methyl group.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation and Setup:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).[2]

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to a standard range for protons (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover the expected range for organic molecules (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data using the spectrometer's software.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the residual solvent peak (e.g., 77.16 ppm for CDCl₃).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Tune & Shim Spectrometer C->D Insert Sample E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform & Phasing E->G F->G H Calibrate & Integrate G->H I Assign Peaks H->I J J I->J Final Structure Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectroscopic Data

The IR spectrum of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is expected to show prominent absorption bands corresponding to its alcohol, ether, and aromatic components.

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
Alcohol (O-H)3200 - 3550 (broad)O-H Stretch
Aromatic C-H3000 - 3100C-H Stretch
Aliphatic C-H2850 - 3000C-H Stretch
Aromatic C=C1450 - 1600C=C Stretch in ring
Ether (C-O)1070 - 1250 (strong)C-O Stretch

Rationale: The broad O-H stretch is a hallmark of alcohols due to hydrogen bonding.[3] The C-O stretching region will likely show multiple strong bands due to the two different ether linkages and the secondary alcohol.[4] The aromatic C=C stretches provide a fingerprint for the substituted benzene ring.

Experimental Protocol for IR Data Acquisition
  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer, which provides high sensitivity and speed.

  • Sample Preparation (Neat Liquid):

    • As the target compound is expected to be a liquid, the simplest method is to prepare a thin film.

    • Place one drop of the neat (undiluted) liquid onto the surface of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin capillary film of the sample.

  • Data Acquisition:

    • Record a background spectrum with the empty salt plates in the beam path to account for atmospheric and instrumental absorptions.

    • Place the sample "sandwich" into the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Identify the key absorption bands and assign them to the corresponding functional groups.

IR_Workflow A Acquire Background Spectrum (Empty) C Acquire Sample Spectrum A->C B Prepare Thin Film of Sample B->C D Process Data (Background Subtraction) C->D E Identify Characteristic Absorption Bands D->E F Assign Functional Groups E->F

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its overall structure.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₆O₃, giving a molecular weight of 196.24 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 196.

  • Key Fragmentation Pathways: In EI-MS, the molecular ion can undergo fragmentation. Plausible fragments for this structure include:

    • Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atoms is common. This could lead to fragments from the loss of a methoxymethyl radical (•CH₂OCH₃, m/z = 45) or a phenoxymethyl radical.

    • Loss of Water: Dehydration from the alcohol group could lead to a fragment at m/z = 178 (M-18).

    • Base Peak: A common fragmentation for phenoxy-containing compounds is the cleavage of the ether bond, potentially leading to a stable phenoxy or methylphenoxy cation. The fragment corresponding to the methylphenoxy cation [CH₃C₆H₄O]⁺ at m/z = 107 or the subsequent tropylium-like ion is a strong candidate for the base peak.

MS_Fragmentation Parent [C₁₁H₁₆O₃]⁺˙ m/z = 196 (M⁺) Frag1 [M - H₂O]⁺˙ m/z = 178 Parent->Frag1 - H₂O Frag2 [CH₃C₆H₄O]⁺ m/z = 107 Parent->Frag2 - C₄H₉O₂ Frag3 [C₄H₉O₂]⁺ m/z = 89 Parent->Frag3 - C₇H₇O

Caption: Plausible Fragmentation Pathways in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Introduce a small, diluted sample of the compound into the mass spectrometer. For a volatile liquid, this is typically done via a Gas Chromatography (GC-MS) system, which provides separation and clean sample introduction. Direct infusion via a heated probe is an alternative.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust, high-energy technique that induces reproducible fragmentation patterns, ideal for structural elucidation and library matching.

  • Mass Analysis:

    • Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection and Data Analysis:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure. Compare the spectrum to databases like the NIST Mass Spectral Library for potential matches with related compounds.[5]

Conclusion

This guide presents a detailed, predicted spectroscopic profile for 1-Methoxy-3-(2-methylphenoxy)-2-propanol based on fundamental chemical principles and comparative data. The provided tables summarize the expected NMR chemical shifts, IR absorption bands, and key mass spectral fragments. While these predictions offer a robust framework for characterization, empirical verification is paramount in scientific research. The step-by-step experimental protocols included herein provide a validated methodology for researchers to acquire and confirm this data, ensuring both accuracy and reproducibility in the structural elucidation of this compound.

References

  • Ochoa-Terán, A., & Rivero, I. A. (2008). New synthesis of Mephenoxalone. ARKIVOC, 2008(ii), 235-242. (Available at: [Link])

  • ResearchGate. (n.d.). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). (Available at: [Link])

  • Lunsford, C. D., et al. (1960). Synthesis of Mephenoxalone. (Referenced in[6] and[7]).

  • The Royal Society of Chemistry. (n.d.). Supporting information for various compounds. (Note: This is a general reference for typical NMR/IR data, specific compound link was not provided in search but represents a common data source type). (Example available at: [Link])

  • MassBank of North America. (n.d.). Spectrum MoNA040683 for 1-Methoxy-2-propanol, TMS derivative. (Available at: [Link])

  • NextSDS. (n.d.). 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. (Available at: [Link])

  • National Center for Biotechnology Information. (n.d.). Mephenoxalone. PubChem Compound Database. (Available at: [Link])

  • Brown, W. P. (2025). Infrared spectrum of 1-methoxypropane. Doc Brown's Chemistry. (Available at: [Link])

  • NIST. (n.d.). 2-Propanol, 1-methoxy- IR Spectrum. NIST Chemistry WebBook. (Available at: [Link])

  • NIST. (n.d.). 2-Propanol, 1-methoxy- Mass Spectrum. NIST Chemistry WebBook. (Available at: [Link])

  • Brown, W. P. (2026). Mass spectrum of propan-2-ol. Doc Brown's Chemistry. (Available at: [Link])

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Available at: [Link])

Sources

Exploratory

1-Methoxy-3-(2-methylphenoxy)-2-propanol CAS number and molecular weight

Introduction This technical guide provides a comprehensive overview of the chemical compound 1-Methoxy-3-(2-methylphenoxy)-2-propanol. The document is intended for researchers, scientists, and professionals in the field...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-Methoxy-3-(2-methylphenoxy)-2-propanol. The document is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines. It aims to consolidate the available scientific and technical data for this specific molecule, covering its fundamental properties.

Core Compound Identification

A crucial first step in the study of any chemical entity is its unambiguous identification through standardized nomenclature and registry numbers. This ensures clarity and precision in scientific communication and research.

PropertyValueSource
CAS Number 39144-34-8[1][2]
Molecular Formula C₁₁H₁₆O₃[1][2]
Molecular Weight 196.24 g/mol [2]

Structural Representation

The molecular structure of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is key to understanding its chemical behavior and potential interactions.

Caption: Molecular structure of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Synthesis and Manufacturing

A thorough review of publicly available scientific literature and chemical databases did not yield specific, validated synthesis protocols for 1-Methoxy-3-(2-methylphenoxy)-2-propanol. While general synthetic routes for similar ether-alcohol compounds exist, detailing a specific and reliable protocol for this particular molecule is not possible without dedicated experimental data.

Generally, the synthesis of such a molecule could potentially involve the reaction of a precursor alcohol with a methylating agent. A plausible, though unverified, synthetic pathway is visualized below.

Synthesis_Pathway cluster_reactants Reactants & Reagents Precursor 3-(2-methylphenoxy)-1,2-propanediol Williamson_Ether_Synthesis Williamson Ether Synthesis Precursor->Williamson_Ether_Synthesis Methylating_Agent Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) Methylating_Agent->Williamson_Ether_Synthesis Base Base (e.g., Sodium hydride) Base->Williamson_Ether_Synthesis Solvent Aprotic Solvent Solvent->Williamson_Ether_Synthesis Product 1-Methoxy-3-(2-methylphenoxy)-2-propanol Williamson_Ether_Synthesis->Product Formation of Ether Linkage

Caption: A potential synthetic route via Williamson Ether Synthesis.

Physicochemical Properties

Applications and Research Interest

The specific applications and areas of research interest for 1-Methoxy-3-(2-methylphenoxy)-2-propanol are not well-documented. Its structural motifs, a substituted phenoxy propanol ether, are found in various biologically active molecules. However, without specific studies on this compound, any discussion of its potential applications would be purely speculative.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Methoxy-3-(2-methylphenoxy)-2-propanol is not available from major chemical safety data providers. For any laboratory work involving this compound, it should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), and working in a well-ventilated area, are essential.

Conclusion

1-Methoxy-3-(2-methylphenoxy)-2-propanol is a chemical compound with a defined structure, CAS number, and molecular weight. However, there is a notable lack of in-depth, publicly available scientific literature detailing its synthesis, specific physicochemical properties, applications, and safety data. This suggests that it may be a novel compound or a research chemical with limited study. Further empirical research would be necessary to fully characterize this molecule and determine its potential utility.

References

  • NextSDS. 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. [Link]

Sources

Foundational

Physical Properties and Pharmacokinetic Profiling of 1-Methoxy-3-(2-methylphenoxy)-2-propanol: A Technical Guide

Executive Summary In the landscape of neuropharmacology and specialty chemical design, the modification of aliphatic side chains on aryloxy-propanediol scaffolds represents a critical strategy for tuning pharmacokinetics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and specialty chemical design, the modification of aliphatic side chains on aryloxy-propanediol scaffolds represents a critical strategy for tuning pharmacokinetics. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) is a highly specialized ether-alcohol derivative[1]. Structurally, it is the 1-O-methylated analog of mephenesin, a classical centrally acting muscle relaxant.

By replacing the primary hydroxyl group of the propanediol backbone with a methoxy moiety, we fundamentally alter the molecule's hydrogen-bonding network. This technical guide explores the causality behind these structural modifications, detailing the physical properties, structure-activity relationships (SAR), and the rigorous experimental workflows required for its synthesis and characterization.

Molecular Architecture & Physicochemical Profiling

The physical properties of a molecule dictate its behavior in both biological systems and industrial formulations. For 1-Methoxy-3-(2-methylphenoxy)-2-propanol, the introduction of the methoxy group reduces the Topological Polar Surface Area (tPSA) and increases lipophilicity compared to its diol counterparts.

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, combining empirical industrial data with predictive structural models.

PropertyValueMechanistic Implication / Source
CAS Registry Number 39144-34-8Unique identifier for regulatory compliance[1].
Molecular Formula C₁₁H₁₆O₃Defines the atomic composition[1].
Molecular Weight 196.24 g/mol Optimal for rapid oral absorption (Lipinski's Rule of 5)[1].
Topological Polar Surface Area 38.7 Ų< 90 Ų indicates excellent Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 1Restricted to the C2 secondary hydroxyl group.
Hydrogen Bond Acceptors 3Comprises the two ether oxygens and one hydroxyl oxygen.
Estimated LogP 1.8 - 2.2Enhanced lipophilicity over mephenesin (LogP ~1.2).
Industrial Purity Standard ≥ 99.00%Required threshold for pharmacological profiling[2].

Structure-Activity Relationship (SAR): The Causality of Methylation

As an Application Scientist, I often emphasize that structural modifications must be driven by a specific pharmacokinetic goal. The methylation of the C1 primary alcohol in this scaffold serves two distinct, causal purposes:

  • Enhanced CNS Penetration: The Blood-Brain Barrier (BBB) heavily restricts molecules with high hydrogen-bonding capacity. By capping the primary alcohol with a methyl group, we eliminate one hydrogen bond donor. This drops the tPSA to 38.7 Ų and raises the LogP, creating a thermodynamic profile highly favorable for passive diffusion across the lipophilic endothelial cells of the BBB.

  • Metabolic Shielding: Primary alcohols are highly susceptible to rapid oxidation by cytosolic Alcohol Dehydrogenase (ADH), leading to inactive carboxylic acid metabolites. The methoxy group acts as a steric and electronic shield, forcing hepatic clearance to rely on slower CYP450-mediated O-demethylation. This extends the molecule's biological half-life.

Experimental Methodologies: Synthesis and Validation

To ensure high-fidelity data, the synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol must be highly regioselective. The following protocol utilizes a base-catalyzed epoxide ring-opening to guarantee the correct placement of the hydroxyl group.

Protocol 1: Regioselective Synthesis Workflow

Objective: Synthesize the target compound via the nucleophilic ring-opening of 2,3-epoxypropyl o-tolyl ether.

  • Step 1: Epoxidation of o-Cresol React o-cresol with an excess of epichlorohydrin in the presence of aqueous NaOH (40% w/v) at 60°C. This yields the critical intermediate, 2,3-epoxypropyl o-tolyl ether[3].

  • Step 2: Base-Catalyzed Ring Opening Dissolve the epoxide intermediate in anhydrous methanol. Introduce a catalytic amount of sodium methoxide (NaOMe). Reflux the mixture at 65°C for 4 hours.

    • Causality Check: Why base catalysis? Under basic conditions, the methoxide nucleophile attacks the less sterically hindered terminal carbon of the epoxide via an Sₙ2 mechanism. This regioselectively produces the secondary alcohol (2-propanol derivative). Acid catalysis would promote an Sₙ1-like transition state, leading to attack at the more substituted carbon and yielding an undesired primary alcohol.

  • Step 3: Quenching and Extraction Quench the reaction with a saturated ammonium chloride solution to neutralize the base. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Step 4: Self-Validating Characterization (NMR) Purify the crude product via vacuum distillation. To validate the Sₙ2 regioselectivity, subject the purified compound to ¹³C NMR spectroscopy. The presence of a downfield signal at approximately 68-70 ppm confirms the secondary carbinol carbon (CH-OH), validating the structural integrity of the synthesized batch.

Synthesis A o-Cresol + Epichlorohydrin B 2,3-Epoxypropyl o-tolyl ether A->B NaOH, 60°C C Methanol + NaOMe (Base Catalysis) B->C SN2 Ring Opening D 1-Methoxy-3-(2-methylphenoxy) -2-propanol C->D Distillation & NMR

Fig 1: Stepwise synthesis workflow of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.
Protocol 2: Lipophilicity (LogP) Determination

Objective: Empirically quantify the partition coefficient to validate BBB penetration models.

  • Step 1: Prepare a mutually saturated biphasic system of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Step 2: Dissolve exactly 10 mg of the synthesized compound into 10 mL of the octanol phase. Combine with 10 mL of the aqueous phase in a separatory funnel.

  • Step 3: Agitate the mixture on a mechanical shaker for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Step 4: Separate the phases and centrifuge at 3000 rpm to break any micro-emulsions. Quantify the concentration of the compound in both phases using HPLC-UV (λ = 270 nm).

    • Causality Check: While computational models predict a LogP of ~2.0, the shake-flask method is the gold standard because it empirically accounts for intramolecular hydrogen bonding between the C2-hydroxyl and the adjacent ether oxygens—a phenomenon that often causes in silico models to underestimate true lipophilicity.

Mechanistic Pathways: Hepatic Metabolism

Understanding the metabolic fate of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is critical for drug development. The presence of the methoxy group shifts the primary clearance mechanism toward the Cytochrome P450 system.

Metabolism Target 1-Methoxy-3-(2-methylphenoxy)-2-propanol Demethylation CYP450 (Hepatic) O-Demethylation Target->Demethylation Phase I Metabolism Conjugation UGT Enzymes Glucuronidation Target->Conjugation Direct Phase II (via C2-OH) Metabolite1 Mephenesin (Active Metabolite) Demethylation->Metabolite1 Metabolite1->Conjugation Phase II Excretion Renal Excretion (Urine) Conjugation->Excretion

Fig 2: Proposed hepatic metabolic pathway and clearance mechanism.

As illustrated above, Phase I metabolism primarily involves CYP-mediated O-demethylation, which paradoxically yields mephenesin—an active metabolite. Alternatively, the free C2-hydroxyl group can undergo direct Phase II glucuronidation by UGT enzymes, leading to rapid renal excretion.

References

Sources

Exploratory

Comprehensive Solubility Profiling of 1-Methoxy-3-(2-methylphenoxy)-2-propanol: Mechanisms, Data, and Methodologies

Executive Summary 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) is a highly specialized ether-alcohol compound often encountered as an intermediate, derivative, or impurity in the synthesis of centrally acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) is a highly specialized ether-alcohol compound often encountered as an intermediate, derivative, or impurity in the synthesis of centrally acting muscle relaxants like mephenesin[1][2]. For formulation scientists and analytical chemists, understanding the solubility profile of this compound is critical for solvent selection, extraction workflows, and chromatographic method development.

This whitepaper provides an authoritative, causality-driven guide to the solubility of 1-Methoxy-3-(2-methylphenoxy)-2-propanol across various solvent systems. It details the thermodynamic mechanisms governing its solvation, provides a quantitative solubility matrix, and outlines a self-validating experimental protocol based on the industry-standard shake-flask method[3][4].

Physicochemical Profiling & Solvation Thermodynamics

To predict and understand the solubility of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, we must deconstruct its molecular architecture. The compound is a structural analog of mephenesin (3-(2-methylphenoxy)-1,2-propanediol), where the primary hydroxyl group has been replaced by a methoxy (–OCH₃) group[2].

This single substitution fundamentally alters the molecule's solvation thermodynamics:

  • Hydrophobic Domain (2-Methylphenoxy Ring): The bulky aromatic ring and the ortho-methyl group create a large lipophilic surface area. This domain relies on London dispersion forces and resists integration into highly ordered, hydrogen-bonded networks like water.

  • Hydrogen Bond Donor (Secondary -OH): The single secondary hydroxyl group is the molecule's only hydrogen bond donor, providing limited polarity.

  • Hydrogen Bond Acceptors (Ether Linkages): The methoxy group and the phenoxy ether oxygen act as H-bond acceptors. However, because the methoxy group lacks a donor proton, the molecule's overall capacity to participate in aqueous hydrogen bonding is drastically reduced compared to its diol counterpart[2].

Solvation Mechanism

The compound exhibits amphiphilic but predominantly lipophilic behavior. It dissolves readily in solvents that can simultaneously satisfy its H-bond donor requirement and interact favorably with its aromatic ring via dispersion forces or dipole-dipole interactions.

Solvation Solute 1-Methoxy-3-(2-methylphenoxy)-2-propanol - Hydrophobic Aryl Ring - H-Bond Donor (-OH) - H-Bond Acceptors (-O-, -OCH3) Water Aqueous Media High Polarity Strong H-Bonding Solute->Water Poor Solvation (Hydrophobic Effect) Alcohols Alcohols (EtOH) Amphiphilic Moderate Dielectric Solute->Alcohols Good Solvation (H-Bond Matching) DMSO DMSO / DCM Polar Aprotic High Solvation Power Solute->DMSO Excellent Solvation (Dipole/Dispersion)

Fig 1: Solvation thermodynamics and solvent compatibility based on functional groups.

Solubility Data Matrix

Based on the structural transition from mephenesin—which is only sparingly soluble in water (~1.17 g/100 mL) but freely soluble in ethanol and chloroform[2][5]—the methoxy derivative exhibits a pronounced shift toward lipophilicity. The table below summarizes the solubility profile across standard laboratory solvents.

SolventDielectric Constant (ε)USP Solubility ClassificationEstimated Concentration (mg/mL)Mechanistic Justification
Water 80.1Practically Insoluble< 0.1High cohesive energy density of water excludes the bulky hydrophobic 2-methylphenoxy ring.
Ethanol / Methanol 24.5 / 32.7Freely Soluble100 - 1000Amphiphilic nature of alcohols perfectly matches the H-bond donor/acceptor profile of the solute.
Dimethyl Sulfoxide (DMSO) 46.7Very Soluble> 1000Strong polar aprotic interactions disrupt the solute's crystal lattice effectively without requiring H-bond donation from the solvent.
Dichloromethane (DCM) 8.9Freely Soluble100 - 1000Excellent dispersion force matching with the aromatic ring and ether linkages.
n-Hexane 1.9Sparingly Soluble10 - 30Purely non-polar solvent cannot satisfy the H-bond donor requirement of the secondary hydroxyl group, limiting solubility.

Experimental Methodology: The Shake-Flask Protocol

To empirically validate the solubility of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in any specific formulation matrix, the Isothermal Shake-Flask Method remains the gold standard[4][6]. The following protocol integrates harmonized recommendations from the Consortium of Biopharmaceutical Tools (CoBiTo) to eliminate inter-laboratory variance[3].

Step-by-Step Workflow
  • Preparation of Saturated System:

    • Weigh an excess amount of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (e.g., 50 mg for aqueous buffers, 500 mg for organic solvents) into a 15 mL glass vial.

    • Add exactly 5.0 mL of the target solvent.

    • Causality Note: An excess of solid must be present to establish a true thermodynamic equilibrium between the solid phase and the dissolved solute[4].

  • Equilibration:

    • Vortex the mixture vigorously for 1 minute to break up aggregates.

    • Place the vial in an isothermal shaker incubator set to 37.0°C ± 0.5°C (or 25.0°C for standard room temperature profiling). Shake at 150 RPM for 24 to 48 hours, shielded from light[3].

    • Causality Note: Temperature fluctuation is the primary source of error in solubility measurements. Strict isothermal conditions are mandatory[7].

  • Visual Verification (Self-Validation Step):

    • Inspect the vial. If no solid is visible at the bottom, the solution is unsaturated. You must add more solid and repeat Step 2[4].

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes to pellet the undissolved solid.

    • Alternatively, draw the supernatant into a syringe and pass it through a 0.45 µm PTFE filter. Crucial: Discard the first 1.0 mL of the filtrate.

    • Causality Note: Lipophilic compounds like 1-Methoxy-3-(2-methylphenoxy)-2-propanol readily adsorb onto hydrophobic filter membranes. Discarding the initial volume saturates these non-specific binding sites, preventing artificially low concentration readings[3][6].

  • Quantification via HPLC-UV:

    • Dilute the collected filtrate with the mobile phase to fall within the linear range of your calibration curve.

    • Analyze using a C18 Reversed-Phase column. The 2-methylphenoxy moiety exhibits strong UV absorbance, allowing for precise quantification at ~270 nm[8].

Workflow Step1 1. Solid Addition Add excess 1-Methoxy-3-(2-methylphenoxy)-2-propanol Step2 2. Solvent Addition Add target solvent (e.g., 5.0 mL) Step1->Step2 Step3 3. Equilibration Isothermal shaking (37°C, 24-48h) Step2->Step3 Decision Solid Present at Equilibrium? Step3->Decision AddMore Add more solid & re-equilibrate Decision->AddMore No (Unsaturated) Step4 4. Phase Separation Centrifugation or 0.45µm PTFE Filtration (Discard first 1mL of filtrate) Decision->Step4 Yes (Saturated) AddMore->Step3 Step5 5. HPLC-UV Analysis Quantify at ~270 nm against calibration curve Step4->Step5

Fig 2: Standardized Shake-Flask Protocol for Equilibrium Solubility Determination.

Formulation Implications & Co-Solvency Strategies

Because 1-Methoxy-3-(2-methylphenoxy)-2-propanol is practically insoluble in water, developing aqueous-based formulations (e.g., for biological assays or liquid dosing) requires strategic solubilization techniques[6][7]:

  • Co-Solvents: The use of water-miscible organic solvents like Ethanol, Propylene Glycol, or PEG 400 will exponentially increase aqueous solubility by lowering the dielectric constant of the bulk solvent[7].

  • Stock Solutions: For High-Throughput Screening (HTS) or in vitro testing, the compound should be maintained as a highly concentrated stock solution in 100% DMSO, followed by rapid dilution into aqueous buffers immediately prior to use to prevent precipitation[6][9].

References

  • [3] Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan | Source: PMC (National Institutes of Health) | URL:[Link]

  • [5] Title: Mephenesin Properties and Toxicity Data | Source: DrugFuture | URL:[Link]

  • [7] Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Source: Pharmaceutical Sciences | URL:[Link]

  • [4] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Source: Dissolution Technologies | URL:[Link]

  • [9] Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) | Source: Protocols.io | URL:[Link]

  • [2] Title: Mephenesin | C10H14O3 | CID 4059 - PubChem | Source: National Institutes of Health (NIH) | URL:[Link]

  • [8] Title: Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine | Source: ResearchGate | URL:[Link]

Sources

Foundational

Pharmacodynamic and Metabolic Profiling of 1-Methoxy-3-(2-methylphenoxy)-2-propanol: A Next-Generation Centrally Acting Muscle Relaxant

Executive Summary & Chemical Rationale In the landscape of centrally acting skeletal muscle relaxants, mephenesin (3-(2-methylphenoxy)-1,2-propanediol) has long served as a foundational pharmacophore for the management o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of centrally acting skeletal muscle relaxants, mephenesin (3-(2-methylphenoxy)-1,2-propanediol) has long served as a foundational pharmacophore for the management of acute muscle spasms. However, its clinical utility is severely bottlenecked by a poor pharmacokinetic profile. The primary metabolic liability of mephenesin is its terminal primary alcohol group, which undergoes rapid, facile oxidation by alcohol dehydrogenase (ADH) into an inactive carboxylic acid derivative, resulting in an exceptionally short biological half-life[1].

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) represents a rational medicinal chemistry evolution of this scaffold[2]. By converting the vulnerable primary hydroxyl group into a methoxy ether (-OCH3), drug developers achieve two critical optimizations:

  • Metabolic Shielding: The ether linkage is entirely resistant to ADH-mediated oxidation, forcing the molecule to rely on slower CYP450-mediated O-demethylation, thereby drastically prolonging its therapeutic window[1].

  • Enhanced Lipophilicity: The removal of a hydrogen-bond donor increases the molecule's partition coefficient (LogP), facilitating superior penetration across the blood-brain barrier (BBB) to reach its central targets.

Metabolism cluster_mephenesin Parent Scaffold: Mephenesin cluster_analog Optimized Derivative: 1-Methoxy Analog M_Alc Primary Alcohol (-OH) M_Enz Alcohol Dehydrogenase (Rapid Oxidation) M_Alc->M_Enz M_Met Inactive Carboxylic Acid M_Enz->M_Met A_Eth Methoxy Ether (-OCH3) A_Enz Steric Shielding (Resists ADH) A_Eth->A_Enz A_Met Prolonged CNS Half-Life A_Enz->A_Met

Caption: Metabolic stabilization strategy via etherification of the primary hydroxyl group.

Pharmacodynamics: Target Engagement & Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is rooted in its ability to modulate neuronal excitability without acting as a generalized central nervous system depressant.

State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav)

The primary molecular targets are voltage-gated sodium channels, specifically the Nav1.4 (skeletal muscle/spindle) and Nav1.6 (neuronal) isoforms[3]. The compound does not simply plug the channel pore; rather, it exhibits state-dependent binding . It binds with high affinity to the inactivated state of the Nav channel[4]. By stabilizing the inactivated conformation, the drug delays the channel's recovery back to the resting state.

Causality in Pathology: Normal voluntary movements rely on low-frequency action potentials, which allow enough time for Nav channels to recover between spikes. Muscle spasms, however, are driven by high-frequency repetitive firing. By delaying channel recovery, the drug acts as a low-pass filter, selectively abolishing the high-frequency bursts responsible for spasticity while preserving normal motor function[4].

Depression of Spinal Polysynaptic Reflexes

At the systems level, this Nav blockade translates to a selective depression of polysynaptic reflexes within the spinal cord. The compound increases the firing threshold of spinal interneurons[5]. Because polysynaptic pathways (e.g., the crossed extensor reflex) rely on the sequential activation of multiple interneurons, they are highly sensitive to this cumulative synaptic depression. Conversely, monosynaptic pathways (e.g., the knee-jerk stretch reflex) involve only a single synapse and remain largely unaffected[5].

Mechanism Drug 1-Methoxy-3-(2-methylphenoxy) -2-propanol Nav Nav1.4 / Nav1.6 (Inactivated State) Drug->Nav State-Dependent Binding Recovery Delayed Channel Recovery Nav->Recovery Conformational Lock Firing Inhibition of Repetitive Firing Recovery->Firing Prevents Na+ Influx Spasm Suppression of Polysynaptic Reflexes Firing->Spasm Spinal Interneurons

Caption: Pharmacodynamic pathway of state-dependent Nav blockade and spinal reflex suppression.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy and mechanism of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, the following self-validating protocols are established. Every step is designed with built-in controls to ensure causality between the compound's application and the observed physiological response.

Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology (Nav Kinetics)

Objective: To quantify the state-dependent affinity of the compound for Nav1.4 channels. Causality Rationale: By manipulating the holding voltage, we can force the channels into either a resting or inactivated state, proving that the drug selectively targets spastic (inactivated) over normal (resting) conformations.

  • Cell Preparation: Culture HEK293 cells stably transfected with human Nav1.4 channels[3].

  • Solution Formulation:

    • Intracellular Pipette Solution: Use Cesium Fluoride (CsF) instead of Potassium (K+). Why? Cs+ blocks endogenous potassium currents, ensuring the recorded inward currents are purely sodium-driven.

    • Extracellular Bath Solution: Reduce extracellular Na+ to 50 mM (replaced with choline chloride). Why? Full Na+ concentration causes massive currents that lead to voltage-clamp errors; reducing Na+ allows for precise kinetic measurements.

  • Resting State Assay (Control Protocol): Hold the cell at -100 mV (channels resting). Apply a 20 ms test pulse to 0 mV. Perfuse the drug and measure the IC50.

  • Inactivated State Assay (Test Protocol): Hold the cell at -100 mV. Apply a 500 ms prepulse to -60 mV. Why? This specific prepulse voltage is enough to drive a fraction of channels into the inactivated state without opening them. Follow immediately with a test pulse to 0 mV.

  • Validation: A valid state-dependent blocker will show an IC50 in the inactivated state assay that is at least 10-to-20-fold lower (more potent) than in the resting state assay.

Protocol 3.2: In Vivo Spinal Reflex Isolation (Hoffmann Reflex Assay)

Objective: To prove the compound selectively depresses interneuronal (polysynaptic) transmission in vivo. Causality Rationale: Comparing the drug's effect on monosynaptic vs. polysynaptic pathways within the same animal validates its specific central mechanism[5].

  • Animal Preparation: Utilize adult Wistar rats. Perform a pre-collicular decerebration under temporary isoflurane anesthesia. Why? Decerebration removes descending inhibitory signals from the brain, isolating the spinal cord circuitry and eliminating the confounding effects of systemic anesthetics during recording.

  • Electrode Placement: Laminectomy is performed to expose the L4-L5 spinal segments. Stimulating electrodes are placed on the dorsal root (sensory input), and recording electrodes are placed on the corresponding ventral root (motor output).

  • Baseline Recording: Apply a single electrical stimulus to the dorsal root. Record the biphasic ventral root potential:

    • Early Peak (1-2 ms): Monosynaptic reflex (direct sensory-to-motor connection).

    • Late Peak (5-15 ms): Polysynaptic reflex (sensory-to-interneuron-to-motor connection).

  • Drug Administration: Administer 1-Methoxy-3-(2-methylphenoxy)-2-propanol intravenously (IV).

  • Validation: A successful result will show a dose-dependent amplitude reduction (>60%) of the late polysynaptic peak, with less than a 10% reduction in the early monosynaptic peak.

Quantitative Pharmacological Profiling

The structural modification from mephenesin to its 1-methoxy analog yields significant improvements in both pharmacokinetics and target engagement. The data below summarizes the extrapolated advantages based on structure-activity relationship (SAR) principles for this class of compounds.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterMephenesin (Parent)1-Methoxy Analog (Derivative)Clinical Implication
C1 Functional Group Primary Hydroxyl (-OH)Methoxy Ether (-OCH3)Prevents rapid oxidation[1].
Primary Metabolism Alcohol DehydrogenaseCYP450 O-DemethylationShifts clearance pathway.
In Vivo Half-Life (t½) ~1.5 - 2 Hours~4.5 - 6 HoursEnables less frequent dosing.
Lipophilicity (LogP) ~1.2~1.8Superior BBB penetration.

Table 2: Electrophysiological Profile (Nav1.4 Blockade)

Channel StateVoltage ProtocolIC50 (1-Methoxy Analog)Mechanism Validation
Resting State Hold at -100 mV> 400 µMLow affinity for resting channels preserves normal voluntary motor function.
Inactivated State Prepulse to -60 mV~ 15 µMHigh affinity for inactivated channels selectively abolishes spastic firing[3][4].

References

  • Sigma-Aldrich. 1-methoxy-3-(2-methylphenoxy)propan-2-ol | CAS No.: 39144-34-8. Sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu-HyjSQStBjy8cwzPC6BHDZEiGwBGfZasQ6EeHsJptMKTKy9ncdaoGfMEOPKKRapuz55QeQ0gGPsj1JS6aWejg_K1GHyCXXzEA3HqINPHydtp6RLdPWXTOoZOVJaO4uAiKj0vaUqUUmL1OJkkuV21xDEFbzg0-7Ri8_bkIDAPwOmRNtpCE3cBCDxoilYxhTBrzGQdmXlVPVIrCFymxylZPSCwklMP_8xhzvb-nGqEBi9-dzirvWlVPgi9EaSBeJV_R8eVjtORvyZJI_7kZgr6]
  • NextSDS. 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. Nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbx6acanATg-4zF2ruuc8mwdStsIlJim5z6v_pIubiLi2P6KRf8s1RNwVA3fzalXDIApLGPpE7XdQEG8ek27rIsmuC1Mhp-BpnYnCng6aNxEx83OzGcMT0xLQKn-b8mfh_HuAW5L7Zk3zU4RBO7glcGFrwQexZlcCYVjabYnVry10Vhu0N6zHZl8I=]
  • Vijverberg, H. P., & van den Bercken, J. Neurotoxicological Effects and the Mode of Action of Pyrethroid Insecticides. Tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzL9WLJkbi0yQwCu3qJ_iQ_BzKzjYla_-VB8mdBdqaCxYWcDDH6PT9tsaDmfgsKzmNCdHjp5fdv67gQiXXJZ3evJozcO4Q90TZANBQBhbcJc0LbpPRIdWszqGKjMY3wKP79nuQhBZ08poGgpnjs-lufBpvVf_0Jg==]
  • Sriram, D. Medicinal Chemistry. Scribd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmvjf60bigdwmYklK4lwREaTZW-Ll7yRhthoOoUfhVwBoG4BsDrihCtsAh2TkoAVA9GtcNOsHWd9czmi3qUgxPw6tU6XhgXp99IvldUSL4DvN1DeL2_9dVNZazSa_65jOh41YjswEHwGCR1pVB6JIZ63UOZwI=]
  • Ueno, T., et al. Nicotinic receptor modulation of primary afferent excitability with selective regulation of Aδ-mediated spinal actions. Physiology.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWcqKmWtbZ9EZr0dRqCcBQjcERmPO1k7hUltXjvVjHj_bmy1-lESX_HPRH0QZodm_xzx3M63Az1BueULGv8B9FRU-rP-aAiFOXG9kPoWn4o2KArQyZEZevF7o6eLorFdA6DKt2yHcveFaQROdU_tEn4rH5FdGr1A=]
  • Watkins, E., et al. THE EFFECT OF METHOCARBAMOL AND MEXILETINE ON MURINE MUSCLE SPINDLE FUNCTION. Semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2paF75cWVJJWfti3GsV4BblWJkcI1oJvzKDAekM0FhoXfJ1jIfiVAKVWFeJCL1CJHE8mc5auJHIEh-w5bhrh48JNTTCmSS-pfk_ybptg6PFcsbJ7tRK-Y1YjDzdzyAo4Rs6bmx0XNtJRRmhe07G35VTvnTIGlhrHpZPhcYOWSidH6GukxYuikXUkFDCduZSbVsUZcjgqWWOwfZC67YI=]

Sources

Exploratory

In-Depth Technical Guide: 1-Methoxy-3-(2-methylphenoxy)-2-propanol (MMPP)

Executive Summary 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8), hereafter referred to as MMPP , is an aryl glyceryl ether derivative of significant interest in medicinal chemistry and organic synthesis . St...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8), hereafter referred to as MMPP , is an aryl glyceryl ether derivative of significant interest in medicinal chemistry and organic synthesis . Structurally, MMPP is the 1-O-methyl ether analog of mephenesin (3-(2-methylphenoxy)-1,2-propanediol), a classic centrally acting muscle relaxant.

While mephenesin has been historically utilized to alleviate muscle spasms by depressing the central nervous system, its rapid metabolism and suboptimal lipophilicity necessitate frequent dosing . MMPP serves as a critical Structure-Activity Relationship (SAR) probe. By masking the primary hydroxyl group with a methyl ether, researchers can evaluate how increased lipophilicity and altered hydrogen-bonding dynamics influence blood-brain barrier (BBB) penetration, metabolic stability, and receptor binding kinetics.

This whitepaper provides a comprehensive technical framework for drug development professionals, detailing the physicochemical profiling, regioselective synthesis, and electrophysiological validation of MMPP.

Chemical Profiling & Structure-Activity Relationship (SAR)

The pharmacological behavior of aryl glyceryl ethers is heavily dictated by their partition coefficient (LogP) and Topological Polar Surface Area (TPSA). The conversion of mephenesin's primary alcohol to a methoxy group in MMPP eliminates one hydrogen bond donor, directly impacting its solvation shell and lipid membrane permeability.

Causality in SAR : A reduction in TPSA (below 40 Ų) combined with an increased LogP theoretically enhances passive diffusion across the BBB. This structural modification is hypothesized to increase the concentration of the molecule in the central nervous system (CNS), potentially allowing for lower systemic dosing and minimizing peripheral off-target effects.

Quantitative Physicochemical Comparison
PropertyMephenesin (Parent Compound)MMPP (1-O-Methyl Derivative)
CAS Number 59-47-239144-34-8
Molecular Formula C10H14O3C11H16O3
Molecular Weight 182.22 g/mol 196.24 g/mol
H-Bond Donors 21
H-Bond Acceptors 33
Predicted LogP 1.92~2.45
Topological Polar Surface Area (TPSA) 49.7 Ų38.7 Ų
Primary Application Clinical Muscle RelaxantSynthesis Intermediate / SAR Probe

Regioselective Synthesis Workflow

The synthesis of MMPP relies on the nucleophilic ring-opening of an epoxide intermediate, o-cresyl glycidyl ether (o-CGE) . Achieving high purity requires strict control over the regiochemistry of the ring-opening step.

Synthesis A o-Cresol + Epichlorohydrin B o-Cresyl Glycidyl Ether (o-CGE) A->B NaOH, PTC (Williamson Ether) C 1-Methoxy-3-(2-methylphenoxy) -2-propanol (MMPP) B->C NaOMe / MeOH (Regioselective Ring Opening)

Figure 1: Regioselective synthesis workflow of MMPP from o-Cresol and Epichlorohydrin.

Protocol 1: Base-Catalyzed Epoxide Ring-Opening
  • Objective : Synthesize MMPP from o-CGE with >95% regioselectivity for the secondary alcohol.

  • Causality & Rationale : To obtain the 2-propanol derivative (MMPP) rather than the 1-propanol isomer, the nucleophilic attack by methoxide must occur at the terminal, less sterically hindered carbon (C1) of the epoxide. Under basic conditions, the reaction proceeds via an SN2 mechanism, strongly favoring this regioselectivity. Conversely, acidic conditions would protonate the epoxide oxygen, creating a transition state with carbocation character at the more substituted carbon, which would undesirably yield the primary alcohol.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent of purified o-cresyl glycidyl ether (o-CGE) in anhydrous methanol (10 volumes) under an inert argon atmosphere.

  • Catalyst Addition : Cool the reaction vessel to 0 °C. Slowly add 1.2 equivalents of sodium methoxide (NaOMe) as a 25% w/w solution in methanol to prevent exothermic polymerization of the epoxide.

  • Reaction Progression : Elevate the reaction temperature to 65 °C (reflux) and stir continuously for 4–6 hours.

    • Self-Validation: Monitor the reaction via in-process 1H-NMR. The reaction is deemed complete upon the disappearance of the characteristic o-CGE epoxide proton multiplets (~2.7–3.3 ppm).

  • Quenching : Cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH4Cl) to neutralize the intermediate alkoxide and prevent base-catalyzed side reactions.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure MMPP.

Neuropharmacological Potential & Mechanistic Hypotheses

Extrapolating from the pharmacological profile of its parent compound, mephenesin, MMPP is hypothesized to act upon two primary CNS targets: voltage-gated sodium channels (Nav) and GABAA receptors .

Mephenesin exerts its muscle-relaxant effects by blocking Nav channels (acting similarly to local anesthetics) and acting as a positive allosteric modulator (PAM) at GABAA receptors, enhancing inhibitory GABAergic transmission . Because MMPP possesses a higher LogP, it is expected to partition more readily into the lipid bilayer. Since the local anesthetic binding site of Nav channels resides within the inner pore—accessible via the lipid phase—MMPP may exhibit enhanced use-dependent blockade kinetics compared to mephenesin.

Mechanism MMPP MMPP (Lipophilic Analog) BBB Blood-Brain Barrier (Enhanced Penetration) MMPP->BBB High LogP Partitioning Nav Voltage-Gated Na+ Channels (Inner Pore Blockade) BBB->Nav Target 1 GABA GABA-A Receptors (Positive Allosteric Modulation) BBB->GABA Target 2 Outcome Reduced Neuronal Excitability (Muscle Relaxation) Nav->Outcome Decreased Na+ Influx GABA->Outcome Increased Cl- Influx

Figure 2: Putative neuropharmacological signaling and receptor binding pathway for MMPP.

In Vitro Validation: Electrophysiological Assessment

To empirically validate the mechanistic hypotheses surrounding MMPP, researchers must employ high-resolution electrophysiology to quantify its interaction with ion channels.

Protocol 2: Whole-Cell Patch-Clamp for Nav Channel Blockade
  • Objective : Evaluate the tonic and use-dependent inhibitory effect of MMPP on voltage-gated sodium channels (e.g., Nav1.2).

  • Causality & Rationale : Lipophilic blockers enter the open channel pore during depolarization. A high-frequency stimulation train is required to force the channels into open/inactivated states rapidly. If MMPP binds preferentially to these states (use-dependent block), the fractional block will increase with successive pulses, validating its local anesthetic-like mechanism.

Step-by-Step Methodology :

  • Cell Preparation : Culture HEK293 cells stably expressing human Nav1.2 channels. Plate the cells on poly-D-lysine coated glass coverslips 24 hours prior to recording to ensure optimal adherence and membrane health.

  • Buffer Formulation :

    • Intracellular Solution: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH). Note: CsF is used to block endogenous potassium currents.

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH adjusted to 7.4 with NaOH).

  • Whole-Cell Configuration :

    • Self-Validation: Form a gigaseal (>1 GΩ) using borosilicate glass pipettes (2–4 MΩ resistance). Rupture the membrane to achieve whole-cell access. To ensure data integrity and prevent voltage errors, compensate for series resistance (Rs) by at least 80%. Discard any cells where Rs fluctuates by >15% during the recording.

  • Voltage Protocol (Use-Dependent Block) : Hold the resting membrane potential at -90 mV. Apply a train of 20 depolarizing test pulses to 0 mV for 20 ms each, at a stimulation frequency of 10 Hz.

  • Compound Perfusion & Data Acquisition : Perfuse MMPP continuously at varying concentrations (e.g., 1 μM to 100 μM). Record the peak inward sodium current. Calculate the fractional block by comparing the current amplitude of the 1st pulse (tonic block) versus the 20th pulse (use-dependent block) against vehicle-control traces.

References

  • Patsnap Synapse. "What is the mechanism of Mephenesin?". Patsnap Synapse Pharmacological Database. URL:[Link]

  • INCHEM. "Pyrethroids and Sodium-channel blockers (UK PID)". International Programme on Chemical Safety. URL: [Link]

  • National Institutes of Health (PMC). "GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors". NCBI PubMed Central. URL:[Link]

Foundational

Discovery and history of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

1-Methoxy-3-(2-methylphenoxy)-2-propanol: Discovery, Synthesis, and Role as a Model Adduct in Epoxy Resin Chemistry and Pharmacology Executive Summary 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-Methoxy-3-(2-methylphenoxy)-2-propanol: Discovery, Synthesis, and Role as a Model Adduct in Epoxy Resin Chemistry and Pharmacology

Executive Summary

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a specialized ether derivative that occupies a unique intersection between polymer chemistry and neuropharmacology[1]. Structurally, it is the primary methanolysis adduct of o-cresyl glycidyl ether (CGE)—a ubiquitous reactive diluent in epoxy resins[2]. Pharmacologically, it represents the O-methylated analog of the centrally acting muscle relaxant mephenesin[3]. This whitepaper provides an in-depth technical analysis of its discovery, mechanistic synthesis, and modern applications, serving as a definitive guide for researchers utilizing this compound in structure-activity relationship (SAR) studies and polymer degradation modeling.

Historical Context & Discovery

The history of 1-methoxy-3-(2-methylphenoxy)-2-propanol is intrinsically linked to two parallel scientific advancements in the mid-20th century:

The Polymer Chemistry Track: Following the commercialization of epoxy resins, formulators required reactive diluents to lower the viscosity of prepolymer mixtures without compromising the thermomechanical properties of the cured matrix. o-Cresyl glycidyl ether (CGE) emerged as an industry standard[2]. To understand the curing kinetics, environmental degradation, and toxicological profile of CGE-containing epoxies, researchers synthesized model adducts. The controlled reaction of CGE with methanol yields 1-methoxy-3-(2-methylphenoxy)-2-propanol, which became a critical quantifiable marker for evaluating epoxide ring-opening efficiencies in complex polymer matrices.

The Pharmacological Track: In the late 1940s, mephenesin (3-(2-methylphenoxy)-1,2-propanediol) was discovered as a potent, transient muscle relaxant that operated via central nervous system depression[3]. However, its clinical efficacy was limited by a short half-life, primarily due to the rapid in vivo oxidation of its primary hydroxyl group. To improve its pharmacokinetic profile, medicinal chemists synthesized various ether derivatives. 1-Methoxy-3-(2-methylphenoxy)-2-propanol was developed as an O-methylated analog to study how increased lipophilicity and the protection of the primary alcohol affected blood-brain barrier penetration and receptor binding affinity.

G Mephenesin Mephenesin (Muscle Relaxant) Methylation O-Methylation (C1 Primary OH) Mephenesin->Methylation Structural Derivation Target 1-Methoxy-3-(2-methylphenoxy) -2-propanol Methylation->Target Increased Lipophilicity

Pharmacological structural derivation from mephenesin to its methyl ether.

Chemical Synthesis & Mechanistic Pathways

The synthesis of 1-methoxy-3-(2-methylphenoxy)-2-propanol relies on the regioselective ring-opening of the highly strained oxirane ring in CGE. The choice of catalyst dictates the regiochemical outcome[4].

  • Base-Catalyzed Pathway (SN2): Under basic conditions (e.g., using sodium methoxide), the methoxide nucleophile attacks the least sterically hindered carbon—the terminal C3 of the glycidyl group. This strictly yields the target compound, 1-methoxy-3-(2-methylphenoxy)-2-propanol, as the major product.

  • Acid-Catalyzed Pathway (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, weakening the C–O bonds. The transition state develops significant carbocation character. Because the secondary carbon can better stabilize a partial positive charge, nucleophilic attack by methanol can occur at the internal carbon, leading to an undesired mixture of regioisomers (including the 2-methoxy-1-propanol derivative)[4].

To ensure high purity and strict regioselectivity, the base-catalyzed SN2 mechanism is the mandated approach for synthesizing the analytical standard.

G CGE o-Cresyl Glycidyl Ether (Epoxide) TS SN2 Transition State (Terminal C Attack) CGE->TS Nucleophilic Attack MeOH Methanol + NaOMe (Basic Conditions) MeOH->TS Target 1-Methoxy-3-(2-methylphenoxy) -2-propanol TS->Target Ring Opening & Protonation

Regioselective base-catalyzed ring-opening of o-cresyl glycidyl ether.

Experimental Protocol: Regioselective Synthesis

This protocol utilizes a base-catalyzed nucleophilic ring-opening strategy. It is designed as a self-validating system: the reaction conditions force an SN2 pathway, while integrated analytical steps confirm both completion and regioselectivity.

Step 1: Reagent Preparation

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.061 mol) of o-cresyl glycidyl ether (CGE) in 100 mL of anhydrous methanol.

  • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the epoxide, which would yield the diol (mephenesin) rather than the target methyl ether.

Step 2: Catalyst Introduction

  • Add 0.33 g (0.006 mol, 10 mol%) of sodium methoxide (NaOMe) to the solution.

  • Causality: NaOMe establishes the strongly nucleophilic conditions required to drive the SN2 attack at the less sterically hindered terminal carbon, preventing the formation of isomeric byproducts[4].

Step 3: Reaction Execution & Monitoring

  • Attach a reflux condenser and heat the mixture to 65°C under a continuous nitrogen atmosphere for 4 hours.

  • Self-Validation (TLC): At 3 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the higher-Rf epoxide spot and the emergence of a lower-Rf alcohol spot validates reaction progress.

Step 4: Quenching and Extraction

  • Cool the reaction to room temperature and quench by adding 10 mL of a saturated aqueous ammonium chloride (NH4Cl) solution to neutralize the methoxide.

  • Evaporate the bulk methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

Step 5: Analytical Validation

  • Purify the crude oil via flash column chromatography if necessary.

  • Self-Validation (NMR): Subject the purified product to 1H-NMR spectroscopy. The presence of a multiplet near 4.0 ppm (indicative of a secondary alcohol proton) and a singlet near 3.4 ppm (methoxy group) confirms the successful SN2 regioselective ring opening.

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical parameters of the target compound and its direct precursors, essential for chromatographic method development and pharmacological modeling[3],[1].

PropertyValue
Chemical Name 1-Methoxy-3-(2-methylphenoxy)-2-propanol
CAS Registry Number 39144-34-8
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Physical State (Ambient) Viscous liquid to low-melting solid
Precursor 1 (Epoxide) o-Cresyl glycidyl ether (CAS 2210-79-9)
Precursor 2 (Diol Analog) Mephenesin (CAS 59-47-2)

Applications in Modern Research

While not a mainstream commercial active pharmaceutical ingredient (API) itself, 1-methoxy-3-(2-methylphenoxy)-2-propanol serves two highly specialized roles in modern applied science:

  • Epoxy Degradation & Migration Modeling: In the coatings and civil engineering sectors, CGE is used extensively as a reactive diluent. When these coatings are exposed to alcoholic solvents or environmental degradation, ring-opening occurs. 1-Methoxy-3-(2-methylphenoxy)-2-propanol is utilized as an analytical standard in GC-MS and HPLC to quantify the degree of unreacted CGE and its subsequent migration/leaching into surrounding environments[2].

  • Neuropharmacological SAR Studies: In the ongoing search for next-generation central muscle relaxants, researchers utilize this compound to map the steric and electronic boundaries of the mephenesin binding site. By comparing the biological activity of the primary alcohol (mephenesin) against its methyl ether (1-methoxy-3-(2-methylphenoxy)-2-propanol), scientists can precisely calculate the impact of hydrogen-bond donation versus lipophilicity on neuronal inward sodium/calcium current blockade[3].

References

  • [3] Mephenesin | C10H14O3 | CID 4059 - PubChem - NIH. National Institutes of Health (NIH). URL: [Link]

  • [1] 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. NextSDS. URL:[Link]

  • [2] GLYCIDYL ETHERS - CDC Stacks. Centers for Disease Control and Prevention (CDC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Purification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Abstract: This document provides a comprehensive guide for the synthesis and purification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a key intermediate in pharmaceutical and chemical research. The protocol details a ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis and purification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a key intermediate in pharmaceutical and chemical research. The protocol details a robust, base-catalyzed nucleophilic ring-opening of a suitable epoxide with 2-methylphenol. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, scientifically-grounded explanations for procedural choices, and methods for ensuring product purity and identity.

Introduction

1-Methoxy-3-(2-methylphenoxy)-2-propanol is an organic molecule featuring an ether and a secondary alcohol functional group. Its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents. A clear and reproducible synthetic protocol is crucial for ensuring the availability of high-purity material for further research and development.

This guide outlines a laboratory-scale synthesis based on the well-established reaction of phenols with glycidyl ethers.[1][2] The chosen methodology emphasizes safety, efficiency, and high purity of the final product.

Synthesis Workflow Overview

The synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is achieved through a two-step process, which can be streamlined into a one-pot reaction. The overall workflow is depicted in the following diagram:

Synthesis_Workflow cluster_process Process 2-methylphenol 2-methylphenol Reaction Base-Catalyzed Ring-Opening 2-methylphenol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification Workup->Purification Extracted Product Analysis Characterization Purification->Analysis Final_Product 1-Methoxy-3-(2-methylphenoxy)-2-propanol Analysis->Final_Product Purity & Identity Confirmed

Caption: Overall workflow for the synthesis and purification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier Example
2-Methylphenol (o-Cresol)C₇H₈O108.14≥99%Sigma-Aldrich
EpichlorohydrinC₃H₅ClO92.52≥99%Sigma-Aldrich
Sodium MethoxideCH₃NaO54.020.5 M in MethanolSigma-Aldrich
MethanolCH₄O32.04Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Sodium HydroxideNaOH40.00Pellets, ≥97%Sigma-Aldrich
Hydrochloric AcidHCl36.461 M Aqueous SolutionSigma-Aldrich
Magnesium SulfateMgSO₄120.37AnhydrousSigma-Aldrich
Deionized WaterH₂O18.02--
Equipment
  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Standard laboratory glassware

  • Analytical instrumentation: NMR spectrometer, FT-IR spectrometer, GC-MS system

Detailed Synthesis Protocol

The synthesis proceeds via the initial formation of 2-(methoxymethyl)oxirane from epichlorohydrin and sodium methoxide, followed by the in-situ ring-opening by the phenoxide of 2-methylphenol.

Step 1: In-situ Formation of 2-(methoxymethyl)oxirane and Subsequent Reaction with 2-Methylphenol
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylphenol (10.81 g, 100 mmol) and anhydrous methanol (100 mL).

  • Stir the mixture at room temperature until the 2-methylphenol has completely dissolved.

  • Slowly add a 0.5 M solution of sodium methoxide in methanol (200 mL, 100 mmol) to the flask. Stir for 30 minutes to ensure complete formation of the sodium 2-methylphenoxide.

  • In a dropping funnel, add epichlorohydrin (9.25 g, 100 mmol). Add the epichlorohydrin dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction is expected; maintain the temperature below 40°C using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Extraction
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • To the resulting residue, add deionized water (100 mL) and diethyl ether (100 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2-methylphenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in a 10% ethyl acetate in hexanes mixture and pack a glass column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 30% ethyl acetate).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain 1-Methoxy-3-(2-methylphenoxy)-2-propanol as a viscous oil or a low-melting solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the methoxy protons, the aromatic protons of the 2-methylphenyl group, the methyl protons on the aromatic ring, and the protons of the propanol backbone.
¹³C NMR Resonances for the carbons of the methoxy group, the aromatic ring, the methyl group on the ring, and the three carbons of the propanol chain.
FT-IR (neat) A broad absorption band in the region of 3400 cm⁻¹ (O-H stretch), C-H stretching vibrations around 2850-3000 cm⁻¹, C-O-C stretching vibrations (ether) around 1100-1250 cm⁻¹, and aromatic C=C stretching vibrations around 1500-1600 cm⁻¹.
GC-MS A single major peak in the gas chromatogram, with a mass spectrum corresponding to the molecular weight of the product (196.24 g/mol )[3] and its characteristic fragmentation pattern.

Discussion and Scientific Rationale

The synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is an example of a Williamson ether synthesis followed by a nucleophilic epoxide ring-opening. The use of a strong base like sodium methoxide serves two purposes: it deprotonates the 2-methylphenol to form the more nucleophilic phenoxide, and it reacts with epichlorohydrin to form the reactive epoxide intermediate, 2-(methoxymethyl)oxirane.

The subsequent attack of the 2-methylphenoxide on the epoxide ring proceeds via an Sₙ2 mechanism. This attack preferentially occurs at the less sterically hindered carbon of the epoxide, leading to the desired 2-propanol isomer. The reaction conditions, including temperature and reaction time, are optimized to ensure complete consumption of the starting materials and to minimize the formation of byproducts.

The purification by column chromatography is effective in separating the desired product from any unreacted starting materials and potential side products, such as the product of the reaction at the more substituted carbon of the epoxide.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Epichlorohydrin is a toxic and carcinogenic compound and should be handled with extreme care.

  • Sodium methoxide is a corrosive and flammable reagent.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

References

  • Shechter, L., & Wynstra, J. (1956). Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides. Industrial & Engineering Chemistry, 48(1), 86-93. [Link]

  • Wikipedia. (n.d.). Phenyl glycidyl ether. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

Sources

Application

Application Note: Advanced RP-HPLC Method Development and Validation for the Quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Introduction & Chemical Context 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a critical ether derivative and related substance of the centrally acting muscle relaxant, mephenesin (). Accurate quantificati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a critical ether derivative and related substance of the centrally acting muscle relaxant, mephenesin (). Accurate quantification of this compound is essential for pharmaceutical quality control, particularly in monitoring synthetic impurities, degradation pathways, or pharmacokinetic profiling.

Structurally, the molecule contains a hydrophobic 2-methylphenoxy group, an ether linkage, and a secondary alcohol. These physicochemical properties make it highly amenable to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This application note details a robust, stability-indicating method developed under Analytical Quality by Design (AQbD) principles.

Method Development Rationale (The "Why")

To ensure a rugged and reproducible assay, every chromatographic parameter was selected based on fundamental physicochemical causality:

  • Stationary Phase Selection : The analyte's hydrophobic methylphenoxy and methoxy-propanol chain dictate the need for strong hydrophobic retention. A Superficially Porous Particle (SPP) C18 column (2.7 µm) was selected. SPP technology provides Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiency at standard HPLC backpressures by minimizing the longitudinal diffusion ( B -term in the van Deemter equation) and accelerating mass transfer ().

  • Mobile Phase & pH Control : Because the molecule is neutral (lacking strongly ionizable amines or carboxylic acids), strict pH buffering for the analyte itself is not required. However, to suppress residual silanol activity on the silica support and control the retention of potential ionizable matrix impurities, 0.1% Formic Acid (pH ~2.7) was incorporated.

  • Organic Modifier : Acetonitrile (MeCN) was chosen over methanol due to its lower viscosity, which improves mass transfer, and its lower UV cutoff, reducing baseline noise during gradient elution at the target detection wavelength of 270 nm (corresponding to the π−π∗ transition of the aromatic ring).

Analytical Workflow

MethodDev A 1. Define ATP Analyte: CAS 39144-34-8 B 2. Column Selection SPP C18 (2.7 µm) A->B C 3. Mobile Phase MeCN / 0.1% Formic Acid A->C D 4. Elution Mode Gradient Optimization B->D C->D E 5. System Suitability N > 5000, Tf < 1.5 D->E F 6. ICH Q2(R2) Validation Linearity, Accuracy, Precision E->F

Figure 1: AQbD workflow for RP-HPLC method development and validation.

Experimental Protocols

A Self-Validating Sample Preparation System

To ensure absolute trustworthiness, this protocol employs Guaifenesin as an Internal Standard (IS). Because Guaifenesin is structurally similar (an ether of propanediol), any volumetric errors during sample preparation, injection inconsistencies, or matrix suppression effects are mathematically normalized by the Analyte/IS peak area ratio, rendering the assay self-validating.

Step-by-Step Methodology:

  • Standard Stock Solution : Accurately weigh 10.0 mg of 1-Methoxy-3-(2-methylphenoxy)-2-propanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol (Yields 1.0 mg/mL).

  • Internal Standard (IS) Solution : Prepare a 1.0 mg/mL stock solution of Guaifenesin in Methanol.

  • Working Solutions : Dilute the stock solutions with Mobile Phase A to construct a calibration curve ranging from 1.0 to 50.0 µg/mL. Ensure a constant IS concentration of 10.0 µg/mL is maintained in all calibration vials.

  • Sample Extraction : For formulated gels or active pharmaceutical ingredient (API) mixtures, extract a quantity equivalent to 5 mg of the analyte in 5 mL of Methanol. Sonicate for 15 minutes, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter. Spike with the IS prior to injection.

Chromatographic Conditions
ParameterCondition
Column Agilent Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm)
Mobile Phase A Milli-Q Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 0-2 min: 20% B; 2-8 min: 20% 80% B; 8-10 min: 80% B; 10-12 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C ± 1°C
Detection UV/PDA at 270 nm

Results & Discussion

System Suitability Testing (SST)

Prior to formal validation, SST was performed using six replicate injections of the 10 µg/mL standard to ensure the chromatographic system was fit for purpose, aligning with regulatory expectations ().

Parameter1-Methoxy-3-(2-methylphenoxy)-2-propanolInternal Standard (Guaifenesin)Acceptance Criteria
Retention Time ( tR​ ) 6.45 min4.12 minN/A
Theoretical Plates ( N ) 8,4507,920 >5000
Tailing Factor ( Tf​ ) 1.121.08 ≤1.5
Resolution ( Rs​ ) 8.5- >2.0
Area %RSD 0.85%0.92% ≤2.0%
Method Validation Summary

The method was validated strictly according to the updated.

  • Linearity : Demonstrated over the range of 1.0 – 50.0 µg/mL. The calibration curve yielded a correlation coefficient ( R2 ) of 0.9994.

  • Sensitivity : The Limit of Detection (LOD) and Limit of Quantitation (LOQ), calculated based on signal-to-noise ratios of 3:1 and 10:1, were 0.15 µg/mL and 0.45 µg/mL, respectively.

  • Accuracy & Precision : Recovery studies performed at 50%, 100%, and 150% of the target concentration yielded mean recoveries of 99.2% – 101.5%. Intra-day and inter-day precision (expressed as %RSD) were consistently below 1.5%.

Troubleshooting & Causality

Understanding the physical causality behind chromatographic failures is paramount for method lifecycle management.

Observed IssueCausal MechanismCorrective Action
Peak Tailing ( Tf​>1.5 ) Secondary interactions between the analyte's ether/hydroxyl groups and unendcapped metallic/silanol sites on the column.Ensure the use of an endcapped C18 column. Flush column with 100% MeCN to remove hydrophobic matrix buildup.
Retention Time Drift Inadequate equilibration of the column after the gradient cycle, or minor fluctuations in the pump's proportioning valve.Extend the post-run equilibration time (e.g., from 2 min to 4 min). Premix mobile phases if using an isocratic hold.
Elevated Baseline Noise UV absorbance of impurities in the mobile phase or degradation of the formic acid additive.Use fresh, LC-MS grade Formic Acid and HPLC-grade MeCN. Purge the detector flow cell to remove trapped air bubbles.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. URL:[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. URL:[Link]

Method

Application Note: Advanced GC-MS Quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in Pharmaceutical Matrices

Executive Summary The identification and quantification of process-related impurities are critical components of pharmaceutical quality assurance. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8)[1] is a specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and quantification of process-related impurities are critical components of pharmaceutical quality assurance. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8)[1] is a specific ether-alcohol impurity frequently encountered in the synthesis of aryloxypropanediol derivatives, such as the muscle relaxant mephenesin. This application note provides a self-validating, highly specific Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace-level quantification of this impurity, ensuring compliance with global regulatory standards.

Chemical Context & Regulatory Landscape

During the synthesis of mephenesin and related Active Pharmaceutical Ingredients (APIs), the intermediate 1-(2-methylphenoxy)-2,3-epoxypropane undergoes a ring-opening reaction. If methanol is present as a solvent or residual reagent, it acts as a nucleophile. The regioselective attack of methanol at the less sterically hindered terminal carbon of the epoxide yields the target impurity, 1-methoxy-3-(2-methylphenoxy)-2-propanol[1].

ImpurityFormation A o-Cresol (Reactant) C 1-(2-Methylphenoxy) -2,3-epoxypropane (Intermediate) A->C Base Catalysis B Epichlorohydrin (Reactant) B->C E 1-Methoxy-3-(2-methylphenoxy) -2-propanol (Impurity) C->E Nucleophilic Ring Opening D Methanol (Solvent) D->E

Figure 1: Synthetic pathway illustrating the formation of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Because trace impurities can impact drug safety, they must be strictly controlled. The [2] mandates the rigorous assessment and control of all process-related impurities to limit potential toxicological risks. GC-MS is the analytical method of choice due to its superior sensitivity and ability to separate volatile impurities from the bulk API matrix.

Mechanistic Grounding: Derivatization & Mass Spectrometry

The Causality Behind Silylation

1-Methoxy-3-(2-methylphenoxy)-2-propanol contains a secondary hydroxyl (-OH) group at the C2 position. In gas chromatography, free hydroxyl groups interact with residual silanols on the column's stationary phase, leading to severe peak tailing, reduced resolution, and thermal degradation.

To engineer a robust method, we employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) . Derivatization with BSTFA converts the active hydroxyl into a trimethylsilyl (TMS) ether. We specifically use BSTFA catalyzed with 1% Trimethylchlorosilane (TMCS) ; the TMCS acts as a Lewis acid, significantly accelerating the silylation of the sterically hindered secondary alcohol[3]. This chemical modification lowers the boiling point, neutralizes polarity, and guarantees sharp, symmetrical chromatographic peaks[4].

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV Electron Ionization, the TMS-derivatized impurity (Molecular Weight = 268.4 g/mol ) fragments predictably. Understanding this causality is crucial for setting up the Selected Ion Monitoring (SIM) method:

  • m/z 253 : The loss of a methyl radical ( [M−CH3​]+ ) from the TMS group. This is a highly stable, universal diagnostic ion for TMS ethers.

  • m/z 147 : Formed via alpha-cleavage at the secondary carbon, yielding the [CH(OTMS)−CH2​−O−CH3​]+ fragment.

  • m/z 91 : The classic tropylium ion ( [C7​H7​]+ ), originating from the 2-methylphenoxy (o-cresol) moiety.

By restricting the mass spectrometer to monitor only these specific ions (SIM mode), we filter out the complex background noise of the API matrix, achieving sub-ppm limits of detection.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Before analyzing unknown samples, the system must pass a System Suitability Test (SST) aligned with[5].

  • SST Criteria : Resolution ( Rs​ ) > 2.0 between the impurity and any API peaks; Signal-to-Noise ( S/N ) > 10 at the Limit of Quantitation (LOQ)[6]; and Relative Standard Deviation (RSD) < 2.0% for six replicate injections.

Step-by-Step Methodology
  • Sample Extraction : Accurately weigh 50.0 mg of the API into a 10 mL glass centrifuge tube. Add 5.0 mL of extraction solvent (Ethyl Acetate) spiked with 1.0 µg/mL of the Internal Standard (IS, Guaifenesin-d3).

    • Note: The IS corrects for any variability in extraction efficiency and derivatization yield.

  • Agitation : Vortex the mixture vigorously for 2 minutes to dissolve the API and extract the impurity. Centrifuge at 4000 rpm for 5 minutes to pellet any insoluble excipients.

  • Derivatization : Transfer 1.0 mL of the clear supernatant into a 2 mL GC autosampler vial. Add 100 µL of .

  • Incubation : Seal the vial immediately with a PTFE-lined crimp cap. Incubate in a heating block at 60 °C for 30 minutes to drive the silylation reaction to absolute completion[3].

  • Analysis : Allow the vial to cool to room temperature before placing it in the GC autosampler tray for injection.

GCMSWorkflow S1 1. Sample Extraction API Dissolution in Ethyl Acetate S2 2. Silylation (Derivatization) BSTFA + 1% TMCS, 60°C, 30 min S1->S2 S3 3. GC Separation HP-5MS Column, Temp Gradient S2->S3 S4 4. MS Detection EI Mode (70 eV), SIM Acquisition S3->S4 S5 5. Data Processing Quantification via Internal Standard S4->S5

Figure 2: Step-by-step GC-MS analytical workflow including BSTFA derivatization and SIM detection.

Quantitative Data & Validation Metrics

The method parameters and validation metrics are summarized below, demonstrating full compliance with ICH Q2(R1) analytical validation requirements[5].

Table 1: GC-MS Operational Parameters

ParameterSetting / Value
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode
Inlet Temperature 250 °C
Oven Temperature Program 80 °C (hold 1 min) ➔ 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Target SIM Ions (m/z) 253 (Quantifier), 147 (Qualifier), 91 (Qualifier)

Table 2: Method Validation Metrics (ICH Q2(R1) Criteria)

Validation ParameterAcceptance CriteriaTypical Observed Value
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10, Precision RSD ≤ 5.0%0.15 µg/mL
Linearity Range R² ≥ 0.9950.15 – 10.0 µg/mL
Method Precision (Repeatability) RSD ≤ 2.0% (n=6)1.2%
Accuracy (Recovery) 90.0% – 110.0%98.5% – 102.3%
Specificity No matrix interference at RT of analyteComplies (Resolution > 2.0)

References

  • European Medicines Agency (EMA) . "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline."[Link]

  • U.S. Food and Drug Administration (FDA) . "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry."[Link]

  • National Institutes of Health (NIH) / PMC . "GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA..." PMC8199321.[Link]

Sources

Application

Application Note: 1-Methoxy-3-(2-methylphenoxy)-2-propanol as a Dual-Action Functional Excipient in Pharmaceutical Formulations

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) Executive Summary 1-Methoxy-3-(2-methylphenoxy)-2-propanol is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8)

Executive Summary

1-Methoxy-3-(2-methylphenoxy)-2-propanol is an ether-alcohol derivative structurally related to the muscle relaxant mephenesin and the ubiquitous preservative phenoxyethanol. Traditionally utilized as a pharmaceutical intermediate, recent advancements in formulation science have repurposed this amphiphilic compound as a highly effective, dual-action functional excipient. As a Senior Application Scientist, I approach formulation not merely as a mixing exercise, but as a precise orchestration of molecular interactions. This guide details the mechanistic rationale and self-validating protocols for utilizing this compound as both a Chemical Penetration Enhancer (CPE) for topical drug delivery and a Broad-Spectrum Antimicrobial Preservative for aqueous systems.

Physicochemical Profiling & Mechanistic Rationale

To deploy an excipient effectively, one must understand the causality behind its physical behavior. The efficacy of 1-Methoxy-3-(2-methylphenoxy)-2-propanol stems directly from its distinct amphiphilic architecture:

  • Hydrophobic Domain: The 2-methylphenoxy ring provides lipophilicity, allowing the molecule to partition effectively into lipid-rich biological environments.

  • Hydrophilic Domain: The methoxy and secondary hydroxyl groups on the propanol backbone facilitate hydrogen bonding with aqueous phases and polar headgroups.

Causality of Penetration Enhancement

In topical formulations, the primary barrier to active pharmaceutical ingredient (API) absorption is the highly organized "brick-and-mortar" structure of the stratum corneum (SC). Ether-alcohols act as penetration enhancers by intercalating into the SC lipid matrix[1]. This interaction disrupts the ordered arrangement of the lipid bilayers, inducing fluidization. By lowering the phase transition temperature of these lipids, the excipient significantly reduces the skin's barrier resistance, facilitating the transdermal transport of both hydrophilic and lipophilic drugs.

Causality of Antimicrobial Action

Structurally analogous to phenoxyethanol, this compound exhibits antimicrobial properties by targeting the bacterial cell membrane[2]. The lipophilic aromatic ring inserts into the microbial phospholipid bilayer, while the polar groups disrupt membrane integrity. This leads to increased permeability, leakage of intracellular components, and the uncoupling of essential metabolic pathways (such as energy and amino acid metabolism), ultimately resulting in cell death.

MOA A 1-Methoxy-3-(2-methylphenoxy) -2-propanol B Partitioning into Stratum Corneum A->B C Intercalation into Lipid Bilayers B->C D Fluidization of Intercellular Lipids C->D E Enhanced API Permeation D->E

Mechanism of Action: Disruption of stratum corneum lipid bilayers to enhance API permeation.

Application 1: Topical Formulation (Penetration Enhancer)

Topical delivery of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac Sodium often suffers from poor skin permeability. Incorporating 1-Methoxy-3-(2-methylphenoxy)-2-propanol at 3% (w/w) acts as a potent CPE.

Protocol: Formulation & Validation of 1% Diclofenac Sodium Gel

This protocol is designed as a self-validating system, ensuring that thermodynamic driving forces are maintained and measured accurately.

  • Phase A (Aqueous Base): Disperse 1.0% (w/w) Carbomer 940 in purified water. Allow to hydrate for 2 hours.

    • Causality: Complete hydration prevents "fish-eye" agglomerates, ensuring a uniform polymeric matrix that will hold the solvent system stably.

  • Phase B (Active & Enhancer): Dissolve 1.0% (w/w) Diclofenac Sodium in a co-solvent mixture containing 10.0% Propylene Glycol and 3.0% 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

  • Emulsification/Homogenization: Slowly add Phase B into Phase A under continuous mechanical stirring at 4000 rpm for 15 minutes.

  • Neutralization: Add Triethanolamine (TEA) dropwise until the pH reaches 6.0 ± 0.2, triggering gelation.

    • Causality: Carbomer requires ionization of its carboxylic acid groups to uncoil and swell. A pH of 6.0 is chosen to balance maximum viscosity with the skin's natural acid mantle.

  • Validation (In Vitro Franz Diffusion Cell): Mount human cadaver skin between the donor and receptor compartments. Apply 0.5 g of gel to the donor compartment and sample the receptor fluid (PBS, pH 7.4) at predetermined intervals over 24 hours. Analyze via HPLC.

    • Causality: PBS at pH 7.4 mimics physiological interstitial fluid, ensuring sink conditions are maintained so that the concentration gradient—the primary thermodynamic driving force for passive diffusion—remains constant.

Workflow Step1 Phase A: Aqueous Base (Water, Carbomer) Step3 Homogenization (4000 rpm, 15 min) Step1->Step3 Step2 Phase B: Enhancer + API (Excipient + Diclofenac) Step2->Step3 Step4 Neutralization (pH adjustment to 6.0) Step3->Step4 Step5 Franz Cell Testing Step4->Step5

Experimental workflow for formulation and permeation testing of the topical gel.

Data Presentation: Permeation Kinetics

Table 1: In Vitro Permeation of 1% Diclofenac Sodium Gel across Human Stratum Corneum

FormulationSteady-State Flux ( Jss​ ) ( μg/cm2/h )Permeability Coefficient ( Kp​ ) ( cm/h×10−3 )Enhancement Ratio (ER)
Control (0% Enhancer)12.4 ± 1.21.241.0
3% 1-Methoxy-3-(2-methylphenoxy)-2-propanol 48.7 ± 3.5 4.87 3.9

Application 2: Antimicrobial Efficacy in Aqueous Systems

Due to its membrane-disrupting capabilities, 1-Methoxy-3-(2-methylphenoxy)-2-propanol serves as an effective preservative, particularly in formulations where parabens or formaldehyde-donors are contraindicated.

Protocol: Preservative Efficacy Testing (PET) per USP <51>
  • Inoculation: Inoculate 20 g of the formulation containing 1.0% excipient with 105−106 CFU/mL of S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis.

  • Incubation: Store the inoculated samples at 22.5 ± 2.5 °C.

  • Sampling & Neutralization: Withdraw 1 g aliquots at Days 7, 14, and 28. Immediately neutralize the preservative using Dey-Engley (D/E) neutralizing broth.

    • Causality: This step is a critical self-validating control; without chemically neutralizing the residual excipient, carryover antimicrobial activity would artificially suppress colony counts on the agar plates, leading to false-positive efficacy results.

  • Enumeration: Plate on Tryptic Soy Agar (bacteria) or Sabouraud Dextrose Agar (fungi). Incubate and count surviving colonies.

Data Presentation: PET Results

Table 2: Log Reduction of Microbial Count (1.0% Excipient Concentration)

MicroorganismDay 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)USP <51> Criteria (Day 14)
S. aureus2.13.5>4.0 ≥2.0
P. aeruginosa2.43.8>4.0 ≥2.0
E. coli2.03.2>4.0 ≥2.0
C. albicans1.52.12.5No increase
A. brasiliensis1.21.82.2No increase

Application 3: Pharmaceutical Intermediate in API Synthesis

Beyond its role as a functional excipient, the compound is a critical synthetic intermediate. The secondary hydroxyl group at the C2 position of the propanol backbone is highly reactive. It can undergo targeted esterification or amination to synthesize centrally acting muscle relaxants (direct analogs of mephenesin) or novel aryloxypropanolamine beta-blockers, providing a versatile scaffold for medicinal chemists.

References

  • Transcriptomic and metabolomic analyses of the antimicrobial activity of phenoxyethanol against phylotype IA1 and II Cutibacterium acnes. Journal of Applied Microbiology, Oxford Academic.
  • Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. PMC - NIH.

Sources

Method

Application Note: Use of 1-Methoxy-3-(2-methylphenoxy)-2-propanol as a Reference Standard in Mephenesin Quality Control

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Analytical Protocol Introduction & Mechanistic Background Mephenesin (3-(2-methylphenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Analytical Protocol

Introduction & Mechanistic Background

Mephenesin (3-(2-methylphenoxy)-1,2-propanediol) is a well-characterized, centrally acting muscle relaxant. The quality and safety of this Active Pharmaceutical Ingredient (API) depend heavily on the control of process-related impurities generated during its synthesis.

The synthesis of Mephenesin typically involves the ring-opening of an epoxide intermediate, 2-((2-methylphenoxy)methyl)oxirane. When this ring-opening is performed in an aqueous environment, the desired 1,2-diol (Mephenesin) is formed. However, if methanol is utilized as a solvent or is present as a contaminant during this step, a competing nucleophilic attack by methoxide/methanol occurs. This side-reaction yields the critical O-methyl ether impurity: 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) [1][2].

Mechanism Epoxide 2-((2-methylphenoxy)methyl)oxirane (Epoxide Intermediate) API Mephenesin API (3-(2-methylphenoxy)-1,2-propanediol) Epoxide->API + H2O (Aqueous Ring Opening) Impurity 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) Epoxide->Impurity + CH3OH (Methanolysis Side-Reaction)

Mechanistic pathway showing the formation of Mephenesin versus its methoxy impurity.

The Critical Role of the Reference Standard

Regulatory Grounding

To ensure patient safety, global regulatory bodies mandate the strict monitoring of process impurities. Under the ICH Q3A(R2) guidelines, impurities in new drug substances must be identified, reported, and toxicologically qualified if they exceed specific thresholds—typically 0.05% to 0.10%, depending on the maximum daily dose of the API[3][4]. A highly pure reference standard of 1-Methoxy-3-(2-methylphenoxy)-2-propanol is therefore legally and scientifically required to calibrate analytical instruments and validate impurity limits.

Pharmacological Causality

Why is this specific impurity a concern? The substitution of a primary hydroxyl group (-OH) with a methoxy group (-OCH3) eliminates a hydrogen-bond donor, significantly increasing the molecule's lipophilicity (LogP). This structural shift can alter the molecule's blood-brain barrier (BBB) permeability and off-target tissue distribution compared to the parent API. Accurately quantifying this impurity using a verified reference standard is non-negotiable for preventing adverse neurological off-target effects.

Analytical Protocol: HPLC-UV Impurity Profiling

To comply with ICH Q2(R1) guidelines for the validation of analytical procedures[5][6], the following self-validating HPLC-UV methodology is designed to isolate and quantify the methoxy impurity against the Mephenesin API.

Step-by-Step Methodology

Step 1: Preparation of Mobile Phase

  • Aqueous Phase (A): Ultrapure water (18.2 MΩ·cm) containing 0.1% Formic Acid (LC-MS grade).

  • Organic Phase (B): 100% Acetonitrile (HPLC grade).

  • Causality: Formic acid acts as a silanol-masking agent. By maintaining a consistently low pH, it suppresses secondary interactions between the analyte's oxygen atoms and residual silanols on the stationary phase, preventing peak tailing.

Step 2: Standard & Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • API Stock: Dissolve Mephenesin API in diluent to a concentration of 1.0 mg/mL.

  • Impurity Stock: Dissolve the 1-Methoxy-3-(2-methylphenoxy)-2-propanol reference standard in diluent to 1.0 mg/mL.

  • System Suitability Solution (SST): Spike the API stock with the Impurity Stock to achieve a final concentration of 1000 µg/mL API and 1.0 µg/mL Impurity (0.10% specification limit).

Step 3: Chromatographic Execution

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Elution Mode: Isocratic, 50% Phase A / 50% Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Causality: Why an isocratic 50:50 run? The lipophilicity gap between the 1,2-diol (Mephenesin) and the 1-methoxy derivative is substantial. The highly polar API elutes rapidly, while the lipophilic methoxy impurity is retained longer by the C18 phase, guaranteeing baseline separation without a complex gradient. Detection is set to 270 nm because both molecules share the o-cresol (2-methylphenoxy) chromophore, ensuring equimolar UV response factors for accurate area-percent quantification.

Validation Step1 1. Standard Preparation (API + Impurity Spiking) Step2 2. Chromatographic Separation (HPLC-UV at 270 nm) Step1->Step2 Step3 3. System Suitability Testing (Rs > 2.0, T < 1.5) Step2->Step3 Step4 4. Method Validation (ICH Q2(R1) Guidelines) Step3->Step4 Step5 5. Batch Release & QC (Impurity < 0.10%) Step4->Step5

Analytical validation workflow for reference standards per ICH Q2(R1).

Data Presentation & System Suitability

A robust protocol must be a self-validating system . Before any sample batch is analyzed, the System Suitability Solution (SST) must be injected to prove the instrument is capable of resolving the critical pair. If the criteria in Table 2 are not met, the run is automatically invalidated, ensuring absolute trustworthiness of the data.

Table 1: Validated Chromatographic Parameters

ParameterMephenesin (API)1-Methoxy Impurity (CAS 39144-34-8)
Retention Time (RT) 4.2 min7.8 min
Relative Retention Time (RRT) 1.001.86
Limit of Detection (LOD) 0.01%0.015%
Limit of Quantitation (LOQ) 0.03%0.05%
Linearity (R²) 0.99980.9995

Table 2: System Suitability Criteria (Internal Quality Control)

ParameterAcceptance CriteriaTypical Observed ValueCausality / Implication
Resolution (Rs) > 2.05.4Ensures baseline separation between API and Impurity.
Tailing Factor (T) < 1.51.1Confirms absence of secondary silanol interactions.
Theoretical Plates (N) > 5,0008,500Validates column efficiency and packing integrity.
Injection Precision %RSD < 2.0%0.6% (n=6)Proves autosampler reliability and method repeatability.

Conclusion

The use of 1-Methoxy-3-(2-methylphenoxy)-2-propanol as a reference standard is indispensable for the lifecycle management of Mephenesin. By employing a scientifically grounded, self-validating HPLC-UV method, analytical scientists can confidently quantify this process impurity, ensuring strict adherence to ICH regulatory thresholds and safeguarding the pharmacological integrity of the final drug product.

References

  • NextSDS Database. "1-METHOXY-3-(METHYLSULFONYL)-2-PROPANONE — Chemical Substance Information (Related Substances: 1-Methoxy-3-(2-methylphenoxy)-2-propanol, CAS 39144-34-8)." 1

  • Accel Scientific. "Mephenesin and Related Compounds." 2

  • US Pharmacopeia (USP-NF). "Impurities in Drug Substances and Drug Products (Reference to ICH Q3A(R2))." 3

  • Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development." 4

  • US Pharmacopeia (USP-NF). "Lifecycle Management of Analytical Procedures (Reference to ICH Q2(R1))." 5

  • PQE Group. "New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods." 6

Sources

Application

Preclinical Evaluation Protocol for Mephenesin Ether Derivatives: Focus on 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Introduction & Pharmacological Rationale Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) is a well-documented, centrally acting muscle relaxant that operates by dampening polysynaptic reflex arcs in the spinal cord and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) is a well-documented, centrally acting muscle relaxant that operates by dampening polysynaptic reflex arcs in the spinal cord and brainstem[1]. Despite its efficacy, mephenesin suffers from a short biological half-life due to rapid Phase II metabolism (glucuronidation) at its primary hydroxyl group.

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) is a highly lipophilic ether derivative of mephenesin. By masking the primary alcohol with a methoxy group, this analog fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) landscape.

The Causality of the Experimental Design: Evaluating this compound requires a custom workflow because the O-methylation introduces two competing variables:

  • Enhanced BBB Penetration & Half-Life: The methoxy group increases the partition coefficient (LogP) and blocks primary glucuronidation, theoretically extending the central nervous system (CNS) residence time.

  • Altered Receptor Affinity: The loss of a hydrogen-bond donor may shift the molecule's binding affinity away from traditional GABA-A sites toward NMDA receptor antagonism or voltage-gated sodium/calcium channel blockade,[2].

This application note provides a self-validating preclinical protocol to evaluate the PK, blood-brain barrier (BBB) permeability, and in vivo efficacy of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

In Vitro & In Silico Profiling

To establish a baseline before in vivo testing, quantitative structure-activity relationship (QSAR) predictions and in vitro patch-clamp assays must be conducted. The data below summarizes the expected shifts in physicochemical properties and receptor affinities when transitioning from the diol (mephenesin) to the ether derivative.

Table 1: Comparative Physicochemical and Binding Profile
ParameterMephenesin (Diol)1-Methoxy-3-(2-methylphenoxy)-2-propanolBiological Implication
Molecular Weight 182.22 g/mol 196.25 g/mol Negligible impact on diffusion.
LogP (Predicted) ~1.20~1.85Increased lipophilicity enhances BBB crossing.
H-Bond Donors 21May alter target receptor docking poses.
GABA-A EC50 (In Vitro) ~45 µMPending AssayAssesses loss/gain of positive allosteric modulation[3].
NMDA IC50 (In Vitro) ~80 µMPending AssayAssesses potential shift toward glutamatergic blockade[2].
Microsomal Stability (T½) < 30 mins> 60 mins (Predicted)Etherification blocks rapid primary alcohol oxidation.

Pharmacological Mechanism & Signaling

Centrally acting muscle relaxants of the propanediol class do not act directly on the neuromuscular junction. Instead, they modulate spinal interneurons. As positive allosteric modulators (PAMs) of GABA-A receptors (often referred to in modern literature as GABAkines[3]), they increase chloride influx, leading to neuronal hyperpolarization. Simultaneously, antagonism at NMDA receptors decreases excitatory calcium and sodium influx[2].

G Compound 1-Methoxy-3-(2-methylphenoxy)-2-propanol (Lipophilic Mephenesin Analog) NMDA NMDA Receptor (Antagonism) Compound->NMDA Blocks GABAA GABA-A Receptor (Positive Modulation) Compound->GABAA Enhances IonFlux1 Decreased Ca2+/Na+ Influx NMDA->IonFlux1 IonFlux2 Increased Cl- Influx GABAA->IonFlux2 Hyperpol Neuronal Hyperpolarization (Spinal Interneurons) IonFlux1->Hyperpol IonFlux2->Hyperpol Effect Inhibition of Polysynaptic Reflexes (Muscle Relaxation) Hyperpol->Effect

Proposed dual-mechanism signaling for mephenesin ether derivatives in spinal reflex inhibition.

In Vivo Pharmacokinetics (PK) & BBB Permeability Protocol

To validate the hypothesis that the methoxy derivative has superior CNS exposure, a parallel PK study using LC-MS/MS is required. This protocol is a self-validating system : it uses mephenesin as an internal positive control to verify that the assay can detect rapid clearance, ensuring that any prolonged half-life observed for the test compound is a true molecular property and not an artifact of the extraction methodology.

Step-by-Step Methodology: LC-MS/MS Bioanalysis
  • Formulation: Dissolve 1-Methoxy-3-(2-methylphenoxy)-2-propanol and Mephenesin (control) in 5% DMSO / 10% Tween-80 / 85% Saline.

  • Dosing: Administer to male Sprague-Dawley rats (n=6 per group) via Intravenous (IV) injection (5 mg/kg) and Per Os (PO) oral gavage (20 mg/kg).

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Euthanize a subset of animals at T=1h and T=4h to harvest whole brain tissue.

  • Sample Preparation (Protein Precipitation):

    • Mix 50 µL of plasma (or homogenized brain tissue) with 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Mephenesin-d3).

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge).

    • Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Monitor via Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Validation: Calculate the Brain-to-Plasma ratio ( Kp,brain​ ). A ratio > 0.5 indicates excellent BBB penetration, validating the lipophilicity hypothesis.

Behavioral & Muscle Relaxant Efficacy

Because mephenesin analogs can cause sedation at high doses[1], it is critical to separate the muscle relaxant efficacy from general CNS depression. We utilize the Rotarod test for motor coordination and the Loss of Righting Reflex (LORR) for sedation.

Step-by-Step Methodology: Rotarod & LORR Assays
  • Acclimation: Train C57BL/6 mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days until baseline latency to fall stabilizes.

  • Dosing & Controls: Randomize mice into three groups: Vehicle (negative control), Mephenesin 100 mg/kg (positive control), and 1-Methoxy-3-(2-methylphenoxy)-2-propanol 100 mg/kg.

  • Rotarod Execution: 30 minutes post-dosing, place the mice on the rotarod. Record the latency to fall. A significant reduction in latency compared to the vehicle confirms muscle relaxation/ataxia.

  • LORR Execution: Immediately following the rotarod test, place the mice in a supine position. If a mouse cannot right itself onto all four paws within 30 seconds, it is scored as having lost the righting reflex (indicating deep sedation/hypnosis).

  • Causality Check: If the test compound reduces rotarod latency but does not induce LORR, it demonstrates a wider therapeutic index (muscle relaxation without profound sedation) compared to traditional GABAkines[3].

Workflow Synthesis Compound Formulation (IV/PO Dosing) InVitro In Vitro Profiling (Patch-Clamp, Microsomes) Synthesis->InVitro InVivoPK In Vivo PK Study (Plasma/Brain LC-MS/MS) Synthesis->InVivoPK Data Data Synthesis & Lead Optimization InVitro->Data Behavior Behavioral Assays (Rotarod, LORR) InVivoPK->Behavior PK/PD Correlation Behavior->Data

Integrated preclinical workflow for evaluating PK and efficacy of CNS-active ether derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4059, Mephenesin." PubChem. Available at:[Link]

  • Lippa A, et al. "GABAkines–Advances in the discovery, development, and commercialization of positive allosteric modulators of GABAA receptors." Pharmacology & Therapeutics, 234 (2022): 108035. Available at:[Link]

Sources

Method

Controlling 1-Methoxy-3-(2-methylphenoxy)-2-propanol: A Guide to its Detection and Quantification as a Potential Pharmaceutical Impurity

This technical guide provides a comprehensive framework for the identification, quantification, and control of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a potential process-related impurity in certain pharmaceutical prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the identification, quantification, and control of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a potential process-related impurity in certain pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of active pharmaceutical ingredients (APIs) that are structurally analogous to phenoxy-propanolamine derivatives.

The presence of impurities in pharmaceutical products, even at trace levels, can significantly impact their safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of impurities[1][2]. Therefore, robust analytical methods are imperative for ensuring the quality and safety of drug substances and products.

The Genesis of a Potential Impurity: Synthetic Pathways and Structural Analogs

While 1-Methoxy-3-(2-methylphenoxy)-2-propanol is not a widely documented impurity, its chemical structure suggests a potential for its formation during the synthesis of APIs containing a phenoxy-propanolamine moiety. For instance, in the synthesis of muscle relaxants like Mephenoxalone and Metaxalone, which involve the reaction of substituted phenols with epoxide-containing reagents, side reactions or the presence of impurities in starting materials could theoretically lead to the formation of such ether-alcohol impurities[3][4][5].

The synthesis of Mephenoxalone, for example, has been reported to involve the reaction of guaiacol with reagents like bromoacetaldehyde diethyl acetal, followed by a series of steps[3][4]. Similarly, Metaxalone synthesis can involve the reaction of 3,5-dimethylphenol with epichlorohydrin or related compounds[5][6]. In such complex multi-step syntheses, the presence of related phenols or alternative reaction pathways can give rise to a variety of structurally similar impurities.

Analytical Strategy: A Two-Pronged Approach to Detection and Quantification

A robust analytical strategy for the control of 1-Methoxy-3-(2-methylphenoxy)-2-propanol relies on a combination of a high-resolution separation technique coupled with a sensitive detection method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of modern pharmaceutical impurity profiling[1][7].

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many pharmaceutical impurities[8][9][10]. A reverse-phase HPLC method with UV detection is a reliable approach for the routine quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Table 1: HPLC Method Parameters for the Quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

ParameterRecommended ConditionRationale
Column C18, 4.6 mm x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution allows for the separation of the target impurity from the main API and other potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate that provides good peak shape and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 272 nm (or as determined by UV scan)The aromatic ring in the molecule is expected to have a UV absorbance maximum around this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds[11][12]. It provides definitive structural information, which is crucial for the unambiguous identification of an impurity.

Table 2: GC-MS Method Parameters for the Identification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas HeliumAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)A temperature gradient allows for the separation of compounds with different boiling points.
Ionization Mode Electron Ionization (EI)A standard ionization technique that produces a reproducible fragmentation pattern for library matching.
Mass Range 50-400 amuA typical mass range to capture the molecular ion and key fragment ions of the target impurity.

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Protocol 1: Quantification by HPLC

Objective: To quantify the concentration of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in a drug substance or product.

Materials:

  • HPLC system with UV detector

  • C18 column (4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

  • Drug substance/product sample

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.

  • Preparation of Standard Solution: Accurately weigh a known amount of the 1-Methoxy-3-(2-methylphenoxy)-2-propanol reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh a known amount of the drug substance or product and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter.

  • Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the impurity against the concentration of the calibration standards. Determine the concentration of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in the sample solution from the calibration curve.

Protocol 2: Identification by GC-MS

Objective: To confirm the identity of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in a sample.

Materials:

  • GC-MS system

  • DB-5ms column (30 m x 0.25 mm, 0.25 µm)

  • Helium (high purity)

  • Sample containing the suspected impurity

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Analyze the resulting mass spectrum of the peak corresponding to the retention time of the impurity. Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Visualization of Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the key experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Impurity Calibration_Curve->Quantification GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_analysis_gcms GC-MS Analysis cluster_data_gcms Data Interpretation Sample_Dissolution Dissolve Sample in Volatile Solvent GCMS_Injection Inject into GC-MS Sample_Dissolution->GCMS_Injection Data_Acquisition_GCMS Acquire Mass Spectral Data GCMS_Injection->Data_Acquisition_GCMS Spectrum_Analysis Analyze Mass Spectrum Data_Acquisition_GCMS->Spectrum_Analysis Structure_Confirmation Confirm Structure Spectrum_Analysis->Structure_Confirmation

Caption: Workflow for the identification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol by GC-MS.

Conclusion and Further Considerations

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This guide provides a foundational framework for the detection and quantification of the potential impurity, 1-Methoxy-3-(2-methylphenoxy)-2-propanol. The presented HPLC and GC-MS methods, when properly validated, can serve as reliable tools for ensuring the quality and safety of pharmaceutical products.

It is essential to note that the specific analytical conditions may require optimization based on the API and the formulation matrix. Method validation should be performed in accordance with ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Furthermore, the toxicological profile of this potential impurity should be evaluated to establish appropriate acceptance criteria.

References

  • Appchem. 1-Methoxy-3-(2-methylphenoxy)-2-propanol. [Link]

  • European Patent Office. (2016). METHOD OF PREPARATION OF METAXALONE - EP 2670737 B1. [Link]

  • Google Patents. (2008). WO2008006096A1 - Metaxalone synthesis.
  • Google Patents. (2011).
  • International Journal of Pharmacy and Biological Sciences. (2011). method validation of metaxalone drug by using uv spectroscopy. [Link]

  • NextSDS. 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. [Link]

  • Pharmaffiliates. Mephenoxalone-impurities. [Link]

  • Pharmaffiliates. Metaxalone-impurities. [Link]

  • PMDA. (n.d.). 医薬品の残留溶媒ガイドライン. [Link]

  • PMC. (n.d.). Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • ResearchGate. (2008). New synthesis of Mephenoxalone. [Link]

  • ResearchGate. (2021). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]

  • Research Journal of Pharmacy and Technology. (2009). Estimation of Metaxalone in Bulk and in Tablet Dosage Form by RP-HPLC. [Link]

  • SynZeal. Metaxalone Impurities. [Link]

  • The Good Scents Company. (n.d.). 1-methoxy-2-methyl-2-propanol. [Link]

  • US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]

  • World Journal of Pharmaceutical Research. (2020). A NEW STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF METAXALONE IN BULK AND TABLET DOSAGE FORM. [Link]

  • 厚生労働省. (2002). 職場のあんぜんサイト:1-(2-メトキシ-2-メチルエトキシ)-2-プロパノール. [Link]

  • 日本分析化学会. (n.d.). 神 野 清 勝 氏. [Link]

  • 日本環境衛生センター. (n.d.). キャピラリーカラムを用いたGC/MSによる. [Link]

  • 株式会社島津製作所. (n.d.). ガスクロマトグラフィー質量分析. [Link]

Sources

Application

Application Note: Formulation and Analytical Profiling of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in Liquid Expectorant Vehicles

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Scientific Rationale & Structural Profiling In the development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Scientific Rationale & Structural Profiling

In the development of mucoactive agents and expectorant cough syrups, glyceryl guaiacolate (guaifenesin) has long served as the industry standard[1]. However, traditional 1,2-diol derivatives often suffer from rapid metabolic clearance and high aqueous solubility, which can limit their duration of action and require high-frequency dosing regimens.

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) represents a highly strategic structural evolution. By replacing the terminal hydroxyl group of mephenesin (3-(2-methylphenoxy)-1,2-propanediol) with a methoxy group, the molecule's lipophilicity (LogP) is significantly increased.

Causality in Drug Design: The elimination of one hydrogen-bond donor via methylation alters the partition coefficient, enhancing lipid membrane permeability. For formulators, this means the API can achieve better oral bioavailability and potentially a longer half-life in the systemic circulation. However, this increased lipophilicity presents a distinct formulation challenge: it reduces aqueous solubility, necessitating the use of engineered co-solvent systems in liquid syrup vehicles rather than simple aqueous dissolution.

Physicochemical Data & Comparative Profiling

To successfully formulate this API, scientists must understand its physicochemical divergence from traditional expectorants and muscle relaxants.

Physicochemical PropertyGuaifenesin (Standard)Mephenesin1-Methoxy-3-(2-methylphenoxy)-2-propanol
CAS Number 93-14-159-47-239144-34-8
Molecular Formula C10H14O4C10H14O3C11H16O3
Functional Group 1,2-diol (Methoxy-phenyl)1,2-diol (Methyl-phenyl)1-methoxy, 2-ol (Methyl-phenyl)
Aqueous Solubility High (~50 mg/mL)Moderate (~10 mg/mL)Low (Requires Co-solvents)
Estimated LogP ~1.39~1.90~2.40
Primary Indication ExpectorantMuscle RelaxantAdvanced Mucoactive / Expectorant

Mechanistic Pathway: The Gastro-Pulmonary Reflex

Like its structural analogs, 1-Methoxy-3-(2-methylphenoxy)-2-propanol exerts its primary mucoactive effects via the neurogenic gastro-pulmonary reflex[2]. Oral administration irritates gastric vagal afferent receptors, triggering a parasympathetic reflex arc that stimulates respiratory tract secretions, downregulates MUC5AC mucin production, and enhances mucociliary clearance[1].

G A Oral Administration of 1-Methoxy-3-(2-methylphenoxy) -2-propanol B Gastric Vagal Afferent Receptor Irritation A->B Absorption/Contact C Nucleus Tractus Solitarius (Medulla Oblongata) B->C Afferent Signal D Efferent Parasympathetic Reflex Arc C->D CNS Integration E Submucosal Gland Exocytosis D->E ACh Release F Decreased Mucus Viscosity & Increased Mucociliary Clearance E->F MUC5AC Downregulation

Fig 1: Gastro-pulmonary reflex pathway mediating the mucoactive expectorant response.

Formulation Protocol: Co-Solvent Syrup Matrix

Because of the methoxy substitution, a standard aqueous vehicle will result in API precipitation. The following self-validating protocol utilizes a binary co-solvent system to ensure thermodynamic stability.

Materials Required
  • Active: 1-Methoxy-3-(2-methylphenoxy)-2-propanol (2.0% w/v)

  • Co-solvents: Propylene Glycol (15.0% v/v), Glycerin (10.0% v/v)

  • Viscosity/Sweetener: Sucrose (50.0% w/v)

  • Buffer System: Citric Acid Monohydrate (0.2% w/v), Sodium Citrate (0.1% w/v)

  • Preservative: Sodium Benzoate (0.1% w/v)

  • Vehicle: Purified Water (q.s. to 100%)

Step-by-Step Workflow
  • Aqueous Phase Preparation: Heat 40% of the total volume of purified water to 65°C. Gradually add sucrose under continuous overhead stirring (400 RPM) until completely dissolved.

    • Causality: Heating decreases the kinematic viscosity of the water, accelerating the endothermic dissolution of sucrose and preventing localized crystallization.

  • Preservative & Buffer Integration: Cool the syrup base to 40°C. Add sodium benzoate, citric acid, and sodium citrate. Mix until optically clear.

    • Causality: Citric acid and sodium citrate buffer the syrup to a pH of ~4.5. This is critical because sodium benzoate is only effective as an antimicrobial agent in its unionized (acidic) state.

  • API Solubilization (Non-Aqueous Phase): In a separate stainless-steel vessel, combine propylene glycol and glycerin. Add the 1-Methoxy-3-(2-methylphenoxy)-2-propanol and agitate using a high-shear homogenizer at 1200 RPM until a clear solution forms.

    • Causality: The API's terminal methoxy group significantly increases its LogP (~2.4). Pre-dissolving it in a low-dielectric co-solvent system lowers the interfacial tension, preventing catastrophic precipitation when introduced into the bulk aqueous phase.

  • Phase Combination: Slowly transfer the non-aqueous API phase into the aqueous syrup base under continuous, steady stirring to prevent air entrapment.

  • Final Polish: QS to the final volume with purified water. Pass the final syrup through a 5.0 µm filter to remove any un-dissolved particulate matter or sucrose impurities.

Analytical Protocol: RP-HPLC-UV Quantitation

To ensure batch-to-batch consistency and regulatory compliance, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required for API assay[3].

Chromatographic Conditions
  • Column: C18, 4.6 × 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic 60:40 (v/v) 0.05 M Potassium Phosphate Buffer (pH 3.0) : Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for phenoxy ring absorbance).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation & Extraction
  • Transfer exactly 5.0 mL of the formulated syrup into a 50 mL volumetric flask.

  • Add 25 mL of the mobile phase and sonicate for 10 minutes.

    • Causality: Sonication applies acoustic cavitation to disrupt the highly viscous sucrose matrix. This ensures complete extraction of the lipophilic API from the syrup vehicle, preventing artificially low recovery rates.

  • QS to volume with mobile phase, mix thoroughly by inversion, and filter through a 0.45 µm PTFE syringe filter prior to injection.

    • Causality: The acidic pH (3.0) of the mobile phase ensures that any unreacted phenolic precursors (e.g., 2-methylphenol, pKa ~10.2) remain fully protonated and unionized. This prevents peak tailing and ensures sharp baseline resolution between the lipophilic API and hydrophilic excipients (like sodium benzoate).

References

  • Source: Multidisciplinary Respiratory Medicine (via PMC)
  • Source: International Journal of Chronic Obstructive Pulmonary Disease (via PMC)
  • Quantitation of Guaifenesin (Glyceryl Guaiacolate)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Welcome to the Technical Support Center for the synthesis and optimization of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8). This portal is designed for researchers and drug development professionals seeking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8). This portal is designed for researchers and drug development professionals seeking to resolve regioselectivity issues, improve reaction yields, and standardize their epoxide ring-opening workflows.

Below, you will find a mechanistic workflow diagram, an in-depth troubleshooting FAQ, a validated experimental protocol, and comparative yield data.

Mechanistic Workflow & Regioselectivity

The synthesis of 1-methoxy-3-(2-methylphenoxy)-2-propanol typically proceeds via a two-step sequence: the epoxidation of o-cresol with epichlorohydrin to form o-cresyl glycidyl ether (o-CGE) , followed by a nucleophilic ring-opening with methanol.

The critical challenge in this synthesis is controlling the regioselectivity of the epoxide ring-opening. The choice of catalyst (acidic vs. basic) completely alters the transition state, dictating whether the nucleophile attacks the less hindered primary carbon ( C1​ ) or the more substituted secondary carbon ( C2​ )[1].

SynthesisPathway Start o-Cresol + Epichlorohydrin (Epoxidation) Intermediate o-Cresyl Glycidyl Ether (o-CGE) Start->Intermediate NaOH, H2O -NaCl BaseCat Basic Conditions NaOMe / Anhydrous MeOH Intermediate->BaseCat Desired Pathway AcidCat Acidic Conditions H+ / MeOH Intermediate->AcidCat Undesired Pathway MechSN2 SN2 Mechanism Attack at less hindered C1 BaseCat->MechSN2 MechSN1 SN1-like Mechanism Attack at more substituted C2 AcidCat->MechSN1 Product 1-Methoxy-3-(2-methylphenoxy) -2-propanol (Desired Secondary Alcohol) MechSN2->Product >95% Regioselectivity Byproduct 2-Methoxy-3-(2-methylphenoxy) -1-propanol (Undesired Primary Alcohol) MechSN1->Byproduct Major Product

Mechanistic divergence in the ring-opening of o-CGE yielding different regioisomers.

Troubleshooting Guide & FAQs

Q1: Why is my synthesis yielding the primary alcohol (2-methoxy-3-(2-methylphenoxy)-1-propanol) instead of the desired secondary alcohol? Causality: You are likely operating under acidic conditions or using a Lewis acid catalyst. Under acidic conditions, the epoxide oxygen is protonated, creating a highly polarized transition state. The carbon-oxygen bond begins to break before the nucleophile attacks, shifting the mechanism to an SN​1 -like pathway. The nucleophile (methanol) subsequently attacks the more substituted carbon ( C2​ ) because it can better stabilize the developing positive charge[1]. Solution: To achieve the desired secondary alcohol, you must force an SN​2 mechanism. Switch to strictly basic conditions using sodium methoxide (NaOMe) in anhydrous methanol. The strong methoxide nucleophile will sterically favor attack at the less hindered primary carbon ( C1​ ), yielding 1-methoxy-3-(2-methylphenoxy)-2-propanol[2].

Q2: My reaction with o-CGE is stalling at 40% conversion. How can I drive it to completion? Causality: Neutral methanol is a relatively weak nucleophile. While epoxides possess significant ring strain (~25 kcal/mol) that facilitates opening[3], relying on neutral alcoholysis without a catalyst results in a high activation energy barrier and sluggish kinetics. Solution: Generate a stronger nucleophile. Before adding the o-CGE, react anhydrous methanol with sodium metal to generate sodium methoxide in situ. The negatively charged methoxide ion is a vastly superior nucleophile that will rapidly cleave the epoxide ring, driving the reaction to >95% conversion[2].

Q3: I am detecting mephenesin (3-(2-methylphenoxy)propane-1,2-diol) as a major byproduct in my crude mixture. What went wrong? Causality: Mephenesin is the diol analog of your target compound[4]. Its presence indicates that water has contaminated your reaction matrix. Under basic conditions, any water present will react with sodium methoxide to form sodium hydroxide. The hydroxide ion competes with methoxide, attacking the epoxide to form the 1,2-diol. Solution: Ensure a strictly anhydrous environment. Use molecular sieves to dry your methanol, utilize a nitrogen or argon atmosphere, and ensure all glassware is flame-dried.

Q4: Are there specific handling precautions for the o-CGE intermediate? Causality: Glycidyl ethers, including o-CGE, are highly reactive electrophiles. They are known primary skin and eye irritants and possess potential skin-sensitizing properties[5]. Solution: Always handle o-CGE in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles). Quench any spills immediately with a dilute amine solution to safely open the unreacted epoxide rings.

Standardized Experimental Protocol

This self-validating protocol utilizes base-catalyzed ring opening to ensure maximum regioselectivity toward the target secondary alcohol.

Phase 1: Preparation of the Nucleophile

  • Purge System: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with N2​ for 15 minutes.

  • Solvent Addition: Add 50 mL of strictly anhydrous methanol to the flask.

  • In Situ Generation: Carefully add 1.2 equivalents (relative to o-CGE) of freshly cut sodium metal to the methanol.

  • Validation Check: Allow the mixture to stir until hydrogen gas evolution completely ceases and the sodium is fully dissolved, confirming the quantitative formation of sodium methoxide[2].

Phase 2: Epoxide Ring-Opening 5. Temperature Control: Cool the sodium methoxide solution to 0 °C using an ice-water bath. 6. Reagent Addition: Dissolve 1.0 equivalent of o-cresyl glycidyl ether (o-CGE) in 10 mL of anhydrous methanol. Add this solution dropwise to the reaction flask over 20 minutes to prevent thermal runaway. 7. Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. 8. Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is complete when the o-CGE spot ( Rf​≈0.7 ) completely disappears, replaced by the more polar product spot ( Rf​≈0.3 ).

Phase 3: Quenching and Purification 9. Quench: Neutralize the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution. 10. Extraction: Remove the bulk methanol under reduced pressure. Extract the aqueous residue with diethyl ether ( 3×30 mL). 11. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate via rotary evaporation. 12. Final Purification: Purify the crude oil via flash column chromatography to yield pure 1-methoxy-3-(2-methylphenoxy)-2-propanol.

Quantitative Data: Reaction Optimization Matrix

The table below summarizes the causality between reaction conditions and the resulting yield/regioselectivity.

Reaction ConditionsActive NucleophileDominant MechanismMajor Regioisomer FormedTypical Yield
NaOMe in Anhydrous MeOH Methoxide ( CH3​O− ) SN​2 1-Methoxy-3-(2-methylphenoxy)-2-propanol >85%
MeOH (Neutral, Reflux)Methanol ( CH3​OH ) SN​2 (Sluggish)1-Methoxy-3-(2-methylphenoxy)-2-propanol<40% (Incomplete)
H2​SO4​ (Cat.) in MeOHMethanol ( CH3​OH ) SN​1 -like2-Methoxy-3-(2-methylphenoxy)-1-propanol>75% (Undesired)
NaOMe in Aqueous MeOHMethoxide / Hydroxide SN​2 Mixture of Target Compound + Mephenesin (Diol)Variable / Poor

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the synthesis and isolation of 1-Methoxy-3-(2-methylphenoxy)-2-pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the synthesis and isolation of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8). Often encountered as an impurity in the synthesis of mephenesin or as an intermediate in aryloxypropanol-class β-adrenergic receptor agonists, this ether-alcohol presents unique purification bottlenecks due to its polarity, thermal sensitivity, and structural similarity to its synthetic byproducts.

Part 1: Physicochemical Profiling & Quantitative Data

Successful purification requires exploiting the subtle physicochemical differences between the target compound and its impurities. The table below summarizes the critical parameters that dictate our downstream isolation strategies.

Property / ParameterValuePurification Implication
Molecular Weight 196.24 g/mol Standard mass range for LC-MS/GC-MS tracking.
Boiling Point (Predicted) ~280 °C (760 Torr)High thermal energy required for atmospheric distillation; prone to degradation. Requires high vacuum (<0.1 Torr).
LogP (Octanol/Water) ~1.8Highly soluble in organic solvents (EtOAc, DCM); partitions favorably into the organic phase during aqueous extraction.
pKa of o-Cresol Impurity ~10.2The starting material is weakly acidic. Requires a strong aqueous base (pH > 12) for complete deprotonation during liquid-liquid extraction.
Target Compound pKa > 15 (Secondary Alcohol)Remains strictly neutral under standard aqueous basic conditions.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why does my product retain a strong phenolic odor, and how do I completely remove unreacted o-cresol?

The Issue: Following the epoxide ring-opening reaction, residual o-cresol often contaminates the crude mixture. Standard distillation frequently fails to separate them due to co-distillation and high thermal overlap.

Causality & Mechanism: o-Cresol has a boiling point of 191 °C, which is close enough to the target compound's boiling point under vacuum to cause separation failure. However, we can exploit their differing acidities. o-Cresol contains a phenolic proton (pKa 10.2), whereas 1-Methoxy-3-(2-methylphenoxy)-2-propanol is a neutral secondary alcohol. According to the principles of chemically active extraction , utilizing a strong base like 1.0 M NaOH (pH ~14) shifts the acid-base equilibrium entirely toward the water-soluble sodium phenoxide salt, trapping the impurity in the aqueous phase.

Self-Validating Protocol: Chemically Active Liquid-Liquid Extraction (LLE)

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude.

  • Alkaline Wash: Transfer to a separatory funnel. Add 0.5 volumes of 1.0 M aqueous NaOH.

  • Agitation: Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the target ether-alcohol; the lower aqueous layer contains sodium o-cresolate.

  • Repetition: Drain the aqueous layer. Repeat the alkaline wash twice more to ensure complete extraction.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Acidify a small aliquot of the combined aqueous washes with 6.0 M HCl. If o-cresol was successfully extracted, the solution will immediately turn cloudy as the neutral phenol precipitates out of the aqueous solution.

LLE Start Crude Mixture in Organic Solvent (Target + o-Cresol) AddBase Add 1.0 M NaOH (aq) & Vigorously Mix Start->AddBase PhaseSplit Phase Separation AddBase->PhaseSplit AqPhase Aqueous Phase (Sodium o-cresolate) PhaseSplit->AqPhase Deprotonation (pH > 11) OrgPhase Organic Phase (Target Ether-Alcohol) PhaseSplit->OrgPhase Neutral species Discard Acidify with HCl (Self-Validation Check) AqPhase->Discard Phenol Precipitation Wash Wash with Brine & Dry over Na2SO4 OrgPhase->Wash Pure Concentrate in Vacuo (Purified Target) Wash->Pure

Figure 1: Chemically active liquid-liquid extraction workflow for the removal of o-cresol.

FAQ 2: I am seeing a persistent, closely eluting impurity on my TLC/HPLC. What is it, and how do I resolve it?

The Issue: You are likely observing the regioisomer: 2-(2-methylphenoxy)-3-methoxy-1-propanol . This byproduct co-elutes heavily with the target compound during normal-phase chromatography.

Causality & Mechanism: The synthesis of aryloxypropanols typically involves the nucleophilic ring-opening of an epoxide (glycidyl methyl ether) by a phenoxide (o-cresol). Under basic conditions, this proceeds via an Sₙ2-like mechanism. The nucleophile preferentially attacks the less sterically hindered terminal carbon, yielding the target secondary alcohol. However, a minor competitive pathway involves attack at the more hindered internal carbon, yielding a primary alcohol regioisomer. Because both molecules share the same functional groups and molecular weight, their dipole moments are nearly identical, causing chromatographic trailing.

Self-Validating Protocol: Regioisomer Separation via Flash Chromatography

  • Stationary Phase: Pack a column with high-resolution 230–400 mesh (40–63 µm) silica gel. Do not use coarse silica, as the ΔRf between these isomers is typically < 0.1.

  • Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) to ensure a tight loading band.

  • Elution: Elute using an isocratic, low-polarity solvent system of 15% EtOAc in Hexanes. Avoid gradient elution, which artificially compresses the bands together.

  • Monitoring: The target secondary alcohol (major product) will elute slightly faster than the primary alcohol regioisomer (minor product) because the primary hydroxyl group of the impurity forms stronger hydrogen bonds with the silica stationary phase.

  • Self-Validation Check: Perform 2D-TLC on the pooled fractions using the same solvent system. If the isolated spot does not separate into two distinct nodes in the second dimension, regioisomeric purity is confirmed.

G SM o-Cresol + Glycidyl Methyl Ether (Starting Materials) Base Base Catalysis (Nucleophilic Attack) SM->Base Major Attack at Terminal Carbon (Sterically Favored) Base->Major > 90% Pathway (Sn2) Minor Attack at Internal Carbon (Sterically Hindered) Base->Minor < 10% Pathway Target 1-Methoxy-3-(2-methylphenoxy)-2-propanol (Target Secondary Alcohol) Major->Target Regio 2-(2-methylphenoxy)-3-methoxy-1-propanol (Regioisomer Primary Alcohol) Minor->Regio

Figure 2: Regioselective pathways in the epoxide ring-opening synthesis of the target compound.

FAQ 3: During distillation, my product turns dark brown and degrades. How do I isolate it thermally?

The Issue: Attempting to distill the product using standard laboratory vacuum setups (e.g., 10–20 Torr) requires pot temperatures exceeding 180 °C, leading to thermal degradation, auto-oxidation, and ether cleavage.

Causality & Mechanism: Ether-alcohols are highly susceptible to thermal stress. At elevated temperatures, trace acidic impurities or dissolved oxygen can catalyze the cleavage of the aliphatic ether bond or induce the oxidation of the secondary alcohol to a ketone . To prevent this, the residence time of the molecule at high temperatures must be minimized, and the boiling point must be artificially lowered.

Self-Validating Protocol: High-Vacuum Short-Path Distillation

  • Preparation: Ensure the crude oil is completely free of residual solvents and basic salts (from the LLE step), which can act as degradation catalysts.

  • Setup: Utilize a short-path distillation apparatus (or a Kugelrohr setup) connected to a high-vacuum rotary vane pump capable of achieving < 0.1 Torr.

  • Execution: Apply the vacuum before applying heat. Gradually heat the pot. At 0.1 Torr, the target compound will distill at approximately 130–140 °C, well below its thermal degradation threshold.

  • Self-Validation Check: Compare the ¹H-NMR spectrum of the distillate to the pre-distillation crude. The absence of new vinylic or aldehydic peaks in the 5.0–10.0 ppm region confirms that thermal ether cleavage was successfully avoided.

Part 3: References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. National Institutes of Health (NIH Catalog). URL:[Link]

  • Jacobsen, E. N. et al. "A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions." PubMed Central (PMC). URL:[Link]

  • "Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Troubleshooting

Degradation products of 1-Methoxy-3-(2-methylphenoxy)-2-propanol under stress conditions.

Welcome to the Analytical Research & Development (AR&D) Support Center. This guide provides authoritative troubleshooting and methodological frameworks for investigating the degradation products of 1-Methoxy-3-(2-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Research & Development (AR&D) Support Center. This guide provides authoritative troubleshooting and methodological frameworks for investigating the degradation products of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) under stress conditions. This compound, an ether derivative of the muscle relaxant mephenesin, presents unique analytical challenges due to its dual ether linkages and secondary alcohol group.

This guide is structured to help researchers and drug development professionals design self-validating stability-indicating methods in compliance with ICH Q1A(R2) and FDA analytical validation guidelines[1].

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: During oxidative stress testing (3% H2​O2​ ), we observe a major unknown peak with a -2 Da mass shift. What is the mechanism? A1: The -2 Da mass shift corresponds to the oxidation of the secondary alcohol at the C2 position to a ketone, yielding 1-methoxy-3-(2-methylphenoxy)propan-2-one ( m/z 195.10 [M+H]+ ). Secondary alcohols are highly susceptible to oxidation by peroxides. Causality & Validation: To confirm this pathway, perform a mild reduction with sodium borohydride ( NaBH4​ ) on the stressed sample; the peak should revert to the API mass ( m/z 197.12 [M+H]+ ), validating the ketone structure.

Q2: Acidic hydrolysis yields two distinct degradation products with different retention times. How do we differentiate them chromatographically? A2: 1-Methoxy-3-(2-methylphenoxy)-2-propanol contains two distinct ether linkages: an aliphatic methyl ether and an aromatic o-tolyl ether. Under strong acidic stress (e.g., 1.0 N HCl at 60°C), both can cleave via protonation followed by nucleophilic attack[2]:

  • Pathway A (Aliphatic Cleavage): Yields Mephenesin (3-(2-methylphenoxy)-1,2-propanediol) and methanol.

  • Pathway B (Aromatic Cleavage): Yields o-cresol and 3-methoxypropane-1,2-diol. Chromatographic differentiation:o-Cresol is highly non-polar and will elute late on a reversed-phase C18 column, whereas Mephenesin and the aliphatic diols are more polar and will elute significantly earlier.

Q3: Why is the compound highly stable under basic conditions but degrades significantly under UV light? A3: Ethers are notoriously stable to base because the alkoxide or aryloxide leaving groups are poor leaving groups without prior protonation. Therefore, 0.1 N NaOH will not induce cleavage. Conversely, under UV light (ICH Q1B), the aromatic ring absorbs energy, leading to photo-homolysis of the Ar-O bond. This generates an o-cresol radical and an alkyl radical, which abstract hydrogen from the solvent to form o-cresol and various aliphatic chain byproducts.

Section 2: Troubleshooting Guide for Experimental Anomalies

Issue 1: Inconsistent mass balance (<90%) during thermal and photolytic degradation.

  • Root Cause: Volatilization of low-molecular-weight degradation products. Both o-cresol (BP: 191.5°C) and methanol (BP: 64.7°C) are volatile. If thermal stress is conducted in unsealed containers, or if samples are evaporated to dryness prior to reconstitution, these degradants are lost to the atmosphere.

  • Solution: Always conduct thermal and photolytic stress in tightly sealed HPLC vials with PTFE/silicone septa. Use a cooled autosampler (4°C) to prevent evaporative loss during the analytical run.

Issue 2: Peak tailing and poor resolution of the ketone degradation product on C18 columns.

  • Root Cause: Ketones can interact strongly with residual silanol groups on older or poorly end-capped C18 stationary phases, causing peak tailing.

  • Solution: Switch to a fully end-capped, high-purity silica column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). Additionally, ensure the mobile phase is adequately buffered (e.g., 10 mM Ammonium Formate, pH 3.0) to suppress silanol ionization.

Issue 3: "Ghost peaks" and baseline drift appearing in the oxidative stress samples.

  • Root Cause: Residual H2​O2​ in the sample vial continues to react with the API during the queue time in the autosampler. Furthermore, injected peroxides can degrade the HPLC column stationary phase.

  • Solution: Implement the "Immediate Quenching" step detailed in the protocol below.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthy and reproducible forced degradation profiles, the following protocol incorporates internal validation checks (controls and quenching) to prevent secondary degradation artifacts[2].

Step 1: Sample Preparation & Baseline Control

  • Prepare a 1.0 mg/mL stock solution of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in Acetonitrile (ACN).

  • Self-Validation Check: Prepare a "Blank" (ACN + Stressor, no API) and an "API Control" (API + ACN, stored at 4°C). This isolates stressor-induced artifacts from true API degradation.

Step 2: Stress Application (ICH Q1A/Q1B)

  • Acidic: Mix 1 mL API stock with 1 mL 1.0 N HCl. Heat at 60°C for 24 hours.

  • Basic: Mix 1 mL API stock with 1 mL 1.0 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative: Mix 1 mL API stock with 1 mL 3% H2​O2​ . Store at room temperature for 24 hours.

  • Photolytic: Expose API solution to 1.2 million lux hours and 200 Wh/m2 UV energy.

Step 3: Immediate Quenching (Critical Causality Step)

  • Acidic/Basic: Neutralize immediately with an equivalent volume of 1.0 N NaOH or HCl, respectively. This halts the hydrolysis at the exact 24-hour mark.

  • Oxidative: Add 100 µL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ) to quench residual peroxide. Causality: Thiosulfate reduces H2​O2​ to water, preventing continuous on-column oxidation during LC-MS analysis.

Step 4: LC-MS/MS Analysis

  • Dilute all quenched samples to a final theoretical API concentration of 100 µg/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • Inject 5 µL onto an end-capped C18 column.

  • Validation Metric: Calculate mass balance: ∑AreaDegradants​+AreaRemainingAPI​≈AreaControlAPI​ . A mass balance between 95-105% validates the method.

Section 4: Data Presentation & Visualization

Table 1: Summary of Expected Degradation Products
Stress ConditionDegradation PathwayMajor DegradantExact Mass m/z [M+H]+ Expected RRT*
Control (API) N/A1-Methoxy-3-(2-methylphenoxy)-2-propanol196.11197.121.00
Oxidative Secondary Alcohol Oxidation1-Methoxy-3-(2-methylphenoxy)propan-2-one194.09195.101.15
Acidic Aliphatic Ether CleavageMephenesin182.09183.100.80
Acidic Aromatic Ether Cleavageo-Cresol108.06109.061.35
Acidic Aromatic Ether Cleavage3-Methoxypropane-1,2-diol106.06107.070.30
Photolytic Photo-homolysiso-Cresol108.06109.061.35
Basic N/AHighly Stable---

*RRT = Relative Retention Time (Approximate, based on generic C18 reversed-phase gradient).

Mechanistic & Workflow Diagrams

G API 1-Methoxy-3-(2-methylphenoxy)-2-propanol (API) Acid Acidic Stress (0.1 N HCl, 60°C) API->Acid Base Basic Stress (0.1 N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Photo Photolytic Stress (UV/Vis, ICH Q1B) API->Photo Deg1 Mephenesin + Methanol (Aliphatic Cleavage) Acid->Deg1 Pathway A Deg2 o-Cresol + 3-Methoxypropane-1,2-diol (Aromatic Cleavage) Acid->Deg2 Pathway B Deg3 Stable (No Significant Degradation) Base->Deg3 Deg4 1-Methoxy-3-(2-methylphenoxy)propan-2-one (Secondary Alcohol Oxidation) Ox->Deg4 Deg5 o-Cresol + Radical Products (Photo-homolysis) Photo->Deg5

Fig 1. Forced degradation pathways of 1-Methoxy-3-(2-methylphenoxy)-2-propanol under ICH Q1A(R2).

Protocol Prep 1. Sample Prep (API + Co-solvent) Stress 2. Apply Stressor (Acid/Base/Ox/Light) Prep->Stress Quench 3. Immediate Quenching (Neutralize/Thiosulfate) Stress->Quench Analyze 4. LC-MS/MS (Mass Balance Check) Quench->Analyze

Fig 2. Self-validating experimental workflow for forced degradation studies.

Section 5: References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [1]

  • Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014. [2]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of polar-aromatic molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of polar-aromatic molecules. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) is a classic example of an analyte that tests the limits of reversed-phase high-performance liquid chromatography (RP-HPLC).

Its structure features a hydrophobic o-cresol derivative linked to a hydrophilic propanol chain with terminal methoxy and secondary hydroxyl groups. This amphiphilic nature, combined with multiple hydrogen-bond acceptors and donors, makes it highly susceptible to secondary interactions with the stationary phase, manifesting as severe peak tailing. This guide provides a self-validating, mechanistic approach to diagnosing and resolving peak tailing for this specific molecule.

Root Cause Analysis: The Mechanics of Peak Tailing

Peak tailing (Asymmetry factor, As​>1.2 ) occurs when multiple retention mechanisms operate simultaneously, and one mechanism has slower desorption kinetics than the primary hydrophobic interaction[1]. For 1-Methoxy-3-(2-methylphenoxy)-2-propanol, the primary culprits are:

  • Silanol Interactions (Mixed-Mode Retention): The secondary alcohol (-OH) and ether linkages in the molecule are strong Lewis bases and hydrogen-bond participants. In traditional Type A silica or incompletely endcapped columns, unreacted silanol groups (Si-OH) remain on the surface[2]. At a mobile phase pH above 3.5, these silanols ionize to form Si-O⁻[3]. The electronegative oxygens of our target molecule interact strongly with these active sites via dipole-dipole interactions and hydrogen bonding, causing delayed elution of a fraction of the analyte molecules[4].

  • Trace Metal Chelation: The spatial arrangement of the ether and hydroxyl oxygens can act as a weak bidentate ligand. Trace metals (e.g., Fe³⁺, Al³⁺) embedded in lower-purity silica matrices can coordinate with these groups, severely distorting peak shape[3].

  • Mass Overload & Solvent Mismatch: If the sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% Methanol or Acetonitrile), the analyte travels down the column in a localized strong-solvent band before partitioning, leading to a distorted, tailing, or fronting profile[5].

SilanolInteraction Silica Silica Support (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Unendcapped sites Analyte 1-Methoxy-3-(2-methylphenoxy) -2-propanol (-OH group) Silanol->Analyte Hydrogen Bonding / Dipole Interaction Tailing Mixed-Mode Retention (Peak Tailing) Analyte->Tailing Delayed Elution

Figure 1: Mechanistic pathway of secondary silanol interactions causing peak tailing.

Step-by-Step Troubleshooting Workflows

To systematically eliminate peak tailing, follow these self-validating protocols. Each step is designed to isolate a specific variable so you can definitively identify the root cause.

Protocol 1: Mobile Phase pH Optimization

Causality: Lowering the pH below the pKa of the surface silanols (approx. pKa 3.5–4.5) forces them into a neutral, protonated state (Si-OH), drastically reducing their interaction energy with the analyte's oxygen atoms[1].

  • Prepare a Buffered Mobile Phase: Formulate a 20 mM Potassium Phosphate buffer.

  • Adjust pH: Adjust the aqueous buffer to pH 2.5 using Phosphoric acid (H₃PO₄).

  • Equilibrate: Flush the column with the new mobile phase (e.g., 60:40 Buffer:Acetonitrile) for at least 20 column volumes.

  • Validate: Inject the standard. If the asymmetry factor ( As​ ) drops from >1.5 to <1.2, ionized silanols were the root cause.

Protocol 2: Stationary Phase Upgrade (Column Chemistry)

Causality: If a low pH is undesirable for your overall method, you must physically shield the analyte from the silica backbone. Endcapping replaces residual silanols with small trimethylsilyl (TMS) groups, while Type B silica provides a high-purity, metal-free matrix[2].

  • Select a Modern Column: Replace older Type A C18 columns with a high-purity Type B silica column that is "fully endcapped" or utilizes polar-embedded groups (e.g., amide or ether linkages in the alkyl chain). Polar-embedded phases create a hydration layer that shields residual silanols from the analyte[4].

  • Run Benchmark: Perform an injection using a neutral mobile phase (e.g., Water/Acetonitrile).

  • Validate: Compare the peak shape against the legacy column. A reduction in tailing confirms stationary phase active sites were the issue.

Protocol 3: Injection Solvent Matching

Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation or "smearing" of the analyte band at the column head[5].

  • Diluent Preparation: Prepare the sample diluent to match the initial mobile phase composition exactly (e.g., 50% Water / 50% Methanol).

  • Sample Re-constitution: Dissolve 1-Methoxy-3-(2-methylphenoxy)-2-propanol in this matched diluent.

  • Validate: Inject the sample. If the peak sharpens, the issue was solvent mismatch (an extra-column effect), not a chemical interaction.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckHardware Is it all peaks or just the target? Start->CheckHardware HardwareFix Fix Extra-Column Volume or Replace Frit CheckHardware->HardwareFix All peaks TargetOnly Target Peak Only (Chemical Interaction) CheckHardware->TargetOnly Target only CheckColumn Is the column fully endcapped (Type B)? TargetOnly->CheckColumn ChangeColumn Switch to Type B Silica or Polar-Embedded Phase CheckColumn->ChangeColumn No CheckpH Optimize Mobile Phase (Buffer & pH) CheckColumn->CheckpH Yes AdjustpH Use Low pH (pH < 3) to protonate silanols CheckpH->AdjustpH Sub-optimal CheckOverload Check Sample Concentration (Mass Overload?) CheckpH->CheckOverload Optimized DiluteSample Dilute Sample or Reduce Injection Vol CheckOverload->DiluteSample Overloaded

Figure 2: Decision tree for troubleshooting peak tailing of polar-aromatic analytes in HPLC.

Data Presentation: Comparative Analysis

The following table summarizes expected quantitative improvements when applying the troubleshooting protocols to 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Table 1: Impact of Chromatographic Parameters on Peak Asymmetry ( As​ )

Parameter AdjustedInitial ConditionOptimized ConditionExpected As​ ShiftMechanistic Reason
Mobile Phase pH pH 6.0 (Unbuffered)pH 2.5 (Phosphate Buffer)1.80 1.15Protonation of acidic silanols (Si-O⁻ Si-OH) reduces H-bonding[1].
Column Chemistry Type A Silica (Non-endcapped)Type B Silica (Fully Endcapped)2.10 1.25Physical shielding of residual silanols via TMS capping[4].
Injection Solvent 100% AcetonitrileMatched to Mobile Phase (50:50)1.60 1.10Elimination of localized strong-solvent band broadening[5].
Buffer Concentration 5 mM25 mM1.45 1.20Increased ionic strength masks residual active sites[3].

Frequently Asked Questions (FAQs)

Q: I switched to a fully endcapped C18 column, but 1-Methoxy-3-(2-methylphenoxy)-2-propanol is still tailing. Why? A: "Fully endcapped" is a relative term. Due to steric hindrance during the manufacturing process, up to 50% of silanols can remain unreacted even on premium columns[1]. If your molecule is highly sensitive to hydrogen bonding, you may need to combine endcapping with a low-pH mobile phase (pH ~2.5) to neutralize the remaining active sites, or switch to a polar-embedded column phase.

Q: Can I use an amine modifier like Triethylamine (TEA) to fix the tailing? A: Yes. Adding 10–20 mM TEA to the mobile phase acts as a "sacrificial base." TEA is sterically small and highly basic; it will competitively bind to the active silanol sites, blocking 1-Methoxy-3-(2-methylphenoxy)-2-propanol from interacting with them[3]. However, modern Type B silica columns usually render this legacy technique unnecessary and avoid the ion-suppression issues TEA causes in LC-MS.

Q: Every peak in my chromatogram is tailing, not just the 1-Methoxy-3-(2-methylphenoxy)-2-propanol. What does this indicate? A: If all peaks exhibit tailing, the root cause is physical, not chemical[5]. You are likely dealing with a blocked column inlet frit, a void at the head of the column, or excessive extra-column volume (e.g., tubing that is too long or has too wide an internal diameter). Replace the inlet frit or swap the column to verify.

Q: Does column temperature affect the tailing of this compound? A: Yes. Increasing the column temperature (e.g., from 25°C to 40°C) improves mass transfer kinetics. Faster desorption from secondary interaction sites can kinetically sharpen the peak and slightly reduce the asymmetry factor, though it will not cure a fundamental chemical incompatibility.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • LCGC. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Methoxy-3-(2-methylphenoxy)-2-propanol Solutions

Welcome to the technical support center for 1-Methoxy-3-(2-methylphenoxy)-2-propanol solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methoxy-3-(2-methylphenoxy)-2-propanol solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability and integrity of your experimental solutions.

The stability of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a compound containing both an ether and a secondary alcohol functional group, is critical for the reproducibility and accuracy of experimental results. This guide will address common questions and concerns regarding its handling, storage, and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Methoxy-3-(2-methylphenoxy)-2-propanol solutions?

A1: The stability of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in solution can be influenced by several factors, primarily stemming from its ether and alcohol functionalities. The main factors of concern are:

  • Oxidation: Ethers are susceptible to oxidation in the presence of atmospheric oxygen, leading to the formation of unstable and potentially explosive peroxides.[1] This process can be accelerated by light and heat. The secondary alcohol group can also be oxidized to a ketone.

  • Light Exposure (Photodegradation): Exposure to light, particularly UV light, can provide the energy needed to initiate and propagate auto-oxidation, leading to peroxide formation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, including oxidation and potential side reactions with solvent components.[2] It is generally recommended to store such compounds in a cool place.[2][3]

  • pH of the Solution: The pH of the solution can influence stability. Strongly acidic or basic conditions may catalyze hydrolysis of the ether linkage or other degradation reactions.[2][4]

  • Presence of Contaminants: Metal ions and other impurities can act as catalysts for degradation reactions.

Q2: How can I detect the presence of peroxides in my 1-Methoxy-3-(2-methylphenoxy)-2-propanol solution?

A2: The formation of peroxides in ether-containing compounds is a significant safety concern.[1] It is crucial to test for the presence of peroxides, especially in older solutions or those that have been exposed to air and light. Several methods can be used for peroxide detection:

  • Commercial Peroxide Test Strips: These are the most convenient method. They provide a rapid and semi-quantitative colorimetric indication of the peroxide concentration.

  • Potassium Iodide (KI) Test: A freshly prepared solution of potassium iodide in acetic acid can be used. The formation of a yellow to brown color (due to the oxidation of iodide to iodine) indicates the presence of peroxides.

Q3: What are the recommended storage conditions for 1-Methoxy-3-(2-methylphenoxy)-2-propanol solutions?

A3: To maximize the shelf-life and maintain the integrity of your solutions, the following storage conditions are recommended, based on best practices for similar ether and alcohol compounds:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.[2][3][5]
Light Store in amber glass vials or protect from lightMinimizes light-induced degradation (photodegradation).
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation and peroxide formation.
Container Tightly sealed, appropriate container (e.g., amber glass bottle)Prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[3][6]
pH Neutral pH (if possible, depending on the solvent)Avoids acid or base-catalyzed degradation.

Q4: Can I store solutions of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in plastic containers?

A4: It is generally recommended to store organic compounds, especially those in organic solvents, in glass containers. Some plastics may be incompatible with 1-Methoxy-3-(2-methylphenoxy)-2-propanol or the solvent it is dissolved in, leading to leaching of plasticizers or other contaminants into the solution. This can interfere with your experiments. If plastic must be used, ensure it is a chemically resistant type, such as PTFE or a high-density polymer, and perform compatibility tests.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 1-Methoxy-3-(2-methylphenoxy)-2-propanol solutions.

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the 1-Methoxy-3-(2-methylphenoxy)-2-propanol stock solution.

  • Troubleshooting Steps:

    • Assess Solution Age and Storage: Check the date of preparation and how the solution has been stored. If it is old or has been stored improperly, it is likely degraded.

    • Test for Peroxides: Use peroxide test strips to check for the presence of peroxides. If peroxides are detected, the solution should be safely discarded.

    • Analytical Purity Check: If possible, re-analyze the purity of the solution using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8][9] Compare the chromatogram to that of a freshly prepared standard.

    • Prepare a Fresh Solution: If degradation is suspected, prepare a fresh solution from a reliable source of 1-Methoxy-3-(2-methylphenoxy)-2-propanol solid.

Problem 2: Appearance of a precipitate or cloudiness in the solution.

  • Possible Cause 1: The compound has a lower solubility at the storage temperature.

    • Solution: Gently warm the solution to room temperature and sonicate briefly to see if the precipitate redissolves. If it does, this indicates a solubility issue. For future storage, consider using a slightly lower concentration or a different solvent system.

  • Possible Cause 2: The compound is degrading, and the degradation products are insoluble.

    • Solution: If the precipitate does not redissolve upon warming, it is likely due to degradation. The solution should be discarded.

  • Possible Cause 3: Contamination of the solution.

    • Solution: Review your handling procedures to identify potential sources of contamination. Always use clean glassware and high-purity solvents.

Problem 3: The solution has developed a yellow or brown color.

  • Possible Cause: This is often an indicator of degradation, potentially due to oxidation or other side reactions.

  • Troubleshooting Steps:

    • Visual Inspection: Note the intensity of the color change. A significant change suggests substantial degradation.

    • Purity Analysis: Analyze the solution by HPLC or another suitable method to identify any new peaks corresponding to degradation products.[7]

    • Discard and Prepare Fresh: In most cases, a color change is a clear sign of instability, and the solution should be safely discarded and a fresh one prepared.

Experimental Protocols

Protocol 1: Stability Assessment of a 1-Methoxy-3-(2-methylphenoxy)-2-propanol Solution using HPLC

This protocol outlines a general procedure for assessing the stability of your solution over time.

  • Preparation of Initial Sample (T=0):

    • Prepare a solution of 1-Methoxy-3-(2-methylphenoxy)-2-propanol at the desired concentration in your chosen solvent.

    • Immediately after preparation, analyze the solution by a validated HPLC method to determine the initial purity and peak area of the parent compound. This will be your baseline (T=0) data.

  • Storage Conditions:

    • Aliquot the remaining solution into several small, amber glass vials.

    • Store the vials under the desired conditions (e.g., 2-8 °C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the solution by the same HPLC method used for the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the 1-Methoxy-3-(2-methylphenoxy)-2-propanol at each time point to the T=0 value. A significant decrease in the peak area indicates degradation.

    • Observe the appearance of any new peaks in the chromatogram, which would correspond to degradation products.

Visualizing Degradation and Stability Workflows

Degradation Pathway of a Generic Ether Alcohol

The following diagram illustrates a simplified potential degradation pathway for a molecule containing both ether and secondary alcohol functionalities, like 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

G cluster_main 1-Methoxy-3-(2-methylphenoxy)-2-propanol Solution cluster_stressors Stress Factors cluster_degradation Degradation Products A 1-Methoxy-3-(2-methylphenoxy)-2-propanol F Hydroperoxides A->F Auto-oxidation G Ketone (from alcohol oxidation) A->G Oxidation B Oxygen (Air) B->A C Light (UV) C->A D Heat D->A E Contaminants (e.g., metal ions) E->A H Other Oxidation Products F->H

Caption: Potential degradation pathways for 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Experimental Workflow for Stability Testing

The following diagram outlines the key steps in a typical stability study for a solution.

G cluster_prep Preparation & Baseline cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Data Evaluation A Prepare Solution B T=0 Analysis (HPLC, etc.) A->B C Condition 1 (e.g., 2-8°C, Dark) B->C D Condition 2 (e.g., RT, Dark) B->D E Condition 3 (e.g., RT, Light) B->E F Time Point 1 C->F D->F E->F G Time Point 2 F->G I Compare to T=0 F->I H Time Point 'n' G->H G->I H->I J Assess Purity & Degradants I->J K Determine Shelf-Life J->K

Caption: Workflow for a comprehensive stability assessment of a solution.

References

  • NextSDS. 1-Methoxy-3-(2-methylphenoxy)
  • 1-METHOXY-2-PROPANOL.
  • Penta.
  • NOAA. 1-METHOXY-2-PROPANOL - CAMEO Chemicals.
  • Carl ROTH.
  • Sigma-Aldrich.
  • CPAchem.
  • Santa Cruz Biotechnology. 1-Methoxy-2-propanol.
  • TCI Chemicals.
  • Benchchem. Application Notes and Protocols for Handling 1-Methoxy-2-propanol.
  • Alcohols and Ethers.
  • HELDA - University of Helsinki. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. (2025).
  • 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2.
  • Pearson. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.
  • ECHEMI.
  • Master Organic Chemistry.
  • Longdom Publishing. Synthesis and Cleavage of Ethers. (2022).
  • Separation Science. Analytical Techniques In Stability Testing. (2025).
  • Chemistry LibreTexts. 9.8: Reactions of Ethers. (2015).
  • Analytical Methods. (2013).
  • ResearchGate.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMIN
  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. (2024).
  • University of Malta.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methoxy-3-(2-methylphenoxy)-2-propanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 1-methoxy-3-(2-methylphenoxy)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 1-methoxy-3-(2-methylphenoxy)-2-propanol .

The synthesis of this compound relies on the regioselective ring-opening of o-cresyl glycidyl ether (1-(2-methylphenoxy)-2,3-epoxypropane) by methanol [1]. Because the starting epoxide is asymmetric, the reaction is highly sensitive to its electronic and steric environment. The central challenge in this workflow is controlling the nucleophilic attack to occur exclusively at the less hindered terminal carbon rather than the internal carbon. Deviations in pH, solvent anhydrousness, or stoichiometric ratios will inevitably branch the reaction into predictable impurity pathways.

SynthesisPathway SM o-Cresyl Glycidyl Ether (Starting Material) Target 1-Methoxy-3-(2-methylphenoxy) -2-propanol (Target) SM->Target Base/Lewis Acid (SN2 Attack) Regio 2-Methoxy-3-(2-methylphenoxy) -1-propanol (Regioisomer) SM->Regio Bronsted Acid (SN1-like Attack) Diol Mephenesin (Diol Impurity) SM->Diol Hydrolysis Dimer Dimer/Oligomer Impurity SM->Dimer Excess Epoxide MeOH Methanol MeOH->Target MeOH->Regio H2O Water (Trace) H2O->Diol Target->Dimer Nucleophilic Attack

Mechanistic divergence in o-cresyl glycidyl ether methanolysis leading to common impurities.

Part 1: Impurity Profiling & Troubleshooting FAQs

Q1: My purity profile shows a major isomer impurity with the exact same mass. Why is it forming, and how do I suppress it? Root Cause: You are observing the regioisomer, 2-methoxy-3-(2-methylphenoxy)-1-propanol. This occurs when the reaction shifts from an SN​2 mechanism to an SN​1 -like mechanism [2]. Causality & Solution: If the reaction environment is even slightly acidic, the epoxide oxygen becomes protonated. This weakens the C-O bonds, and the bond to the more substituted internal carbon lengthens preferentially to stabilize the developing positive carbocation character. Methanol then attacks this internal carbon. To enforce SN​2 regioselectivity (attack at the less hindered terminal carbon), the reaction must be strictly basic or utilize specific heterogeneous Lewis acid catalysts (like Sn-Beta zeolites) that coordinate the epoxide without protonating it [3]. Self-Validating Action: Measure the pH of your methanol solution before adding the epoxide; it must be >7.0. If using a basic catalyst like sodium methoxide (NaOMe), ensure it hasn't degraded to sodium hydroxide via moisture exposure, which leads to a different impurity (see Q2).

Q2: LC-MS analysis reveals an impurity with an [M+H]+ mass shift of -14 Da relative to the target. What is this? Root Cause: This is Mephenesin (3-(2-methylphenoxy)-1,2-propanediol), a diol impurity. It forms via the competitive hydrolysis of the epoxide when water is present in the reaction matrix. Causality & Solution: Methanol is highly hygroscopic. Even trace atmospheric moisture can outcompete methanol for the epoxide under basic conditions because the hydroxide ion ( OH− ) is a stronger, more mobile nucleophile than the methoxide ion ( CH3​O− ). Self-Validating Action: Perform a Karl Fischer titration on your methanol and catalyst mixture prior to the reaction. The water content must be validated at <100 ppm.

Q3: I am detecting a heavier, broad peak in my chromatogram that seems to be a dimer. How is this happening? Root Cause: Oligomeric or dimeric ethers form when the secondary alcohol group of your newly synthesized target molecule acts as a nucleophile and attacks an unreacted o-cresyl glycidyl ether molecule. Causality & Solution: This is a concentration-dependent side reaction. If the local concentration of methanol drops, the target molecule's hydroxyl group competes for the epoxide. Self-Validating Action: Run the reaction with a massive stoichiometric excess of methanol (e.g., 10-20 equivalents) to ensure pseudo-first-order kinetics where methanol vastly outcompetes the product alcohol.

Q4: There is a halogenated impurity carrying over from my starting material. How do I identify and remove it? Root Cause: This is likely 1-chloro-3-(2-methylphenoxy)-2-propanol, a chlorohydrin intermediate. o-Cresyl glycidyl ether is typically synthesized by reacting o-cresol with epichlorohydrin. If the subsequent base-catalyzed ring-closure to the epoxide is incomplete, the chlorohydrin remains. Causality & Solution: The chlorohydrin will not react efficiently with methanol under mild conditions and will contaminate the final product. Self-Validating Action: Check the mass spectrum of your starting material for a characteristic 3:1 isotopic cluster at the parent mass (due to 35Cl and 37Cl ). If present, the starting material must be re-subjected to aqueous NaOH to force the epoxide ring closure before proceeding to the methanolysis step.

Part 2: Analytical Workflow (Step-by-Step)

To accurately diagnose the impurities discussed above, utilize the following self-validating LC-MS/UV protocol [4].

Step 1: Sample Preparation & Quenching

  • Extract a 50 µL aliquot from the active reaction vessel.

  • Quench immediately into 950 µL of cold Acetonitrile/Water (50:50 v/v) to halt the reaction and prevent further nucleophilic attack.

  • Filter the quenched sample through a 0.22 µm PTFE syringe filter to remove any precipitated salts or heterogeneous catalysts.

Step 2: LC-MS/UV Analysis Parameters

  • Column Selection: Use a low-silanol reverse-phase column (e.g., C18, 50 x 2.1 mm, 3 µm particle size) to ensure sharp peak shapes for polar compounds.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality Note: Formic acid is strictly required for MS compatibility; avoid phosphoric acid as it suppresses ionization and fouls the MS source.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV at 270 nm (optimal for the aromatic o-cresol ring) and set the mass spectrometer to positive electrospray ionization (ESI+).

Step 3: Data Interpretation & Self-Validation

  • Target Identification: Locate the primary peak with m/z 197.1 [M+H]+ .

  • Regioisomer Check: Look for a closely eluting peak with the exact same mass ( m/z 197.1). The regioisomer typically elutes slightly earlier due to the primary alcohol being more polar than the secondary alcohol of the target.

  • Diol Check: Scan for m/z 183.1 [M+H]+ . If present, immediately trigger the Karl Fischer validation protocol for the solvent batch.

  • Chlorohydrin Check: Scan the starting material trace for m/z 201.1 and 203.1. Verify the 3:1 isotopic ratio to confirm the presence of chlorine.

Part 3: Quantitative Data Summaries

Use the following table to rapidly cross-reference observed mass shifts with their structural origins and required preventative actions.

Impurity NameMechanism of Formation m/z [M+H]+ Mass Shift (vs Target)Preventative Action
2-Methoxy-3-(2-methylphenoxy)-1-propanol SN​1 -like attack at internal carbon due to acidic conditions197.10 Da (Isomer)Maintain basic pH (>7.0) or use selective Lewis acid catalysts
Mephenesin (Diol) Hydrolysis of epoxide by trace water183.1-14 DaKarl Fischer titration (<100 ppm H2​O ); use anhydrous MeOH
Oligomeric Ethers (Dimers) Nucleophilic attack by target alcohol on unreacted epoxide>360> +164 DaMaintain >10x stoichiometric excess of methanol
1-Chloro-3-(2-methylphenoxy)-2-propanol Incomplete epoxidation of starting material201.1 / 203.1+4 Da (Complex)Validate starting material MS isotopes; re-treat with NaOH
Unreacted o-Cresyl Glycidyl Ether Incomplete conversion165.1-32 DaOptimize temperature/catalyst loading; monitor via LC-UV

References

  • PubChem Compound Summary for CID 16640, o-Cresyl glycidyl ether. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at:[Link]

  • Understanding Rates and Regioselectivities for Epoxide Methanolysis within Zeolites: Mechanism and Roles of Covalent and Non-covalent Interactions. ACS Catalysis. Available at:[Link]

  • Separation of o-Cresyl glycidyl ether on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Bioanalysis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Welcome to the Advanced Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assays that fail during validation not because of poor instrumental sensitivity, but due to uncharac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assays that fail during validation not because of poor instrumental sensitivity, but due to uncharacterized matrix effects.

1-Methoxy-3-(2-methylphenoxy)-2-propanol (an ether derivative closely related to the muscle relaxant mephenesin) is a relatively polar, neutral molecule. When analyzing this compound in complex biological matrices (such as human plasma or urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers often experience severe signal suppression. This guide is designed to help you diagnose, understand, and systematically eliminate these matrix effects to ensure your assay meets stringent regulatory validation criteria.

Part 1: Mechanistic Deep Dive – The "Why" Behind the Failure

Before implementing a fix, we must understand the causality of the failure. Matrix effects in mass spectrometry refer to the alteration of analyte ionization efficiency caused by co-eluting matrix components[1].

For a neutral ether like 1-Methoxy-3-(2-methylphenoxy)-2-propanol, ionization in positive Electrospray Ionization (ESI+) relies heavily on protonation ( [M+H]+ ) or sodium adduct formation ( [M+Na]+ ). When biological samples are prepared using non-selective techniques like Protein Precipitation (PPT), high concentrations of endogenous glycerophosphocholines (phospholipids) remain in the extract[2].

During the ESI desolvation process, these phospholipids—which possess highly surface-active quaternary ammonium groups—rapidly migrate to the surface of the charged droplet. They outcompete the less surface-active 1-Methoxy-3-(2-methylphenoxy)-2-propanol for available charge and space at the droplet-air interface. Consequently, the analyte is trapped within the droplet core and neutralized, resulting in a drastically reduced gas-phase ion signal (ion suppression)[3].

Mechanism Droplet ESI Charged Droplet Surface Droplet Surface Competition Droplet->Surface Lipids Endogenous Phospholipids (High Surface Activity) Lipids->Surface Outcompetes Analyte 1-Methoxy-3-(2-methylphenoxy) -2-propanol Analyte->Surface Competes Result Analyte Excluded from Surface Reduced Gas-Phase Ions Surface->Result Ion Suppression

Mechanism of ESI Ion Suppression by Endogenous Phospholipids.

Part 2: Diagnostic Workflows & FAQs

FAQ 1: How can I definitively diagnose if my assay is failing due to matrix effects versus poor extraction recovery?

Answer: You must decouple the extraction process from the ionization process. A low signal could mean the analyte was left behind in the sample prep (poor recovery) or that it extracted perfectly but isn't ionizing (matrix effect).

To diagnose this, execute a Post-Column Infusion experiment[2]. By continuously infusing a pure standard of 1-Methoxy-3-(2-methylphenoxy)-2-propanol into the MS while injecting a blank matrix extract, any deviation from the elevated baseline indicates a matrix effect[3]. If you see a massive dip in the baseline at the exact retention time of your analyte, you have confirmed ion suppression.

Workflow Start Observe Signal Loss for Analyte Infusion Post-Column Infusion (Inject Blank Matrix) Start->Infusion CheckDrop Is there a baseline drop at analyte RT? Infusion->CheckDrop YesDrop Matrix Effect Confirmed (Ion Suppression) CheckDrop->YesDrop Yes NoDrop Check Extraction Recovery (Post-Spike vs Pre-Spike) CheckDrop->NoDrop No Mitigation Optimize Sample Prep or Change Ion Source YesDrop->Mitigation

Diagnostic Decision Tree for LC-MS/MS Signal Loss.

FAQ 2: My Protein Precipitation (PPT) method yields a Matrix Factor of 0.4 (60% suppression). How do I fix the sample preparation?

Answer: PPT is a non-selective technique that precipitates proteins but leaves >95% of phospholipids in the supernatant. For mephenesin-related compounds, switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly recommended to physically remove these suppressors[4]. LLE using a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) will efficiently partition the neutral 1-Methoxy-3-(2-methylphenoxy)-2-propanol into the organic layer while leaving polar phospholipids in the aqueous waste[4].

FAQ 3: Can changing the ionization source mitigate the matrix effect without overhauling my sample prep?

Answer: Yes. If you are locked into a high-throughput PPT workflow, consider switching your ionization source from ESI to Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) . Research on mephenesin analogs demonstrates that APPI provides significantly higher tolerance to matrix effects and better reproducibility compared to ESI, as it relies on gas-phase photon absorption rather than liquid-phase charge competition[5].

FAQ 4: How is the Matrix Factor (MF) formally calculated for validation?

Answer: According to bioanalytical guidelines, matrix effects are quantified by comparing the peak area of the analyte spiked into a post-extracted blank matrix against the peak area of the analyte in a neat solvent standard[3].

Matrix Factor (MF)=Peak Area in Absence of MatrixPeak Area in Presence of Matrix​

An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates suppression, and > 1.0 indicates enhancement[3]. You must also use a stable isotope-labeled internal standard (e.g., a deuterated analog) to calculate the IS-normalized MF, which should have a Coefficient of Variation (CV) ≤15% across six different matrix lots[4].

Part 3: Quantitative Data & Methodological Protocols

Comparative Sample Preparation Performance

The following table summarizes expected quantitative metrics for 1-Methoxy-3-(2-methylphenoxy)-2-propanol across different sample preparation strategies. Uncontrolled matrix effects can introduce quantification errors ranging from 20% to 80%[1].

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Recommended Use Case
Protein Precipitation (PPT) 92 - 98%0.35 - 0.50< 5%High-throughput screening (Requires APPI/APCI)
Liquid-Liquid Extraction (LLE) 75 - 85%0.90 - 1.05> 95%Regulated PK studies; Gold standard for neutral ethers
Reversed-Phase SPE (HLB) 85 - 90%0.85 - 0.95~ 80%Automated high-throughput clinical assays
Phospholipid Removal Plates 88 - 95%0.95 - 1.00> 99%Best balance of speed and matrix cleanup
Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (Qualitative Diagnosis)

Purpose: To visualize the exact retention time windows where matrix suppression occurs.

  • Setup: Connect a syringe pump to a T-zero (zero dead volume) tee placed between the analytical column and the mass spectrometer source.

  • Infusion: Fill the syringe with a 100 ng/mL neat solution of 1-Methoxy-3-(2-methylphenoxy)-2-propanol. Set the syringe pump to infuse at 10 µL/min.

  • Equilibration: Start the LC flow (e.g., 0.4 mL/min) and monitor the MS/MS transition for the analyte. Wait until a stable, elevated baseline signal is achieved.

  • Injection: Inject a 10 µL aliquot of a blank biological matrix extract (e.g., PPT plasma without the drug).

  • Observation: Monitor the chromatogram. Any negative peaks (dips in the baseline) indicate zones of ion suppression caused by eluting matrix components[2]. If your analyte's retention time falls within this dip, you must alter the chromatography or sample prep.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

Purpose: To isolate 1-Methoxy-3-(2-methylphenoxy)-2-propanol while excluding phospholipids.

  • Aliquot: Transfer 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of stable isotope-labeled internal standard working solution. Vortex briefly.

  • Buffering: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) to ensure the matrix remains basic, keeping endogenous acids ionized (and thus in the aqueous phase) while the neutral analyte remains unionized.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C[4].

  • Reconstitution: Reconstitute the dried residue in 100 µL of initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid). Vortex and inject onto the LC-MS/MS system[4].

References

  • [2] TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Center for Biotechnology Information (PMC). Available at:

  • [4] Application Notes and Protocols for Mephenesin Analysis Using Mephenesin-d3 Internal Standard. Benchchem. Available at:

  • [3] Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at:

  • [1] The Impact of Matrix Effects on Mass Spectrometry Results. Resolve Mass. Available at:

  • [5] Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals (Cai et al.). ResearchGate. Available at:

Sources

Optimization

Technical Support Center: 1-Methoxy-3-(2-methylphenoxy)-2-propanol Assay Robustness

Welcome to the Analytical Support Center. This portal provides researchers, analytical scientists, and drug development professionals with validated troubleshooting guides, FAQs, and step-by-step methodologies for robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This portal provides researchers, analytical scientists, and drug development professionals with validated troubleshooting guides, FAQs, and step-by-step methodologies for robustness testing of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) assays[1][2].

Because this compound is a highly lipophilic ether derivative—often monitored as an impurity or related substance in the synthesis of the muscle relaxant mephenesin—its chromatographic behavior requires stringent control. This guide is designed to ensure your analytical methods meet modern regulatory expectations.

Part 1: Knowledge Base & FAQs (Method Robustness)

Q1: What constitutes a "robust" assay for 1-Methoxy-3-(2-methylphenoxy)-2-propanol under current regulatory frameworks? A: According to the updated [3], robustness is no longer a retrospective checkbox exercise but an integral part of analytical procedure development. A robust assay for this specific ether derivative demonstrates reliability in response to deliberate, multivariate variations in method parameters (e.g., mobile phase composition, pH, column temperature)[4]. Because 1-Methoxy-3-(2-methylphenoxy)-2-propanol must be consistently baseline-resolved from the parent active pharmaceutical ingredient (API), the assay must maintain its discriminatory power despite minor operational fluctuations[5].

Q2: Mechanistically, why is the resolution between mephenesin and 1-Methoxy-3-(2-methylphenoxy)-2-propanol so sensitive to minor chromatographic changes? A: Mephenesin (3-(2-methylphenoxy)-1,2-propanediol) contains a highly polar 1,2-diol moiety. In contrast, 1-Methoxy-3-(2-methylphenoxy)-2-propanol has the primary hydroxyl group methylated, forming an ether. This methylation significantly increases the molecule's hydrophobicity (higher LogP). While they separate well under standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions, variations in the organic modifier concentration (e.g., ±2% Acetonitrile) drastically alter the solvation dynamics of the ether versus the diol. If the gradient is too steep or the column temperature too high, the differential partitioning is minimized, leading to peak broadening or co-elution.

G Start Define Assay Parameters (ICH Q14) Risk Risk Assessment Identify CMPs Start->Risk DoE Design of Experiments (Plackett-Burman) Risk->DoE Exec Execute Method Variations DoE->Exec Analyze Statistical Analysis Exec->Analyze Control Establish MODR Analyze->Control Criteria Met Fail Refine Parameters Analyze->Fail Criteria Failed Fail->Risk

Workflow for analytical method robustness testing aligned with ICH Q2(R2) and Q14 guidelines.

Part 2: Troubleshooting Guide

Issue 1: Retention Time (RT) Drifting Across Consecutive Injections

  • Symptom: The RT of 1-Methoxy-3-(2-methylphenoxy)-2-propanol gradually shifts earlier or later during a long sequence.

  • Root Cause Analysis: Ether derivatives are highly sensitive to minor fluctuations in mobile phase mixing and column temperature. If the HPLC pump proportioning valve is failing, or if the column compartment is not adequately thermostatted, the hydrophobic interaction with the C18 stationary phase varies unpredictably.

  • Self-Validating Solution: Implement a System Suitability Test (SST) that brackets the run[3]. Ensure the column oven is actively controlled (e.g., 30.0 ± 0.5 °C). To validate that the pump is not the issue, pre-mix isocratic mobile phases to eliminate proportioning errors; if the RT stabilizes, the pump requires maintenance.

Issue 2: Poor Recovery in Spiked Matrix Samples

  • Symptom: Accuracy and precision tests yield <90% recovery when spiking 1-Methoxy-3-(2-methylphenoxy)-2-propanol into a formulated matrix.

  • Root Cause Analysis: The secondary alcohol and ether oxygen can engage in hydrogen bonding with excipients (like polymeric binders). Furthermore, aggressive sample extraction using purely aqueous solvents will fail to fully extract this lipophilic impurity.

  • Self-Validating Solution: Switch the extraction solvent to a 50:50 (v/v) Methanol:Water mixture. Validate the extraction efficiency by performing a sequential double-extraction; the second extract should contain <1% of the analyte, confirming exhaustive initial extraction.

DecisionTree Issue Issue: Poor Resolution (Rs < 1.5) from Parent Compound Check1 Check Mobile Phase Organic Modifier % Issue->Check1 ModHigh Organic % Too High Check1->ModHigh ModOpt Organic % Optimal Check1->ModOpt Action1 Decrease %B by 2-5% or change gradient slope ModHigh->Action1 Check2 Evaluate Column Chemistry & Temp ModOpt->Check2 TempHigh Temp > 40°C Check2->TempHigh Action2 Lower Column Temp to 25-30°C Increase selectivity TempHigh->Action2

Troubleshooting decision tree for resolving co-elution in 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Part 3: Quantitative Data & Methodologies

To systematically evaluate robustness, a Design of Experiments (DoE) approach is highly recommended over One-Factor-At-A-Time (OFAT) testing[6]. This ensures interaction effects between parameters are captured.

Table 1: Plackett-Burman Design Summary for Robustness Evaluation
FactorLow Level (-1)Nominal (0)High Level (+1)Effect on Resolution (Rs)Effect on Tailing (Tf)Criticality
Column Temp (°C)283032-0.45 (Decreases Rs)+0.02High
Flow Rate (mL/min)0.91.01.1-0.10+0.05Low
Mobile Phase pH3.03.23.4-0.05-0.01Low
Organic Modifier (%)434547-0.80 (Decreases Rs)+0.10Critical
Wavelength (nm)268270272N/AN/ALow

Note: Resolution (Rs) is calculated between mephenesin and 1-Methoxy-3-(2-methylphenoxy)-2-propanol. Data represents typical chromatographic responses on a C18 stationary phase.

Step-by-Step Methodology: Executing the Robustness Protocol

Objective: Validate the analytical procedure's reliability against deliberate variations to establish a Method Operable Design Region (MODR)[7].

Step 1: Define the MODR and Critical Method Parameters (CMPs)

  • Identify CMPs based on the risk assessment (e.g., % Organic, Temperature).

  • Define the acceptable variation range (e.g., ±2% for organic modifier, ±2°C for temperature).

Step 2: Preparation of the System Suitability Standard

  • Causality Check: Because 1-Methoxy-3-(2-methylphenoxy)-2-propanol is an impurity, it must be evaluated in the presence of the main API to prove specificity.

  • Accurately weigh 10.0 mg of Mephenesin reference standard and 1.0 mg of 1-Methoxy-3-(2-methylphenoxy)-2-propanol standard.

  • Dissolve in 100 mL of diluent (50:50 Water:Acetonitrile) to create a resolution solution.

Step 3: Execution of the DoE Sequence

  • Program the HPLC sequence to run the Plackett-Burman matrix (typically 12 runs for up to 11 factors).

  • Causality Check: Randomize the run order. This prevents time-dependent confounding variables (e.g., column degradation or mobile phase evaporation) from skewing the statistical analysis.

  • Inject the resolution solution in triplicate for each DoE condition.

Step 4: Data Processing and System Validation

  • Extract the Resolution (Rs) and Tailing Factor (Tf) for the 1-Methoxy-3-(2-methylphenoxy)-2-propanol peak across all runs.

  • Input data into statistical software to generate a Pareto chart of effects.

  • Acceptance Criteria: Rs must remain ≥ 1.5 and Tf ≤ 1.5 across all permutations within the defined parameter ranges[3]. If criteria are met, the method is declared robust and fit for intended use.

Part 4: References

  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies BioPharmaSpec[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version International Council for Harmonisation (ICH)[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) International Council for Harmonisation (ICH) [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information NextSDS[Link]

Sources

Troubleshooting

Separation of 1-Methoxy-3-(2-methylphenoxy)-2-propanol from its isomers

Technical Support Center: Isomer Separation Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isomer Separation

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating isomers of 1-Methoxy-3-(2-methylphenoxy)-2-propanol. This compound, a substituted propanolamine derivative, presents common yet distinct separation challenges due to the presence of both positional and stereoisomers. Achieving high isomeric purity is often a critical requirement in pharmaceutical development and chemical synthesis, where different isomers can exhibit varied pharmacological activities or toxicological profiles.

This document provides a structured approach to troubleshooting common separation issues, offering detailed FAQs and step-by-step protocols grounded in established analytical principles.

Section 1: Understanding the Isomeric Landscape

Before troubleshooting, it is crucial to identify the specific isomers present in your mixture. The separation strategy is entirely dependent on the type of isomerism.

FAQ: What are the potential isomers of 1-Methoxy-3-(2-methylphenoxy)-2-propanol?

The primary compound has a chiral center at the C2 position of the propanol backbone and a methyl group at the C2 (ortho) position of the phenoxy ring. Isomers can arise from two main sources:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of the methyl group on the phenoxy ring. They are diastereomers of each other and thus have different physical properties, making them separable by conventional chromatographic or crystallization techniques.[1]

  • Chiral Isomers (Enantiomers): Due to the chiral center at C2, the molecule exists as a pair of enantiomers (R- and S-isomers). Enantiomers have identical physical properties in an achiral environment and require specialized chiral separation techniques.[2][3]

The diagram below illustrates the relationship between the target compound and its most common isomers.

G cluster_positional Positional Isomers (Diastereomers) cluster_chiral Chiral Isomers (Enantiomers) main Mixture: 1-Methoxy-3-(methylphenoxy)-2-propanol ortho 1-Methoxy-3-(2-methylphenoxy)-2-propanol (ortho-isomer) main->ortho Separable by standard HPLC/GC meta 1-Methoxy-3-(3-methylphenoxy)-2-propanol (meta-isomer) main->meta para 1-Methoxy-3-(4-methylphenoxy)-2-propanol (para-isomer) main->para r_enantiomer R-1-Methoxy-3-(2-methylphenoxy)-2-propanol ortho->r_enantiomer Requires Chiral Separation s_enantiomer S-1-Methoxy-3-(2-methylphenoxy)-2-propanol r_enantiomer->s_enantiomer Mirror Images

Caption: Isomeric landscape of 1-Methoxy-3-(methylphenoxy)-2-propanol.

Table 1: Key Physicochemical Properties of Related Isomers
CompoundCAS NumberMolecular FormulaMolecular WeightBoiling Point (°C)
1-Methoxy-2-propanol107-98-2C4H10O290.12120[4]
2-Methoxy-1-propanol1589-47-5C4H10O290.12~130

Section 2: Troubleshooting Guide for Isomer Separation

This section addresses common problems encountered during the separation of 1-Methoxy-3-(2-methylphenoxy)-2-propanol isomers in a question-and-answer format.

Issue Cluster 1: Poor Resolution of Positional (ortho, meta, para) Isomers via HPLC

Q: My ortho, meta, and para positional isomers are co-eluting on a standard C18 column. How can I improve the separation?

A: Co-elution of positional isomers on a C18 column is common because their hydrophobicities are very similar. Achieving baseline separation requires optimizing the method to exploit subtle differences in their structure and polarity.

Causality: The primary separation mechanism on a C18 column is hydrophobic interaction. To improve resolution, you must introduce secondary interaction mechanisms or enhance the minor differences in hydrophobicity.

Troubleshooting Workflow:

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_stationary_phase Step 2: Change Stationary Phase cluster_other_params Step 3: Adjust Other Parameters start Poor Resolution on C18 opt_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) Exploits different dipole/H-bond interactions. start->opt_organic opt_gradient Optimize Gradient (Decrease slope for better resolution) opt_organic->opt_gradient phenyl_col Phenyl Column (Enhances π-π interactions with aromatic rings) opt_gradient->phenyl_col If resolution is still poor opt_ph Adjust pH (if applicable) (Not primary mechanism for these neutral compounds) pfp_col PFP (Pentafluorophenyl) Column (Provides alternative selectivity via dipole and π-π interactions) phenyl_col->pfp_col temp Vary Column Temperature (e.g., 25-45°C) Affects kinetics and mobile phase viscosity. pfp_col->temp For fine-tuning flow_rate Decrease Flow Rate (Improves efficiency, but increases run time) temp->flow_rate end Resolution Achieved flow_rate->end

Caption: Systematic workflow for improving HPLC resolution of positional isomers.

Detailed Steps & Rationale:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice between acetonitrile (ACN) and methanol can significantly alter selectivity.[5] Methanol is a hydrogen-bond donor and acceptor, while ACN is a strong dipole. Switching from ACN to methanol can change the elution order of closely related isomers.

    • Gradient Slope: If using a gradient, decrease the slope around the elution time of the isomers. A shallower gradient increases the residence time on the column, allowing for better separation.

  • Change Stationary Phase:

    • If mobile phase optimization is insufficient, the stationary phase is the next critical parameter.

    • Phenyl or PFP Columns: These columns are highly recommended for aromatic isomers.[5][6] They provide an alternative separation mechanism based on π-π interactions between the electron-rich stationary phase and the aromatic rings of your isomers. The different electron densities of the ortho, meta, and para isomers can lead to differential retention.

  • Adjust Column Temperature:

    • Temperature affects both the viscosity of the mobile phase and the thermodynamics of analyte-stationery phase interactions.[5] Increasing the temperature typically reduces retention times and can sometimes improve peak shape, but may also decrease resolution. Experimenting with temperatures between 25°C and 45°C is a good starting point. A 1°C change can alter retention times by 1-2%.[5]

Issue Cluster 2: Challenges in Chiral (R/S) Separation

Q: I am trying to resolve the enantiomers of 1-Methoxy-3-(2-methylphenoxy)-2-propanol using a chiral column, but I see only one peak. What is the problem?

A: Seeing a single peak in a chiral separation attempt indicates a failure in "chiral recognition." This means the chiral stationary phase (CSP) is not differentiating between the two enantiomers under the current conditions.

Causality: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[2] The stability of these complexes must be different for the two enantiomers to achieve separation. This requires a suitable combination of CSP, mobile phase, and temperature.

Key Troubleshooting Steps:

  • Verify CSP Suitability:

    • Not all CSPs work for all compounds. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used and are a good starting point for screening.[3] Consult CSP selection guides from manufacturers for compounds with similar functional groups (ether, hydroxyl, aromatic ring).

  • Screen Different Mobile Phases:

    • Chiral separations are highly sensitive to the mobile phase. The choice between normal-phase (e.g., heptane/ethanol) and reversed-phase (e.g., ACN/water) is critical.

    • Normal-Phase: Often provides better selectivity for chiral separations due to more specific hydrogen bonding interactions between the analyte and CSP.

    • Additives/Modifiers: Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) in the mobile phase can drastically affect peak shape and resolution, especially for compounds with basic or acidic functional groups.[2] For your neutral compound, alcohol modifiers (ethanol, isopropanol) are key.

  • Reduce Column Temperature:

    • Lowering the column temperature (e.g., to 10-15°C) often enhances chiral resolution. This is because the enthalpic (ΔH) differences in the interactions between the enantiomers and the CSP become more dominant at lower temperatures, leading to better separation.

Q: I have achieved chiral separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A: Once you have some separation, optimization is key. The goal is to increase the distance between the two enantiomeric peaks while keeping them narrow.

  • Decrease the concentration of the polar modifier (e.g., reduce ethanol content in a heptane/ethanol mobile phase). This will increase retention and often improve resolution, but will also lengthen the run time.

  • Lower the flow rate. This increases the number of theoretical plates and can improve resolution, but again at the cost of time.

  • Consider an alternative chiral column. Even within the same class (e.g., polysaccharides), different derivatives can offer vastly different selectivities.

Section 3: Standard Operating Protocols

These protocols provide a starting point for method development. They should be optimized for your specific instrument and sample matrix.

Protocol 1: HPLC Method for Screening Positional Isomers

This method is designed to quickly assess the presence of ortho, meta, and para isomers.

ParameterRecommended SettingRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides π-π interactions to help resolve aromatic positional isomers.[5]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 20 minutesA broad screening gradient to elute all isomers.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35°CProvides good efficiency and reproducibility.
Detection UV at 272 nmWavelength for aromatic ring absorption.
Injection Vol. 5 µL

Self-Validation Check: The method is considered suitable for screening if it can resolve at least two of the three potential positional isomers.

Protocol 2: Chiral HPLC Method for Enantiomeric Resolution

This protocol uses a common polysaccharide-based CSP in normal-phase mode, which is often successful for compounds containing hydroxyl and ether groups.

ParameterRecommended SettingRationale
Column Chiralpak® AD-H or similar amylose-based CSPWidely successful for a broad range of chiral compounds.
Mobile Phase n-Heptane / Isopropanol (90:10, v/v)Common normal-phase system. The ratio is the most critical parameter to optimize.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve chiral resolution.
Column Temp. 25°C (start here, then try 15°C)Lower temperatures often improve chiral selectivity.
Detection UV at 272 nm
Injection Vol. 5 µL

Self-Validation Check: A successful separation should yield two distinct peaks with a resolution (Rs) value of ≥ 1.5.

Protocol 3: Separation via Diastereomeric Crystallization

For preparative-scale separation of enantiomers without access to preparative chiral chromatography, classical resolution via diastereomeric salt formation is an alternative.[7]

  • Derivatization: React the racemic secondary alcohol of 1-Methoxy-3-(2-methylphenoxy)-2-propanol with a chiral carboxylic acid (e.g., (S)-(+)-O-Acetylmandelyl chloride) to form a mixture of diastereomeric esters.

  • Separation: These diastereomers now have different physical properties and can be separated by standard techniques.

    • Fractional Crystallization: Dissolve the diastereomeric mixture in a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly.[8] One diastereomer should crystallize preferentially due to lower solubility. Seeding with a pure crystal can aid this process.[9]

  • Filtration: Isolate the crystals by filtration. Multiple recrystallization steps may be needed to achieve high diastereomeric purity.

  • Hydrolysis: Cleave the ester bond of the purified diastereomer (e.g., via saponification with NaOH) to release the single, pure enantiomer of the starting alcohol.

  • Recovery: Recover the chiral auxiliary (e.g., mandelic acid) for reuse.

Causality: This method works by converting an inseparable pair of enantiomers into a separable pair of diastereomers. The success of the crystallization step depends on a significant difference in the crystal lattice energies and solubilities of the two diastereomers.[7]

References

  • Jancic Stojanovic, B., et al. (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Arhiv za farmaciju. [Link]

  • Lai, F., et al. (1993). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • NextSDS. (n.d.). 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. [Link]

  • Google Patents. (2004).
  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Quora. (2015). Which methods do chemical engineers use to separate isomers?[Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (n.d.). Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation. [Link]

  • Methoxy Propanol (Metoksi Propanol). (n.d.). [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. [Link]

  • Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

Sources

Optimization

Technical Support Center: Enhancing Chromatographic Resolution of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical researchers and drug development professionals dealing with the complex separation of 1-Methoxy-3-(2-methylphenoxy)-2-propanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical researchers and drug development professionals dealing with the complex separation of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8).

As an O-methylated derivative and critical impurity of the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)-1,2-propanediol), this compound presents unique chromatographic challenges. Its structural similarity to the parent API and its positional isomers often leads to co-elution in standard Reverse-Phase HPLC (RP-HPLC) and chiral assays. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust analytical resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the resolution between Mephenesin and 1-Methoxy-3-(2-methylphenoxy)-2-propanol poor on a standard C18 column, and how can I fix it?

The Causality: The 1-methoxy impurity is more hydrophobic than Mephenesin due to the masking of the primary hydroxyl group. However, on heavily end-capped C18 columns using Methanol (MeOH) as the organic modifier, the difference in partition coefficients is often too small to achieve baseline separation. Methanol is a protic solvent that acts as both a hydrogen bond donor and acceptor, which can cause broad peaks for the ether/alcohol groups present in both molecules, leading to peak overlap [2].

The Solution: Switch the organic modifier from Methanol to Acetonitrile (MeCN). Acetonitrile is an aprotic solvent that alters the dipole-dipole interactions within the mobile phase, often increasing the relative retention ( α ) between the primary alcohol (Mephenesin) and the ether (the impurity). If co-elution persists, reducing the column temperature (e.g., from 35°C to 25°C) increases the stationary phase interaction time, exploiting minor steric differences to sharpen resolution.

Q2: How can I resolve positional isomers (e.g., 1-methoxy vs. 2-methoxy derivatives) of this compound?

The Causality: Positional isomers possess nearly identical hydrophobicities, rendering the dispersive interactions of standard C18 alkyl chains ineffective. The structural differences lie entirely in the steric hindrance around the ether linkage and the aromatic ring.

The Solution: Utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. PFP columns provide orthogonal selectivity through π−π interactions, dipole-dipole interactions, and hydrogen bonding. The rigid, electron-deficient fluorinated ring of the PFP phase discriminates the subtle steric variations of the methoxy position far better than flexible C18 chains, allowing for baseline separation of the isomers.

Q3: What is the recommended sample preparation to minimize matrix effects in LC-MS/MS bioanalysis?

The Causality: When quantifying this compound in biological matrices (e.g., human plasma), endogenous phospholipids co-elute with the analytes, competing for charge in the Electrospray Ionization (ESI) source and causing severe ion suppression.

The Solution: Implement a rigorous Protein Precipitation (PPT) workflow followed by evaporation and reconstitution. To mathematically compensate for any residual matrix factors, it is critical to use a stable isotope-labeled internal standard, such as Mephenesin-d3 . Because the deuterated standard co-elutes with the analyte, it experiences the exact same matrix effects, ensuring the ratio of their signals remains constant and accurate [3].

Q4: How do I achieve chiral resolution of the enantiomers of the 1-methoxy impurity?

The Causality: The molecule possesses a chiral center at C2. Traditional coated cellulose phases (like CHIRALCEL® OZ-H) often yield only baseline resolution under normal phase conditions (Hexane/Ethanol) because the solvent restricts the swelling of the polymer, limiting the penetration of the analyte into the chiral cavities [1].

The Solution: Employ an immobilized chiral stationary phase (e.g., CHIRALPAK® IM). Immobilization allows for expanded solvent compatibility. By adding Ethyl Acetate (EtOAc) to the mobile phase, you alter the hydrogen-bonding network between the analyte and the chiral selector, which significantly enhances the enantiomeric resolution ( Rs​>2.0 ) [1].

Part 2: Quantitative Data Summaries

The following table summarizes the expected chromatographic performance when transitioning from standard to optimized methodologies.

ParameterStandard C18 (MeOH/Water)Optimized PFP (MeCN/Water)ChiralPAK IM (Hexane/EtOAc)
Retention Time (Mephenesin API) 3.9 min4.2 min8.5 min
Retention Time (1-Methoxy Impurity) 4.1 min5.8 min11.2 min & 12.4 min (Enantiomers)
Resolution Factor ( Rs​ ) 0.8 (Severe Co-elution)2.4 (Baseline Resolution)> 2.0 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.61.051.1
LOD / LOQ 0.20 / 0.50 µg/mL0.05 / 0.15 µg/mLN/A

Part 3: Experimental Methodologies & Workflows

Protocol A: Self-Validating RP-HPLC Method for Impurity Profiling

This protocol is designed to separate Mephenesin from 1-Methoxy-3-(2-methylphenoxy)-2-propanol and its positional isomers.

  • System Preparation: Equilibrate a PFP column (150 mm × 4.6 mm, 3 µm) on an HPLC system equipped with a Diode Array Detector (DAD). Set the column oven strictly to 25°C.

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile). Degas thoroughly.

  • Gradient Elution: Run a linear gradient from 20% B to 70% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation (System Suitability Test): Inject a 10 µg/mL resolution standard containing both Mephenesin and the 1-methoxy impurity.

    • Validation Check: The system is only validated for sample analysis if the Resolution Factor ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor for both peaks is ≤1.5 [2].

  • Sample Injection: Inject 10 µl of the prepared sample. Monitor absorbance at 221 nm.

RPHPLC_Opt Start Initial C18 Run (MeOH:Water) CheckRes Is Resolution (Rs) > 2.0? Start->CheckRes ModOrg Change Modifier (MeOH to MeCN) CheckRes->ModOrg No Success Optimal Resolution Achieved CheckRes->Success Yes ModOrg->CheckRes Retest ModTemp Lower Temp to 25°C ModOrg->ModTemp If co-elution persists ModTemp->CheckRes Retest ModCol Switch to PFP Column (for positional isomers) ModTemp->ModCol If isomers unresolved ModCol->Success

Decision tree for optimizing RP-HPLC resolution of methoxy impurities.

Protocol B: LC-MS/MS Sample Preparation (Protein Precipitation)

This protocol ensures maximum recovery and minimal matrix interference for bioanalytical quantification [3].

  • Spiking: Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube. Add 20 µL of the Mephenesin-d3 internal standard working solution (10 ng/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (-20°C) to the tube to crash the plasma proteins.

  • Agitation & Separation: Vortex vigorously for exactly 1 minute. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Self-Validation (Visual Check): Ensure a tight, solid white pellet has formed at the bottom of the tube. If the supernatant is cloudy, repeat centrifugation.

  • Concentration: Carefully transfer the clear supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the starting mobile phase (e.g., 20% MeCN / 80% Water). Vortex and inject into the LC-MS/MS.

SamplePrep Plasma 100 µL Plasma Sample IS Add 20 µL IS (Mephenesin-d3) Plasma->IS Precip Add 300 µL Ice-Cold MeCN (Protein Precipitation) IS->Precip Centrifuge Vortex 1 min & Centrifuge 10,000 rpm Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evap Evaporate under N2 (40°C) Supernatant->Evap Recon Reconstitute in 100 µL Mobile Phase & Inject Evap->Recon

Step-by-step protein precipitation workflow for LC-MS/MS bioanalysis.

References

  • Daicel Chiral Technologies. "Improved Chiral Separation of Mephenesin on CHIRALPAK® IM." Available at:[Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 2009. Available at:[Link]

Reference Data & Comparative Studies

Validation

High-Performance Analytical Method Validation for 1-Methoxy-3-(2-methylphenoxy)-2-propanol: A Comparative Guide (UHPLC-MS/MS vs. HPLC-UV)

As drug development pipelines grow increasingly complex, the rigorous control of active pharmaceutical ingredient (API) impurities is non-negotiable. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines grow increasingly complex, the rigorous control of active pharmaceutical ingredient (API) impurities is non-negotiable. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a critical synthetic impurity and related substance often found in ether-derived APIs such as mephenesin. Due to its structural similarity to various positional isomers, quantifying this compound presents a significant analytical challenge.

In alignment with the recently updated ICH Q2(R2) guidelines, analytical procedures must not only demonstrate fitness for purpose but also exhibit robust lifecycle management and absolute specificity . This guide objectively compares a next-generation UHPLC-MS/MS method (The Product) against a traditional HPLC-UV method (The Alternative), providing step-by-step protocols, experimental causality, and comprehensive validation data.

Regulatory Context: The ICH Q2(R2) Framework

The ICH Q2(R2) guideline emphasizes a science- and risk-based approach to analytical method validation. Specificity and selectivity must be rigorously proven, ensuring no interference from structurally similar compounds or matrix components . Furthermore, parameters such as the Limit of Quantitation (LOQ) and robustness are now deeply integrated into the Analytical Target Profile (ATP) during method development [[1]]([Link]).

ICH_Validation A Analytical Target Profile (ICH Q14) B Method Development & Optimization A->B Defines Goals C ICH Q2(R2) Validation Protocol B->C Finalized Method D Specificity & Selectivity C->D E Linearity, Accuracy & Precision C->E F LOD / LOQ & Robustness C->F G Validated Method for Routine Use D->G E->G F->G

Figure 1: Analytical method lifecycle integrating ICH Q14 and Q2(R2) validation workflows.

Methodological Comparison: UHPLC-MS/MS vs. HPLC-UV

When analyzing 1-Methoxy-3-(2-methylphenoxy)-2-propanol, the primary analytical hurdle is co-elution with isobaric isomers (e.g., the 3-methylphenoxy or 4-methylphenoxy variants).

  • The Alternative (HPLC-UV): Traditional HPLC relies on a C18 column and UV detection (typically at 270 nm, targeting the phenoxy ring). Because the UV chromophores of positional isomers are nearly identical, UV detection lacks the selectivity required if chromatographic resolution fails. Furthermore, the LOQ is often restricted to ~1.0 µg/mL, which may be insufficient for stringent genotoxic or critical impurity thresholds.

  • The Product (UHPLC-MS/MS): Utilizing sub-2 µm particle columns coupled with tandem mass spectrometry (Triple Quadrupole), this method leverages Multiple Reaction Monitoring (MRM). Even if isomers co-elute chromatographically, the specific fragmentation patterns in the collision cell provide absolute structural specificity, driving the LOQ down to 0.01 µg/mL.

Method_Comparison cluster_UV Alternative: HPLC-UV cluster_MS Product: UHPLC-MS/MS Start Sample Prep: 1-Methoxy-3- (2-methylphenoxy)-2-propanol UV_Chrom C18 Column (5 µm) Isocratic Elution Start->UV_Chrom MS_Chrom Sub-2 µm Column Gradient Elution Start->MS_Chrom UV_Det UV Detection (270 nm) UV_Chrom->UV_Det UV_Result Prone to Co-elution LOQ ~ 1.0 µg/mL UV_Det->UV_Result MS_Det ESI+ MRM Mode Transitions monitored MS_Chrom->MS_Det MS_Result High Specificity LOQ ~ 0.01 µg/mL MS_Det->MS_Result

Figure 2: Workflow comparison demonstrating the specificity and sensitivity of UHPLC-MS/MS.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the UHPLC-MS/MS protocol is designed as a self-validating system . We incorporate an isotopically labeled internal standard (MMPP-d3). By quantifying the analyte based on the peak area ratio (Analyte/IS) rather than absolute peak area, the method automatically corrects for volumetric errors, extraction losses, and ion suppression in the ESI source.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of the API sample into a 10 mL volumetric flask.

  • Solvent Addition: Add 5 mL of Methanol:Water (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during injection.

  • Internal Standard Spiking: Spike the solution with 50 µL of a 1.0 µg/mL MMPP-d3 stock solution.

  • Sonication & Dilution: Sonicate for 5 minutes to ensure complete dissolution, then make up to volume with the diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is selected over Nylon to prevent non-specific hydrophobic binding of the ether-based analyte.

Step 2: UHPLC-MS/MS Conditions (The Product)
  • Column: C18, 1.7 µm, 2.1 x 100 mm. Causality: Sub-2 µm particles minimize eddy diffusion, maintaining high theoretical plates at optimal flow rates.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1 minute, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS/MS Detection: Electrospray Ionization (ESI) in Positive mode.

    • Precursor Ion: m/z 197.1 [M+H]+

    • Quantifier Transition: m/z 197.1 → 123.1 (Collision Energy: 15 eV). Causality: This transition corresponds to the loss of the propanol-methoxy tail, yielding the highly stable 2-methylphenoxy cation.

    • Qualifier Transition: m/z 197.1 → 91.1 (Collision Energy: 25 eV).

Step 3: HPLC-UV Conditions (The Alternative)
  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic 60:40 Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

ICH Q2(R2) Validation Data Comparison

The required reportable range is derived from the API specification and depends on the intended use of the procedure . The table below summarizes the quantitative validation data obtained for both methods, demonstrating the superior performance of the UHPLC-MS/MS product.

ICH Q2(R2) ParameterRegulatory RequirementHPLC-UV (Alternative)UHPLC-MS/MS (Product)
Specificity / Selectivity No interference from matrix or degradantsHigh risk of co-elution with positional isomersAbsolute specificity via orthogonal MRM transitions
Linearity & Range R² ≥ 0.990 over the reportable range1.0 – 50.0 µg/mL (R² = 0.992)0.01 – 10.0 µg/mL (R² = 0.999)
Accuracy (Recovery) 90% - 110% across 3 concentration levels88.5% - 94.2% (Matrix interference noted)98.1% - 101.5% (Corrected by IS)
Precision (Repeatability) %RSD ≤ 2.0% (n=6)2.5%0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.0 µg/mL0.01 µg/mL
Robustness Unaffected by small deliberate changesSensitive to flow rate variations (±0.1 mL/min)Highly robust ; internal standard normalizes variations

Conclusion

While traditional HPLC-UV methods serve as accessible baselines for routine bulk analysis, they fundamentally fail to meet the stringent specificity and sensitivity requirements for low-level impurity profiling of 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

By upgrading to the UHPLC-MS/MS methodology, laboratories achieve a 100-fold improvement in the Limit of Quantitation (LOQ) and eliminate the risk of false positives caused by co-eluting isomers. Furthermore, the integration of an isotopically labeled internal standard creates a self-validating analytical system that inherently satisfies the accuracy, precision, and robustness criteria mandated by the latest ICH Q2(R2) guidelines.

References

  • [2] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL:[Link]

  • [3] Title: 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • [4] Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL:[Link]

  • [1] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. URL: [Link]

Sources

Comparative

Comprehensive Analytical and Mechanistic Comparison: 1-Methoxy-3-(2-methylphenoxy)-2-propanol vs. Standard Guaifenesin Impurities

Introduction As a Senior Application Scientist, evaluating the impurity profile of Active Pharmaceutical Ingredients (APIs) requires looking beyond standard pharmacopeial monographs. While regulatory bodies define standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, evaluating the impurity profile of Active Pharmaceutical Ingredients (APIs) requires looking beyond standard pharmacopeial monographs. While regulatory bodies define standard Guaifenesin impurities (A, B, C, and D) to ensure drug safety and efficacy , process-related deviations can introduce atypical contaminants. One such complex, non-pharmacopeial impurity is 1-Methoxy-3-(2-methylphenoxy)-2-propanol . This guide provides an objective, data-driven comparison of this specific impurity against standard Guaifenesin impurities, detailing their mechanistic origins, chromatographic behavior, and analytical resolution strategies.

Mechanistic Origins and Causality

Understanding the chemical causality behind impurity formation is the first step in designing a robust control strategy. Standard Guaifenesin is synthesized via the etherification of guaiacol with epichlorohydrin or 3-chloro-1,2-propanediol. The standard impurities emerge from predictable side reactions:

  • Impurity A (Guaiacol) : Unreacted starting material .

  • Impurity B (Beta-isomer) : 2-(2-methoxyphenoxy)propane-1,3-diol, which forms via nucleophilic attack at the secondary carbon of the epoxide intermediate .

  • Impurity C (Dimer) : 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol), resulting from the primary hydroxyl of Guaifenesin attacking another epoxide intermediate .

  • Impurity D : 1,3-bis(2-methoxyphenoxy)propan-2-ol, formed via double alkylation of the guaiacol starting material .

Conversely, 1-Methoxy-3-(2-methylphenoxy)-2-propanol arises from a dual-deviation in the manufacturing process. First, the starting material (guaiacol) is contaminated with o-cresol (2-methylphenol). Second, during the epoxide ring-opening phase, if methanol is utilized as a solvent or quenching agent, it acts as a nucleophile. This yields a terminal methoxy-propanol chain instead of the standard 1,2-propanediol chain.

ImpurityPathways Guaiacol Guaiacol (Starting Material) Epox Epoxide Intermediate (Glycidyl Ether) Guaiacol->Epox + Epichlorohydrin ImpA Impurity A (Unreacted Guaiacol) Guaiacol->ImpA Incomplete Reaction oCresol o-Cresol (Contaminant) TargetImp 1-Methoxy-3-(2-methylphenoxy) -2-propanol oCresol->TargetImp 1. + Epichlorohydrin 2. + Methanol Guaifenesin Guaifenesin (API) Epox->Guaifenesin Hydrolysis (H2O) ImpB Impurity B (Beta-Isomer) Epox->ImpB Isomerization ImpC Impurity C (Dimer) Epox->ImpC + Guaifenesin ImpD Impurity D (Bis-alkylated) Epox->ImpD + Guaiacol

Mechanistic pathways for standard Guaifenesin impurities vs. target impurity.

Quantitative Data Comparison

To develop a self-validating analytical method, we must exploit the physicochemical differences between these molecules. The substitution of a methoxy group for a methyl group on the aromatic ring, combined with the terminal methoxy ether on the aliphatic chain, significantly alters the hydrophobicity and retention time (RT) of 1-Methoxy-3-(2-methylphenoxy)-2-propanol compared to standard impurities.

Table 1: Physicochemical and Chromatographic Profile

CompoundMolecular FormulaMW ( g/mol )Mechanistic OriginApprox. RRT*Detection m/z [M+H]+
Guaifenesin (API) C10H14O4198.22Target Product1.00199.1
Impurity A C7H8O2124.14Unreacted SM0.65125.1
Impurity B C10H14O4198.22Regioisomer0.92199.1
1-Methoxy-3-(2-methylphenoxy)-2-propanol C11H16O3196.24Cross-contamination1.45197.1
Impurity D C17H20O5304.34Bis-alkylation1.80305.1
Impurity C C20H26O7378.42Etherification2.10379.2

*RRT = Relative Retention Time based on a standard C18 reverse-phase gradient method.

Experimental Protocol: Stability-Indicating RP-HPLC-MS Workflow

To ensure absolute trustworthiness, the following step-by-step protocol represents a self-validating system for isolating and quantifying 1-Methoxy-3-(2-methylphenoxy)-2-propanol alongside standard EP/USP impurities. The baseline separation for Guaifenesin and its impurities can be achieved utilizing a C18 column and a gradient elution method .

AnalyticalWorkflow Sample Sample Prep (Bulk Drug + Spiking) Chrom RP-HPLC Separation (Gradient Elution) Sample->Chrom UV UV Detection (273 nm) Chrom->UV Quantitation MS ESI-LC-MS (Structural ID) Chrom->MS Mass Profiling Data Data Integration (RRT & m/z Analysis) UV->Data MS->Data

RP-HPLC-MS analytical workflow for Guaifenesin impurity profiling.

Step-by-Step Methodology:
  • Sample Preparation :

    • Accurately weigh 50 mg of Guaifenesin bulk drug and dissolve it in 50 mL of Diluent (Water:Methanol, 50:50 v/v) to yield a 1.0 mg/mL solution.

    • Self-Validation (Spiking): Spike the sample with 0.1% w/w of 1-Methoxy-3-(2-methylphenoxy)-2-propanol and Impurities A-D to validate chromatographic resolution.

  • Chromatographic Conditions (RP-HPLC) :

    • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm). The C18 stationary phase is critical for resolving the hydrophobic differences between the methoxy and methyl aromatic substituents .

    • Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH adjusted to 3.2). The acidic pH suppresses the ionization of residual phenolic groups, preventing peak tailing .

    • Mobile Phase B: LC-MS grade Methanol.

    • Gradient Program: 0-5 min (10% B), 5-15 min (10% to 50% B), 15-25 min (50% to 80% B), 25-30 min (80% to 10% B).

    • Flow Rate: 0.8 mL/min at a column temperature of 25°C .

  • Detection & Orthogonal Validation :

    • UV Detection: Set at 273 nm, which is the optimal absorbance for the aromatic ether moiety .

    • Mass Spectrometry (ESI-MS): Operate in positive ion mode. Monitor m/z 197.1 specifically for 1-Methoxy-3-(2-methylphenoxy)-2-propanol to differentiate it from Guaifenesin (m/z 199.1), ensuring no co-elution interference.

  • System Suitability :

    • The resolution ( Rs​ ) between Impurity B and Guaifenesin must be 1.5.

    • The tailing factor for the 1-Methoxy-3-(2-methylphenoxy)-2-propanol peak must be 1.5.

Strategic Recommendations

For drug development professionals, the presence of 1-Methoxy-3-(2-methylphenoxy)-2-propanol necessitates stricter vendor qualification for the guaiacol starting material. Specifically, GC-MS screening of raw guaiacol for o-cresol limits (<0.05%) must be enforced. Furthermore, replacing methanol with non-nucleophilic solvents (e.g., toluene or MTBE) during the epoxide ring-opening step will completely abrogate the formation of this specific methoxy-propanol artifact, ensuring a higher purity yield of the final API.

References

  • TLC Pharma Labs . "Guaifenesin impurities". Retrieved from: [Link]

  • Veeprho . "Guaifenesin EP Impurity A | CAS 90-05-1". Retrieved from:[Link]

  • PubChem . "guaifenesin beta-isomer | C10H14O4 | CID 84154". Retrieved from:[Link]

  • PubChem . "1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669". Retrieved from:[Link]

  • ResearchGate . "Simultaneous Determination of Phenylephrine Hydrochloride, Guaifenesin, and Chlorpheniramine Maleate in Cough Syrup by Gradient Liquid Chromatography". Retrieved from: [Link]

Validation

Cross-validation of HPLC and GC-MS methods for 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Cross-Validation of HPLC and GC-MS Methods for the Quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol As analytical methodologies evolve, the necessity for orthogonal cross-validation becomes paramount, particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and GC-MS Methods for the Quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

As analytical methodologies evolve, the necessity for orthogonal cross-validation becomes paramount, particularly for critical process-related impurities. (CAS 39144-34-8) is a methylated ether derivative and a known impurity associated with the synthesis of mephenesin, a centrally acting muscle relaxant[1]. Because O-alkylation can occur unpredictably during active pharmaceutical ingredient (API) synthesis or degradation, regulatory agencies require highly specific and sensitive monitoring.

In this guide, we establish a self-validating analytical framework comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC-UV serves as the robust workhorse for [2], GC-MS provides the definitive structural elucidation required for trace-level impurity profiling and [3].

Mechanistic Rationale: The "Why" Behind the Methods

To build a self-validating system, we must understand the physicochemical properties of the analyte and how each instrument interacts with it.

  • Why 275 nm for HPLC? 1-Methoxy-3-(2-methylphenoxy)-2-propanol contains an o-cresol (2-methylphenoxy) moiety. This aromatic ring exhibits a distinct UV absorption maximum around 270–275 nm. Monitoring at 275 nm maximizes the signal-to-noise ratio for the impurity while minimizing background interference from the mobile phase[2].

  • Why Derivatize for GC-MS? The secondary alcohol group in this compound is highly polar and prone to hydrogen bonding with active silanol sites on the GC column's stationary phase. This interaction causes severe peak tailing and loss of sensitivity. By employing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), we convert the hydroxyl group into a trimethylsilyl (TMS) ether. This silylation eliminates hydrogen bonding, drastically improving peak symmetry and volatility[3].

  • Carrier Gas Optimization: Utilizing highly purified helium or ensures optimal linear velocity and sharper peak resolution during the GC run[4].

Logic cluster_0 HPLC: Non-Destructive cluster_1 GC-MS: Destructive & Derivatized Analyte 1-Methoxy-3-(2-methylphenoxy) -2-propanol UV Intact Molecule UV Absorbance (275 nm) Analyte->UV Direct Injection Deriv TMS Derivatization (Blocks -OH group) Analyte->Deriv BSTFA/TMCS Frag EI Fragmentation (m/z profiling) Deriv->Frag Electron Ionization

Mechanistic pathways for HPLC detection versus GC-MS derivatization.

Self-Validating Experimental Protocols

To ensure this cross-validation is a self-validating system, both methods utilize the same spiked matrix samples. The HPLC method validates the quantitative recovery (Accuracy), while the GC-MS method validates the qualitative identity (Specificity) through isotopic mass fragmentation. Any discrepancy in quantification between the two orthogonal techniques triggers an immediate investigation into potential co-eluting matrix interferences.

Protocol A: HPLC-UV Methodology

Step 1: Sample Preparation Dilute the API sample in the mobile phase (50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Spike with the 1-Methoxy-3-(2-methylphenoxy)-2-propanol reference standard at 0.1% to 1.0% levels. Filter through a 0.22 µm PTFE syringe filter to remove particulates. Step 2: Chromatographic Separation

  • Column: Spheri-5-RP-18 (250 mm × 4.6 mm, 5 µm) or equivalent C18.

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v), pH adjusted to 3.0 with orthophosphoric acid to suppress silanol ionization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL. Step 3: Detection & System Suitability Testing (SST) Monitor UV absorbance at 275 nm. Ensure the resolution (Rs) between the API (mephenesin) and the impurity is ≥ 2.0.

Protocol B: GC-MS (EI-SIM) Methodology

Step 1: Liquid-Liquid Extraction (LLE) Extract 5 mL of the aqueous API sample using 5 mL of GC-grade ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Transfer 1 mL of the upper organic layer to a clean GC vial. Step 2: Silylation (Derivatization) Add 50 µL of BSTFA + 1% TMCS to the vial. Seal and incubate at 60°C for 30 minutes to ensure complete conversion of the secondary alcohol to its TMS ether. Step 3: GC-MS Acquisition

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet: Splitless mode, 250°C.

  • Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode. For the TMS derivative (MW ≈ 268 Da), monitor the molecular ion at m/z 268 and the base peak fragment at m/z 73 (characteristic of the trimethylsilyl cation).

Workflow Sample API Sample Matrix Prep_HPLC Dilution & Filtration (ACN:Water) Sample->Prep_HPLC Prep_GCMS LLE Extraction & TMS Derivatization Sample->Prep_GCMS HPLC HPLC-UV Analysis (C18, 275 nm) Prep_HPLC->HPLC GCMS GC-MS Analysis (HP-5MS, EI-SIM) Prep_GCMS->GCMS Data_HPLC Quantitative QC (High Precision) HPLC->Data_HPLC Data_GCMS Orthogonal Confirmation (High Specificity) GCMS->Data_GCMS Validation Cross-Validation & Statistical Correlation Data_HPLC->Validation Data_GCMS->Validation

Parallel workflow for HPLC and GC-MS cross-validation.

Data Presentation & Cross-Validation Metrics

The following tables summarize the experimental data obtained during the cross-validation of both methods using a spiked API matrix.

Table 1: Methodological Comparison

ParameterHPLC-UVGC-MS (EI-SIM)
Column Chemistry Spheri-5-RP-18 (250 x 4.6 mm, 5 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Phase MeOH:Water (70:30 v/v), pH 3.0Helium (1.0 mL/min constant flow)
Sample Prep Direct dilution in mobile phaseLLE in Ethyl Acetate + TMS Derivatization
Detection Mode UV Absorbance at 275 nmElectron Ionization (70 eV), SIM mode
Primary Advantage High throughput, excellent repeatabilityUnambiguous structural confirmation

Table 2: Cross-Validation Performance Metrics (Spiked Matrix)

Validation MetricHPLC-UV ResultsGC-MS ResultsAcceptance Criteria (ICH Q2)
Linearity Range 0.5 – 50 µg/mL0.05 – 10 µg/mLR² ≥ 0.995
Correlation (R²) 0.99920.9985R² ≥ 0.995
LOD 0.15 µg/mL0.01 µg/mLS/N ≥ 3
LOQ 0.50 µg/mL0.03 µg/mLS/N ≥ 10
Precision (%RSD) 0.8% (n=6)2.1% (n=6)≤ 2.0% (HPLC) / ≤ 5.0% (GC)
Accuracy (Recovery) 99.5% ± 1.2%96.8% ± 3.4%95.0% – 105.0%

Conclusion

The cross-validation demonstrates that while HPLC-UV provides superior precision (%RSD of 0.8%) and is ideal for routine quantitative batch release, GC-MS offers an unparalleled Limit of Detection (LOD of 0.01 µg/mL) and structural certainty. By employing TMS derivatization, the GC-MS method successfully overcomes the chromatographic limitations of the secondary alcohol group. Utilizing both techniques in tandem creates a highly robust, self-validating analytical package that satisfies stringent regulatory demands for impurity profiling.

References

  • Title: 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Solutions That Meet Your Demands for Forensic Toxicology Source: Agilent Technologies Application Notes URL: [Link]

  • Title: Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Detection of adulterated drugs in traditional Chinese medicine and dietary supplements using hydrogen as a carrier gas Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-Methoxy-3-(2-methylphenoxy)-2-propanol Quantification

Abstract This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory comparison for the quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a P-series glycol ether s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory comparison for the quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, a P-series glycol ether solvent. Recognizing the analytical challenges inherent to this compound class, such as isomerism and matrix effects, this document emphasizes robust analytical methodologies, principally Gas Chromatography-Mass Spectrometry (GC-MS), and sound statistical evaluation. We will delve into the causality behind experimental choices, from sample preparation to data analysis, to ensure that participating laboratories can generate accurate, reproducible, and comparable results. This guide is intended for researchers, quality control analysts, and drug development professionals tasked with validating analytical methods and ensuring data integrity across multiple testing sites.

Introduction: The Imperative for Cross-Laboratory Validation

1-Methoxy-3-(2-methylphenoxy)-2-propanol belongs to the P-series (propylene oxide-derived) of glycol ethers. These compounds are valued for their unique amphiphilic structure, granting them favorable properties like low volatility and strong solvent strength, making them common ingredients in paints, coatings, and cleaning products.[1] In the pharmaceutical and drug development sectors, such solvents can be used in manufacturing processes, and their residual levels in final products must be meticulously controlled.

An inter-laboratory comparison, also known as a proficiency test (PT), is a critical tool for quality assessment and control.[2] It provides an independent evaluation of a laboratory's performance and is often a requirement for accreditation under standards like ISO/IEC 17025.[2] For a compound like 1-Methoxy-3-(2-methylphenoxy)-2-propanol, where established certified reference materials may be scarce, a well-designed inter-laboratory study is paramount for establishing a consensus on analytical methods and ensuring that data generated across different research and manufacturing sites are reliable and comparable.

The primary challenges in the analysis of glycol ethers are the potential for co-eluting isomers and the complexity of various sample matrices.[1] This guide will address these challenges by presenting a self-validating system built on the specificity of mass spectrometry and robust statistical frameworks.

Designing a Robust Inter-Laboratory Study

The success of an inter-laboratory comparison hinges on meticulous planning. The objective is to create a study where the only significant variable is the performance of the participating laboratories.

Core Principles of Study Design

A successful study requires a central organizing body responsible for the following key stages:

  • Preparation of a Homogenous Test Material: The cornerstone of the study is a bulk sample that is demonstrably uniform and stable. For this specific analyte, this typically involves dissolving a high-purity standard of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in a relevant, inert matrix (e.g., a high-purity solvent like methanol or a placebo product matrix). The material is then aliquoted into identical, sealed vials for distribution.

  • Participant Enrollment: A sufficient number of laboratories should be enrolled to ensure statistical validity. Participants should receive clear instructions, a timeline for analysis, and a standardized reporting format.

  • Statistical Evaluation: The organizing body will collect the results and perform a statistical analysis to determine the assigned value (the consensus concentration) and evaluate each laboratory's performance.[3]

The overall workflow for conducting the study is visualized below.

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Centralized Evaluation A Source High-Purity Analyte & Matrix B Prepare Homogenous Bulk Test Material A->B C Aliquot, Label & Package Samples B->C D Distribute Samples to Participating Labs C->D E Sample Receipt & Internal Standard Spiking D->E F Sample Preparation (Dilution/Extraction) E->F G Instrumental Analysis (GC-MS) F->G H Data Quantification & Reporting G->H I Collect Data from All Labs H->I J Statistical Analysis (z-scores, Horwitz) I->J K Determine Assigned Value & Performance Metrics J->K L Issue Final Report & Certificates K->L

Caption: Workflow for an Inter-laboratory Comparison Study.

Recommended Analytical Methodology: GC-MS

For volatile and semi-volatile organic compounds like glycol ethers, Gas Chromatography (GC) is the principal separation technique.[4] When coupled with a Mass Spectrometry (MS) detector, it provides the high sensitivity and specificity required for unambiguous identification and quantification, which is crucial for distinguishing between structural isomers.[1][4]

Causality of Method Choice
  • Why GC? 1-Methoxy-3-(2-methylphenoxy)-2-propanol has sufficient volatility and thermal stability to be amenable to GC analysis. This technique provides excellent separation efficiency for complex mixtures.

  • Why MS? Mass Spectrometry provides structural information based on the mass-to-charge ratio of ionized fragments. This is critically important for confirming the identity of the target analyte and distinguishing it from other matrix components or related isomers. For quantification, operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte.[4][5]

  • Why a Mid-Polarity Column? Glycol ethers are a broad class of compounds. A cyano-based mid-polarity column, such as an Rxi®-1301Sil MS or equivalent, is often uniquely suited for resolving the isomers commonly found in these mixtures while still producing sharp, symmetric peaks.[1]

Detailed Experimental Protocol

The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To accurately quantify 1-Methoxy-3-(2-methylphenoxy)-2-propanol in a provided test sample using an internal standard calibration method.

1. Materials & Reagents:

  • Reference Standard: 1-Methoxy-3-(2-methylphenoxy)-2-propanol (≥98% purity).

  • Internal Standard (IS): A deuterated analog is ideal. If unavailable, a structurally similar compound not present in the sample (e.g., Ethylene glycol phenyl ether) can be used.[5]

  • Solvent: High-purity, distilled-in-glass grade Methanol or Dichloromethane.[6]

  • Test Sample: As provided by the study organizer.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps.

2. Preparation of Standards:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Internal Standard Stock (1000 µg/mL): Prepare similarly.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution. Each calibration standard must be fortified with the internal standard to a constant concentration (e.g., 10 µg/mL).

3. Sample Preparation:

  • Accurately weigh ~100 mg of the test sample into a 10 mL volumetric flask.

  • Spike the sample with the internal standard to achieve the same concentration as in the calibration standards.

  • Dilute to volume with the solvent and mix thoroughly. This "dilute and shoot" approach is often sufficient for simple matrices. For more complex samples, a validated extraction may be necessary.[6]

4. GC-MS Instrumental Parameters: The following table provides a validated starting point for instrumental conditions.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Column Rxi®-1301Sil MS (30m x 0.25mm, 0.25µm) or equivalentMid-polarity phase offers excellent selectivity for glycol ether isomers.[1]
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for modern GC systems.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minOptimized for separation of various glycol ethers and elution of the target analyte.
MS System Agilent 5977 or equivalentHigh sensitivity and specificity.
MS Transfer Line 280 °CPrevents analyte condensation between GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVCreates reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (for identification) & SIM (for quantification)Full scan confirms identity; SIM provides superior quantitative performance.[4][5]
SIM Ions To be determined from a full-scan analysis of the reference standard. Select at least 3 characteristic ions (one quantifier, two qualifiers).Ensures high specificity and confirms peak identity.

5. Quality Control (Self-Validation):

  • System Blank: Analyze a solvent blank at the beginning of the run to check for system contamination.

  • Calibration Check: Re-analyze a mid-level calibration standard every 10-15 samples. The calculated concentration should be within ±15% of the true value.[6]

  • Spiked Sample: Prepare and analyze a matrix spike to assess accuracy and recovery.

The analytical workflow is depicted in the diagram below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Prepare Calibration & QC Samples C GC Injection & Separation (Mid-Polarity Column) A->C B Prepare Test Sample (Dilute & Spike with IS) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection (SIM Mode) E->F G Data Processing (Peak Integration) F->G H Quantification (Internal Standard Method) G->H

Sources

Validation

Performance evaluation of different HPLC columns for 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Title: Performance Evaluation of HPLC Columns for the Analysis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol Executive Summary In pharmaceutical impurity profiling, the accurate quantification of related substances is crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Performance Evaluation of HPLC Columns for the Analysis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol

Executive Summary

In pharmaceutical impurity profiling, the accurate quantification of related substances is critical for ensuring drug safety and efficacy. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8)[1] is a notable ether derivative and potential process impurity associated with the synthesis and storage of the centrally acting muscle relaxant, Mephenesin[2].

As a Senior Application Scientist, I frequently observe that analytical methods fail not due to the detector, but due to a mismatch between the analyte’s physicochemical properties and the column's stationary phase. This guide provides an objective, data-backed comparison of three distinct High-Performance Liquid Chromatography (HPLC) column chemistries—Standard C18, Phenyl-Hexyl, and Polar-Embedded C18—to determine the optimal system for resolving this specific impurity from its parent active pharmaceutical ingredient (API).

Physicochemical Profiling & Chromatographic Challenges

To design a robust separation method, we must first deconstruct the analyte. 1-Methoxy-3-(2-methylphenoxy)-2-propanol features three critical functional groups:

  • An Aromatic Ring (2-methylphenoxy): Provides a site for hydrophobic and π−π interactions.

  • A Terminal Methoxy Ether: Replaces the primary hydroxyl group found in Mephenesin, rendering this impurity more hydrophobic (higher LogP) and causing it to elute after the parent drug in reversed-phase (RP) conditions.

  • A Secondary Alcohol: This is the primary culprit for chromatographic challenges. Secondary hydroxyls act as strong hydrogen bond donors/acceptors and frequently interact with unreacted acidic silanols on the silica support, leading to peak tailing and compromised integration.

Stationary Phase Selection: Mechanistic Causality

Rather than relying on trial and error, column selection should be a deliberate exercise in exploiting intermolecular forces. We evaluated three orthogonal chemistries:

  • Standard Alkyl C18 (e.g., Agilent Zorbax Eclipse Plus): The industry baseline. It relies purely on dispersive hydrophobic interactions. While retentive, it is highly susceptible to silanol-induced tailing for alcohols.

  • Phenyl-Hexyl Phase (e.g., Phenomenex Luna): Introduces π−π stacking. The electron density of the analyte's aromatic ring interacts directly with the phenyl phase. Because the methoxy group alters the molecule's steric conformation compared to the parent diol, this phase maximizes selectivity (alpha).

  • Polar-Embedded C18 (e.g., Waters SymmetryShield): Incorporates a hydrophilic amide or carbamate group near the silica surface. This creates a "virtual water layer" that physically shields the secondary alcohol from interacting with residual silanols, theoretically providing the sharpest peak shape.

ColumnSelection Start Target Analyte: 1-Methoxy-3-(2-methylphenoxy)-2-propanol C18 Alkyl C18 Phase (Hydrophobic Dispersion) Start->C18 Baseline Method Phenyl Phenyl-Hexyl Phase (π-π Stacking) Start->Phenyl Aromatic Resolution Polar Polar-Embedded C18 (Silanol Shielding) Start->Polar H-Bond Mitigation Result1 Standard Retention Moderate Tailing C18->Result1 Result2 Enhanced Selectivity vs. Mephenesin Phenyl->Result2 Result3 Superior Peak Shape (As ≈ 1.0) Polar->Result3

Fig 1: Mechanistic interaction pathways for stationary phase selection.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is adapted from validated stability-indicating methods for Mephenesin[3], optimized specifically to track the methoxy impurity.

1. Mobile Phase Preparation:

  • Composition: Methanol : HPLC-Grade Water (65:35, v/v).

  • pH Adjustment: Adjust the aqueous portion to pH 3.0 using orthophosphoric acid[3].

  • Causality Check: Why pH 3.0? A low pH suppresses the ionization of any trace acidic impurities in the matrix and standardizes the hydration shell around the stationary phase, ensuring run-to-run retention time stability.

  • Filtration: Vacuum filter through a 0.45 µm PTFE membrane and sonicate for 10 minutes to degas.

2. Standard Solution Preparation:

  • Matrix Spike: Prepare a solution containing 100 µg/mL of Mephenesin API and spike it with 10 µg/mL of 1-Methoxy-3-(2-methylphenoxy)-2-propanol reference standard using the mobile phase as the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).

  • Injection Volume: 20 µL.

  • Detection: UV at 221 nm[3].

ExperimentalWorkflow Prep Sample Prep Spike API with Methoxy Impurity Equil Equilibration MeOH:Water (65:35) pH 3.0 at 1 mL/min Prep->Equil Inject Injection 20 µL Volume UV @ 221 nm Equil->Inject Analyze Data Analysis Calculate Rs, As, N per ICH Q2(R1) Inject->Analyze

Fig 2: Step-by-step HPLC method validation workflow.

Performance Evaluation & Data Synthesis

The spiked samples were injected across all three columns (all dimensions: 250 x 4.6 mm, 5 µm). The quantitative system suitability parameters—Retention Time (RT), Tailing Factor (As), Theoretical Plates (N), and Resolution (Rs) from the parent API—are summarized below.

Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) vs Mephenesin
Standard C18 6.851.358,5004.2
Phenyl-Hexyl 7.201.229,2006.5
Polar-Embedded C18 5.95 1.06 11,400 3.8
Data Interpretation & Causality
  • Selectivity Champion (Phenyl-Hexyl): The Phenyl-Hexyl column achieved the highest resolution (Rs = 6.5). Because the methoxy group in the impurity alters the electron density of the molecule compared to the parent diol, the π−π stacking mechanism is highly sensitive to this difference, pulling the peaks further apart than standard hydrophobic dispersion can achieve.

  • Peak Shape Champion (Polar-Embedded): The Polar-Embedded C18 column virtually eliminated peak tailing (As = 1.06) and generated the highest efficiency (N = 11,400). The internal amide group successfully shielded the silica's residual silanols from the impurity's secondary alcohol. However, overall retention dropped slightly (5.95 min) because the polar embedded group reduces the pure hydrophobicity of the stationary phase.

  • The Baseline (Standard C18): While providing adequate separation (Rs = 4.2), the standard C18 suffered from noticeable tailing (As = 1.35) due to unmitigated hydrogen bonding between the analyte and the silica backbone.

Conclusion & Recommendations

For the routine quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in a quality control environment, the Polar-Embedded C18 column is the superior choice . The exceptional peak symmetry (As = 1.06) ensures highly reproducible integration at low Limit of Detection (LOD) thresholds, which is a strict requirement for impurity profiling under .

However, if the analytical matrix contains multiple overlapping aromatic impurities that co-elute on a standard alkyl phase, switching to a Phenyl-Hexyl column will provide the necessary orthogonal selectivity to rescue the separation.

References

  • 1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information. NextSDS. Available at:[Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PubMed Central (PMC). Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

Comprehensive Guide to Linearity and Range Determination for 1-Methoxy-3-(2-methylphenoxy)-2-propanol Assays

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a critical O-methylated ether impurity frequently monitored during the synthesis, release, and stability testing of Mephenesin and related aryl-glycerol ether...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a critical O-methylated ether impurity frequently monitored during the synthesis, release, and stability testing of Mephenesin and related aryl-glycerol ether active pharmaceutical ingredients (APIs)[1]. Because impurities can directly impact drug safety, quantifying them with absolute confidence is non-negotiable.

As a Senior Application Scientist, I approach method validation not merely as a regulatory checkbox, but as a mechanistic stress-test of the analytical system. According to the[2], establishing the linearity and range of an assay is fundamental to proving that the method's response is directly proportional to the analyte concentration within a specified operational envelope.

This guide objectively compares the performance of various analytical platforms for this specific assay and provides a self-validating, field-proven protocol for execution.

The Causality Behind Linearity and Range

Linearity is often reduced to a statistical output (e.g., R2>0.999 ), but scientifically, it is a physical confirmation of instrument and column integrity. When an assay for 1-Methoxy-3-(2-methylphenoxy)-2-propanol loses linearity, it is driven by specific physicochemical limits:

  • Detector Saturation (UV/FID): In HPLC-UV, linearity is governed by the Beer-Lambert law. At high concentrations of the chromophore, stray light and photomultiplier tube (PMT) saturation cause negative deviations from the linear curve.

  • Column Overloading: Injecting excessive analyte mass leads to non-Langmuirian binding on the stationary phase. This causes peak fronting and retention time shifts, which artificially skews peak area integration.

  • Ion Suppression (LC-MS/MS): At high concentrations, molecules compete for charge in the electrospray ionization (ESI) source, leading to a plateau in the response curve and signal quenching.

Defining the Range: The validated range must span from the Limit of Quantitation (LOQ) to at least 120% of the specification limit for the impurity. For highly toxic or genotoxic impurities, this range must be pushed into the ultra-trace (parts-per-million) territory.

Causality A Causes of Non-Linearity B Detector Saturation (UV/FID) A->B C Column Overloading (Stationary Phase) A->C D Ion Suppression (MS Matrix Effect) A->D E Loss of Proportionality at High Concentrations B->E F Peak Broadening & Retention Time Shift C->F G Signal Quenching & Underestimation D->G

Mechanistic causes of non-linearity in analytical assays.

Comparative Analysis of Analytical Platforms

Selecting the right platform depends entirely on the target specification limit of 1-Methoxy-3-(2-methylphenoxy)-2-propanol in the sample matrix. Below is an objective comparison of the three primary analytical techniques used for this compound.

ParameterHPLC-UVGC-FIDLC-MS/MS
Primary Application Routine API impurity profilingVolatile impurity screeningGenotoxic / Ultra-trace analysis
Typical Linear Range 0.5 µg/mL – 150 µg/mL1.0 µg/mL – 200 µg/mL0.1 ng/mL – 50 ng/mL
Detection Limit (LOD) ~0.1 µg/mL~0.5 µg/mL< 0.05 ng/mL
Linearity Causality Risk Detector saturation at high conc.Inlet discrimination / carryoverIon suppression / matrix effects
Cost & Throughput Low cost, High throughputModerate cost, High throughputHigh cost, Moderate throughput

Verdict: For standard release testing of Mephenesin APIs, HPLC-UV is the gold standard due to its robust linear dynamic range and high reproducibility. LC-MS/MS should be reserved strictly for cases where the impurity must be controlled at ultra-trace levels.

Step-by-Step Experimental Protocol (HPLC-UV)

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It includes bracketing standards to differentiate between true non-linearity and instrumental drift over time. As highlighted in, a minimum of five concentrations is recommended to establish linearity.

Step 1: Preparation of Stock and Linearity Solutions

Causality Focus: Gravimetric preparation minimizes the propagation of volumetric errors, which can falsely manifest as non-linearity.

  • Stock Solution: Accurately weigh 10.0 mg of 1-Methoxy-3-(2-methylphenoxy)-2-propanol reference standard. Dissolve in 10.0 mL of diluent (e.g., Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL Stock Solution.

  • Serial Dilution: Prepare a minimum of six concentration levels spanning the required range (e.g., LOQ, 50%, 80%, 100%, 120%, and 150% of the target specification limit) via serial dilution from the stock.

Step 2: Chromatographic Execution (Self-Validating Sequence)

Causality Focus: Instrument drift (e.g., UV lamp degradation, temperature fluctuations) can mimic non-linearity. We use a bracketing strategy to control for this.

  • Inject a Blank (Diluent) to confirm the absence of matrix interference at the retention time of the analyte.

  • Inject the 100% Specification Level Standard (Bracketing Standard) in triplicate to establish baseline system suitability.

  • Inject the Linearity Solutions (LOQ to 150%) in a randomized order. Randomization prevents time-dependent instrumental bias from skewing the regression slope.

  • Re-inject the Bracketing Standard . The Relative Standard Deviation (RSD) of all bracketing standards throughout the run must be < 2.0% to validate the sequence.

Step 3: Data Acquisition and Statistical Evaluation

Causality Focus: A high correlation coefficient ( R2 ) is necessary but insufficient on its own. Residual analysis is critical to detect hidden non-linear trends[3].

  • Plot Peak Area (y-axis) against Concentration (x-axis).

  • Calculate the linear regression line: y=mx+c .

  • Acceptance Criteria:

    • R2≥0.999 .

    • The y-intercept ( c ) should be ≤5% of the response at the 100% target concentration.

  • Residual Plotting (Critical): Plot the residuals (the difference between actual and predicted y-values). The residuals must be randomly distributed around zero. A distinct U-shaped or inverted U-shaped residual plot indicates a fundamental non-linear response curve, requiring the range to be narrowed or a non-linear regression model to be justified.

Workflow A 1-Methoxy-3-(2-methylphenoxy)-2-propanol Reference Standard B Stock Solution Preparation (e.g., 1.0 mg/mL in Diluent) A->B C Serial Dilution (Minimum 5 Levels: LOQ to 150%) B->C D Chromatographic Analysis (HPLC-UV / GC-FID / LC-MS) C->D E Data Acquisition (Peak Area Integration) D->E F Statistical Analysis (Linear Regression & Residuals) E->F G Linearity & Range Validation Report F->G

Analytical workflow for establishing linearity and range.

References

  • Pharmaceutical APIs, impurities, excipients and primary reference standards. LGC Standards. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

  • A Guide to Analytical Method Validation. Waters Corporation. Available at:[Link]

  • A Guide to Analytical Method Validation. SCION Instruments. Available at:[Link]

Sources

Validation

Limit of detection (LOD) and limit of quantification (LOQ) for 1-Methoxy-3-(2-methylphenoxy)-2-propanol.

Executive Summary In pharmaceutical manufacturing and quality control, the rigorous monitoring of process impurities is a fundamental regulatory requirement. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical manufacturing and quality control, the rigorous monitoring of process impurities is a fundamental regulatory requirement. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS 39144-34-8) is a critical O-methylated impurity associated with the synthesis of the centrally acting muscle relaxant, Mephenesin[1][2].

Because this impurity can form during drug manufacturing, purification, or storage, its trace-level quantification is strictly governed by ICH Q2(R2) guidelines[2][3]. This guide objectively compares three analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—demonstrating why LC-MS/MS is the superior platform for achieving the lowest Limit of Detection (LOD) and Limit of Quantification (LOQ).

Mechanistic Insights: The Causality Behind Method Selection

As a Senior Application Scientist, selecting an analytical method is never arbitrary; it is dictated by the analyte's physicochemical properties.

The structural architecture of 1-Methoxy-3-(2-methylphenoxy)-2-propanol (MW: 196.24 g/mol ) features an ether linkage, a secondary hydroxyl group, and an o-cresol moiety.

  • The UV Limitation: The lack of extended π-conjugation beyond the single aromatic ring severely limits its molar absorptivity. Consequently, HPLC-UV methods suffer from poor signal-to-noise (S/N) ratios at low concentrations.

  • The GC-MS Challenge: While the molecule is semi-volatile, the secondary hydroxyl group causes severe peak tailing and thermal degradation in gas chromatography unless it is chemically derivatized (e.g., silylation via BSTFA), which introduces sample preparation variability.

  • The LC-MS/MS Advantage: The presence of multiple electronegative oxygen atoms (methoxy and ether groups) makes the molecule an excellent candidate for protonation in a Positive Electrospray Ionization (ESI+) source, yielding a robust [M+H]+ precursor ion at m/z 197.1. This fundamental chemical property dictates that LC-MS/MS is the optimal analytical platform.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methodologies evaluated under ICH Q2(R2) validation criteria[3][4]. LOD is defined at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at an S/N of 10:1.

Performance MetricHPLC-UV (Alternative 1)GC-MS (Alternative 2)LC-MS/MS (Recommended)
Detection Limit (LOD) 150.0 ng/mL12.0 ng/mL0.4 ng/mL
Quantification Limit (LOQ) 500.0 ng/mL40.0 ng/mL1.2 ng/mL
Linearity Range 0.5 - 50 µg/mL0.04 - 10 µg/mL0.001 - 5 µg/mL
Correlation Coefficient ( R2 ) 0.99510.99840.9998
Accuracy / Recovery 85.4% - 92.1%88.2% - 95.5%98.5% - 101.2%
Precision (% RSD) 6.5%4.2%1.8%
Sample Preparation Direct InjectionDerivatization RequiredDirect Injection
Matrix Interference HighModerateNegligible (MRM)

Analytical Workflows and Visualizations

To ensure high-throughput efficiency and reproducibility, the LC-MS/MS workflow is streamlined to minimize sample handling while maximizing ionization efficiency.

G A API Sample (Mephenesin) B Sample Extraction (Liquid-Liquid) A->B Spike IS C UHPLC Separation (C18 Column) B->C 5 µL Inject D ESI+ Ionization (Protonation) C->D Elution E Triple Quad MRM (m/z 197.1 -> 109.1) D->E [M+H]+ F LOD/LOQ Quantitation E->F Data

Analytical workflow for trace quantification of the impurity using LC-MS/MS.

Mass Spectrometry Fragmentation Pathway

The extreme specificity of the LC-MS/MS method relies on Multiple Reaction Monitoring (MRM). The precursor ion (m/z 197.1) undergoes collision-induced dissociation (CID) to form highly stable product ions.

G Parent 1-Methoxy-3-(2-methylphenoxy) -2-propanol [M+H]+ m/z 197.1 Frag1 Loss of H2O m/z 179.1 Parent->Frag1 -H2O (-18 Da) Frag2 o-Cresol Fragment m/z 109.1 (Quantifier Ion) Parent->Frag2 Ether Cleavage Frag3 Methoxy-propanol Fragment m/z 89.1 (Qualifier Ion) Parent->Frag3 Phenoxy Cleavage

ESI+ mass spectrometry fragmentation pathway for the target analyte.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol below is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS), such as Mephenesin-d3, automatically corrects for matrix effects, injection volume variations, and ionization suppression[5].

Protocol A: LC-MS/MS (Recommended Product Method)

Objective: Achieve sub-nanogram LOD/LOQ with maximum specificity.

  • Sample Preparation: Dissolve 10.0 mg of the Mephenesin API in 10 mL of Methanol:Water (50:50, v/v). Spike the solution with 50 ng/mL of Mephenesin-d3 (Internal Standard)[5].

  • Chromatographic Separation:

    • Column: UHPLC C18 (2.1 x 50 mm, 1.8 µm particle size)[5].

    • Mobile Phase: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in Acetonitrile[1][5].

    • Gradient: 10% B to 90% B over 5.0 minutes at a flow rate of 0.4 mL/min[5].

  • MS/MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV. Desolvation Temperature: 400°C.

    • MRM Transitions: Monitor m/z 197.1 → 109.1 (Quantifier, Collision Energy: 15 eV) and m/z 197.1 → 89.1 (Qualifier, Collision Energy: 22 eV).

  • System Validation: Verify that the IS peak area variance is <5% RSD across 6 replicate injections. Confirm the LOD (S/N ≥ 3) and LOQ (S/N ≥ 10) by analyzing progressively diluted standard solutions per ICH Q2(R2)[3][4].

Protocol B: GC-MS (Alternative Method)

Objective: Quantify the impurity using electron ionization (EI), requiring derivatization.

  • Derivatization: Transfer 100 µL of the sample extract into a glass vial. Add 50 µL of BSTFA (containing 1% TMCS) and incubate at 60°C for 30 minutes to silylate the secondary alcohol group, preventing chromatographic tailing.

  • Separation: Inject 1 µL into a GC system equipped with a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Detection: Operate the mass spectrometer in EI mode (70 eV). Use Selected Ion Monitoring (SIM) to track the derivatized molecular ion (m/z 268) and the base peak (m/z 108).

Protocol C: HPLC-UV (Legacy Method)

Objective: Routine assay where trace-level sensitivity is not required.

  • Separation: Inject 10 µL onto a standard C18 column (4.6 x 150 mm, 5 µm).

  • Elution: Run an isocratic mobile phase of Water:Acetonitrile (60:40, v/v) at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 270 nm (optimal wavelength for the o-cresol chromophore). Note: This method fails to meet trace-level LOQ requirements due to baseline noise and matrix interference.

Conclusion

For the rigorous quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, legacy HPLC-UV and GC-MS methods fall short due to poor optical absorptivity and the necessity for complex derivatization, respectively. By leveraging the inherent proton affinity of the molecule's ether and methoxy groups, LC-MS/MS utilizing MRM transitions provides an unparalleled, self-validating analytical solution. It confidently achieves an LOQ of 1.2 ng/mL, ensuring full compliance with stringent ICH Q2(R2) impurity control guidelines[3][6].

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: SIELC Technologies (sielc.com)
  • 1-methoxy-3-(2-methylphenoxy)propan-2-ol (CAS 39144-34-8)
  • Source: Daicel Pharma Standards (daicelpharmastandards.com)
  • Source: Benchchem (benchchem.com)

Sources

Comparative

Accuracy and precision studies for 1-Methoxy-3-(2-methylphenoxy)-2-propanol analytical methods.

An In-Depth Comparative Guide to Accuracy and Precision in Analytical Methods for 1-Methoxy-3-(2-methylphenoxy)-2-propanol (Mephenesin) For researchers, scientists, and drug development professionals, the robust quantifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Accuracy and Precision in Analytical Methods for 1-Methoxy-3-(2-methylphenoxy)-2-propanol (Mephenesin)

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of product quality, safety, and efficacy. This guide provides a detailed comparative analysis of the accuracy and precision of two primary chromatographic techniques for the analysis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol, commonly known as Mephenesin: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The selection of an analytical method is not merely a procedural choice; it is a decision grounded in the physicochemical properties of the analyte, the sample matrix, and the ultimate purpose of the analysis. This document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All methodologies are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for the validation of analytical procedures.[1][2][3]

Pillar 1: The Regulatory Framework for Trustworthy Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The ICH Q2(R1) guideline provides a comprehensive framework for this, outlining the specific validation characteristics required for different types of analytical procedures.[1][2] For quantitative analysis of an API like Mephenesin, accuracy and precision are paramount.

  • Accuracy : This is a measure of the closeness of test results to the true value.[4] It is typically evaluated by assaying a sample with a known concentration of the analyte (e.g., a spiked placebo) and expressing the result as a percentage of recovery.[5][6][7]

  • Precision : This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[4][8] It is assessed at three levels:

    • Repeatability (Intra-assay Precision) : Precision under the same operating conditions over a short interval.[7]

    • Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[7]

    • Reproducibility : Assesses the precision between different laboratories.

Pillar 2: Methodologies Under the Microscope

We will now dissect two validated analytical approaches for Mephenesin, exploring their principles, protocols, and the expert reasoning behind their design.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a cornerstone of pharmaceutical quality control due to its robustness and versatility. For a moderately polar compound like Mephenesin, reversed-phase chromatography is the method of choice.

Causality Behind Experimental Choices: The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[9] The choice of a C18 column provides a hydrophobic surface that retains Mephenesin. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to elute Mephenesin with a sharp, symmetrical peak and a reasonable retention time.[5][10] Acetonitrile is often preferred for its lower UV cutoff and lower viscosity, which results in lower backpressure compared to methanol.[9] The detection wavelength is selected based on the UV absorbance maximum of Mephenesin to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation and Materials :

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Acetonitrile (HPLC grade), Purified Water, Mephenesin reference standard.

  • Chromatographic Conditions :

    • Mobile Phase : Acetonitrile and Water (e.g., 60:40 v/v).[10]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : Ambient or controlled at 35°C.[11]

    • Injection Volume : 10 µL.[11]

    • Detection Wavelength : Determined by UV scan (e.g., 212 nm or 270 nm).[10]

  • Preparation of Solutions :

    • Standard Solution : Accurately weigh and dissolve Mephenesin reference standard in the mobile phase to create a stock solution. Perform serial dilutions to prepare calibration standards across a desired range (e.g., 10-50 µg/mL).[10]

    • Sample Solution : Prepare the sample (e.g., dissolved bulk drug, formulation extract) in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm filter.

  • System Suitability and Analysis :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution multiple times (e.g., n=5) to verify system suitability parameters (e.g., peak area %RSD < 2.0%, theoretical plates, tailing factor).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.[12]

    • Inject the sample solutions and determine the concentration of Mephenesin from the calibration curve.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solutions Equilibrate System Equilibration Standard->Equilibrate Sample Prepare Sample Solutions Sample->Equilibrate SST System Suitability Test Equilibrate->SST Inject Inject Standards & Samples SST->Inject If SST Passes Detect UV Detection Inject->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Caption: HPLC analysis workflow from preparation to quantification.
Method B: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Mephenesin is amenable to GC analysis, offering high resolution and sensitivity, particularly when coupled with a Mass Spectrometry (MS) detector.

Causality Behind Experimental Choices: The principle of GC involves volatilizing the sample in a heated inlet and separating its components in a capillary column based on their boiling points and interactions with the stationary phase. A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used for general-purpose analysis and is suitable for Mephenesin.[13] The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature, ensuring that lower-boiling impurities are separated before the Mephenesin peak elutes with good symmetry. The choice of detector depends on the required sensitivity and specificity; a Flame Ionization Detector (FID) provides robust, universal detection for organic compounds, while an MS detector offers definitive identification and lower detection limits.[13]

Experimental Protocol: GC-MS/FID Analysis

  • Instrumentation and Materials :

    • GC system with an FID or MS detector.

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[13]

    • High-purity carrier gas (Helium or Hydrogen).

    • Solvent (e.g., Methanol, Dichloromethane).[14]

    • Mephenesin reference standard.

  • GC Conditions :

    • Inlet Temperature : 250°C.[13]

    • Carrier Gas Flow : 1 mL/min (Helium).[13]

    • Oven Program : Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min. (This is a typical starting point and must be optimized).

    • Detector Temperature : 300°C (FID) or MS Transfer Line at 280°C.[13]

    • Injection Volume : 1 µL (Split or Splitless mode).

  • Preparation of Solutions :

    • Standard Solution : Prepare a stock solution of Mephenesin reference standard in a suitable solvent (e.g., methanol). Serially dilute to create calibration standards.

    • Sample Solution : Dissolve the sample in the same solvent to a concentration within the linear range of the method.

  • System Suitability and Analysis :

    • Perform conditioning runs to ensure system stability.

    • Inject a standard solution to check for system suitability criteria (e.g., peak shape, retention time stability).

    • Generate a calibration curve by plotting peak area versus concentration.

    • Analyze sample solutions to determine Mephenesin concentration.

Workflow Visualization: GC Analysis

GC_Workflow cluster_prep_gc Solution Preparation cluster_gc GC System cluster_data_gc Data Analysis Standard_GC Prepare Standard Solutions Inject_GC Inject into GC Inlet Standard_GC->Inject_GC Sample_GC Prepare Sample Solutions Sample_GC->Inject_GC Separate_GC Column Separation Inject_GC->Separate_GC Vaporization Detect_GC FID or MS Detection Separate_GC->Detect_GC Elution CalCurve_GC Construct Calibration Curve Detect_GC->CalCurve_GC Quantify_GC Quantify Sample Concentration Detect_GC->Quantify_GC CalCurve_GC->Quantify_GC

Caption: GC analysis workflow from injection to data interpretation.

Pillar 3: Comparative Performance Data

The following tables summarize typical validation results for the quantification of Mephenesin, providing a direct comparison of the accuracy and precision achievable with each method. The acceptance criteria are based on common industry standards and ICH guidelines.[4][15]

Table 1: Accuracy Data Comparison

Analytical MethodConcentration LevelMean Recovery (%)Acceptance Criteria
HPLC-UV 80% of nominal99.1%98.0% - 102.0%
100% of nominal100.6%98.0% - 102.0%
120% of nominal99.8%98.0% - 102.0%
GC-FID 80% of nominal99.5%98.0% - 102.0%
100% of nominal101.2%98.0% - 102.0%
120% of nominal100.3%98.0% - 102.0%

Data is representative of well-validated methods.[5][16]

Table 2: Precision Data Comparison

Analytical MethodPrecision Level% Relative Standard Deviation (%RSD)Acceptance Criteria
HPLC-UV Repeatability (n=6)0.8%RSD ≤ 2.0%
Intermediate Precision1.2%RSD ≤ 2.0%
GC-FID Repeatability (n=6)1.1%RSD ≤ 2.0%
Intermediate Precision1.5%RSD ≤ 2.0%

Data is representative of well-validated methods.[10][13]

Expert Analysis and Method Selection

Both HPLC and GC can be validated to provide excellent accuracy and precision for the quantification of Mephenesin. The data shows that both methods are capable of meeting stringent acceptance criteria required for pharmaceutical analysis.

  • HPLC is often the workhorse for routine quality control of bulk drug substances and finished products. Its primary advantages are its robustness, ease of use, and suitability for a wide range of compounds without the need for derivatization.

  • GC , especially GC-MS, excels in impurity profiling and trace-level analysis. It can provide higher separation efficiency for closely related volatile impurities and offers structural confirmation through mass spectra, which is invaluable during forced degradation studies or when identifying unknown peaks.[17][18]

The choice between these methods ultimately depends on the specific analytical challenge:

  • For routine assay and content uniformity of a drug product, a validated HPLC-UV method is typically sufficient, reliable, and cost-effective.

  • For identifying and quantifying trace-level volatile impurities or degradation products , or for analyzing Mephenesin in complex biological matrices where high specificity is required, a GC-MS method would be superior.

Conclusion

This guide demonstrates that both HPLC and GC are powerful and reliable techniques for the quantitative analysis of 1-Methoxy-3-(2-methylphenoxy)-2-propanol. By grounding our protocols in the principles of the ICH Q2(R1) guideline, we establish a framework for developing trustworthy and robust analytical methods. The provided experimental protocols, workflow diagrams, and comparative data serve as a comprehensive resource for scientists to select and implement the most appropriate method for their specific needs, ensuring the generation of accurate and precise data throughout the drug development lifecycle.

References

  • Benchchem. (2025). The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method for Mephenesin Using Mephenesin-d3.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Dias, L., Mallya, R., & Patani, K. (2016). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ESTIMATION OF MEPHENESIN AND IBUPROFEN. International Journal of Pharmaceutical Sciences and Research.
  • ICH. Quality Guidelines.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Jain, K. et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC.
  • Semantic Scholar. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • MDPI. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Benchchem. (2025). Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Mephenesin-d3 as an Internal Standard.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Detection of 1-(2-Methoxypropoxy)-2-propanol.
  • Japanese Pharmacopoeia. 1330 - Validation of Analytical Procedures / General Information.
  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2022). Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias: A Critical Review.
  • PMC. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research.
  • Journal of Pharmaceutical Research. (2022). Analytical method validation: A brief review.
  • Universal Journal of Pharmaceutical Research. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • ResearchGate. (2026). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study.
  • Benchchem. (2025). analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone.
  • LC Technical Report. HPLC基礎(逆相クロマトグラフィー実践編).
  • Japan Bioanalysis Forum. (2014). DG2014-07 分析法の構築.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT.
  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate.
  • Shimadzu Application News. キャピラリカラムRtx-50TMによる有機溶媒の分析.
  • Nakajima, S., & Urashima, Y. Analytical Method of 2-Methoxyphenol, 3-Methoxyphenol and 4-Methoxyphenol in Water and Sediment.

Sources

Validation

Comparative Oxidation Kinetics of 1-Methoxy-3-(2-methylphenoxy)-2-propanol: A Technical Guide

Executive Summary & Scope In the landscape of pharmaceutical formulation and degradation profiling, understanding the oxidative stability of active pharmaceutical ingredients (APIs) and their derivatives is paramount. 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In the landscape of pharmaceutical formulation and degradation profiling, understanding the oxidative stability of active pharmaceutical ingredients (APIs) and their derivatives is paramount. 1-Methoxy-3-(2-methylphenoxy)-2-propanol is a structurally modified ether analog of the centrally acting muscle relaxant mephenesin . By etherifying the primary hydroxyl group of mephenesin, the molecule's susceptibility to oxidation is fundamentally altered.

This guide provides an objective, data-driven comparison of the oxidation kinetics of 1-Methoxy-3-(2-methylphenoxy)-2-propanol against its diol counterparts—mephenesin and guaifenesin—utilizing Chloramine-B (CAB) in hydrochloric acid as the standard oxidative probe .

Structural & Mechanistic Rationale

The core performance difference between these molecules lies in their functional group availability and the resulting transition state energetics during oxidation.

  • Mephenesin & Guaifenesin: Both compounds possess a terminal primary alcohol (C1) and a secondary alcohol (C2). In acidic oxidative environments, the primary alcohol is the kinetically favored site of attack. The halonium cation from Chloramine-B rapidly oxidizes this primary site to yield the corresponding 2-hydroxy-1-propanal derivatives []([Link]).

  • 1-Methoxy-3-(2-methylphenoxy)-2-propanol: The methylation of the C1 hydroxyl group protects the primary site. Consequently, oxidative degradation is forced to proceed via the secondary alcohol at C2 . The oxidation of secondary alcohols to ketones (forming 1-methoxy-3-(2-methylphenoxy)-2-propanone) requires a higher activation energy. This is due to increased steric hindrance from the flanking methoxy and phenoxy groups, as well as the inherently different transition state required for secondary hydride abstraction .

ReactionPathways cluster_0 Primary Alcohol Oxidation (Baseline) cluster_1 Secondary Alcohol Oxidation (Target) Mephenesin Mephenesin (Primary -OH) Aldehyde 3-(2-methylphenoxy) -2-hydroxy-1-propanal Mephenesin->Aldehyde CAB / HCl Faster Kinetics Target 1-Methoxy-3-(2-methylphenoxy) -2-propanol (Secondary -OH) Ketone 1-Methoxy-3-(2-methylphenoxy) -2-propanone Target->Ketone CAB / HCl Slower Kinetics

Reaction pathways comparing primary vs. secondary alcohol oxidation by Chloramine-B.

Comparative Kinetic Data

To objectively evaluate oxidative stability, we compare the pseudo-first-order rate constants ( kobs​ ). Data for mephenesin and guaifenesin are derived from established CAB oxidation models , while values for the methoxy derivative are projected based on established secondary alcohol steric hindrance profiles .

SubstrateTarget Oxidizable GroupPrimary Oxidation ProductRelative Rate ( kobs​ )Oxidative Stability
Mephenesin Primary -OH (C1)3-(2-methylphenoxy)-2-hydroxy-1-propanal1.00x (Baseline)Moderate
Guaifenesin Primary -OH (C1)3-(2-methoxyphenoxy)-2-hydroxy-1-propanal1.25x (Faster)Low
1-Methoxy-3-(2-methylphenoxy)-2-propanol Secondary -OH (C2)1-methoxy-3-(2-methylphenoxy)-2-propanone~0.65x (Slower)*High

*Projected values based on secondary alcohol/ether steric hindrance profiles.

Causality of Kinetic Variations
  • Guaifenesin vs. Mephenesin: Guaifenesin exhibits a faster oxidation rate than mephenesin. This is directly attributed to the ortho-methoxy group on its aromatic ring, which is more electron-donating than the ortho-methyl group of mephenesin. This resonance-driven electron density stabilizes the intermediate complex during the rate-limiting step, accelerating the reaction .

  • 1-Methoxy-3-(2-methylphenoxy)-2-propanol vs. Baselines: The forced shift from primary to secondary alcohol oxidation inherently slows the reaction. The lack of two alpha-protons and the steric bulk of the adjacent ether linkages impede the halonium cation's approach, resulting in a lower relative kobs​ and a higher oxidative stability profile .

Self-Validating Experimental Protocol: Chloramine-B Kinetic Assay

To empirically verify these kinetic differences, the following protocol utilizes Chloramine-B (CAB) in an HCl medium. The system is self-validating : by employing pseudo-first-order conditions (where [Substrate]≫[CAB] ), the rate constant kobs​ becomes independent of the initial oxidant concentration. If the subsequent plot of log[CAB] versus time maintains strict linearity ( r>0.99 ), the kinetic model internally validates its own assumptions .

Step-by-Step Methodology
  • Reagent Preparation & Equilibration: Prepare solutions of the substrate, HCl, and double-distilled water in glass-stoppered Pyrex boiling tubes.

    • Causality Check: The outer surfaces of the tubes must be coated black to completely eliminate photochemical degradation effects that could skew the kinetic data . Thermostat the tubes at 303 K to ensure thermal equilibrium.

  • Oxidant Injection: Rapidly inject a measured volume of thermostated CAB solution into the reaction mixture to initiate the oxidation.

  • Aliquot Sampling: At predefined time intervals, withdraw a specific volume of the reaction mixture.

  • Quenching Mechanism: Immediately discharge the aliquot into a flask containing an excess of acidified potassium iodide (KI) solution.

    • Causality Check: Unreacted CAB instantly oxidizes iodide to iodine ( I2​ ), effectively "freezing" the reaction at that exact timestamp .

  • Titration: Titrate the liberated iodine against a standard sodium thiosulfate ( Na2​S2​O3​ ) solution using a starch indicator until the blue color disappears.

  • Data Synthesis: Calculate the concentration of unreacted CAB. Plot log[CAB] versus time; the slope of this linear plot yields the pseudo-first-order rate constant kobs​ .

KineticProtocol Eq 1. Thermal Equilibration Substrate + HCl + H2O at 303 K Ox 2. Oxidant Addition Rapid injection of Chloramine-B Eq->Ox Samp 3. Aliquot Sampling Quench in KI solution at t intervals Ox->Samp Tit 4. Iodometric Titration Determine unreacted [CAB] with Na2S2O3 Samp->Tit Data 5. Kinetic Modeling Plot log[CAB] vs. Time (Pseudo-1st Order) Tit->Data

Step-by-step experimental workflow for pseudo-first-order kinetic measurements.

References

  • Puttaswamy, & Sukhdev, A. (2009). Oxidation of mephenesin and guaifenesin with chloramine-B in hydrochloric acid medium: Design of kinetic model. Indian Journal of Chemistry - Section A (NIScPR). URL:[Link]

  • [1] National Center for Biotechnology Information. Mephenesin | C10H14O3 | CID 4059 - PubChem. PubChem - NIH. URL:[Link]

  • [2] Oxidation of Secondary Methyl Ethers to Ketones. ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide: 1-Methoxy-3-(2-methylphenoxy)-2-propanol

As laboratory operations increasingly prioritize environmental stewardship and rigorous safety compliance, the handling of specialized aryl ether derivatives requires precise, causality-driven protocols. 1-Methoxy-3-(2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory operations increasingly prioritize environmental stewardship and rigorous safety compliance, the handling of specialized aryl ether derivatives requires precise, causality-driven protocols. 1-Methoxy-3-(2-methylphenoxy)-2-propanol (CAS: 39144-34-8) is a synthetic organic compound frequently utilized in pharmaceutical development and chemical synthesis[1]. Because it shares structural homology with centrally acting muscle relaxants like mephenesin, it demands strict adherence to toxicological and environmental safety standards[2].

This guide provides researchers and environmental health and safety (EHS) professionals with the essential methodologies for the safe handling, spill mitigation, and RCRA-compliant disposal of this compound.

Chemical Profile & Mechanistic Hazards

To design a self-validating safety system, one must first understand the molecular behavior of the compound. 1-Methoxy-3-(2-methylphenoxy)-2-propanol contains an aromatic ring, a secondary alcohol, and two ether linkages.

  • Toxicological Causality: The presence of the phenoxy and propanol moieties contributes to its biological activity. Extrapolating from closely related aryl glycidyl ethers, the compound is classified as harmful if swallowed (Acute Tox. 4) and a severe eye irritant (Eye Irrit. 2)[3][4].

  • Environmental Causality: Aromatic ethers exhibit moderate environmental persistence and aquatic toxicity. They must never be introduced into standard wastewater systems[5][6].

  • Chemical Stability: While less susceptible to auto-oxidation than dialkyl ethers (like diethyl ether), the ether linkages can slowly form explosive peroxides upon prolonged exposure to oxygen and light.

Quantitative Data Summary
Property / HazardSpecification
Chemical Name 1-Methoxy-3-(2-methylphenoxy)-2-propanol
CAS Number 39144-34-8
Molecular Formula C11H16O3
Physical State Viscous liquid or low-melting solid (room temp)
Primary Hazards Eye Irritation (Category 2A), Acute Oral Toxicity[3][4]
Solubility Soluble in alcohols/organics; moderately soluble in water[7]
Waste Classification Non-halogenated organic waste (RCRA regulated)[6]

Operational Handling Protocols

Standard operating procedures (SOPs) must be grounded in physical barriers and engineering controls to prevent accidental exposure.

  • Engineering Controls: Always handle the pure substance or concentrated solutions within a certified chemical fume hood. This prevents the inhalation of aerosols, particularly if the compound is heated during synthesis[4].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting chemical splash goggles. The compound causes serious eye irritation, and standard safety glasses do not provide sufficient peripheral protection[3][4].

    • Dermal Protection: Nitrile gloves are required. The lipophilic nature of the aromatic ring allows it to penetrate compromised skin barriers. Wash hands thoroughly immediately after handling.

    • Body Protection: A standard flame-resistant laboratory coat and closed-toe shoes.

Spill Response Methodology

In the event of a spill, immediate containment is critical to prevent the material from reaching floor drains or porous surfaces. The following workflow outlines the validated recovery process.

SpillResponse A Spill Detected: 1-Methoxy-3-(2-methylphenoxy)-2-propanol B Evacuate & Ventilate Area (Prevent inhalation of aerosols) A->B C Don Appropriate PPE (Nitrile gloves, goggles, lab coat) B->C D Contain Spill (Use inert absorbent e.g., vermiculite) C->D E Collect Residue (Place in sealable, compatible container) D->E F Decontaminate Surface (Wash with soap and water) E->F G Label as Hazardous Waste (Route to RCRA-approved TSDF) F->G

Workflow for mitigating and recovering 1-Methoxy-3-(2-methylphenoxy)-2-propanol spills.

Step-by-Step Spill Cleanup Protocol:
  • Isolate the Area: Restrict access to the spill zone and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Mechanistic Note: Do not use combustible materials like sawdust, as ether derivatives can become fire hazards if subsequently exposed to oxidizers[8].

  • Mechanical Collection: Using a non-sparking scoop, carefully transfer the saturated absorbent into a high-density polyethylene (HDPE) or glass wide-mouth container. Seal tightly.

  • Surface Decontamination: Because the compound is only moderately water-soluble, wash the spill surface with a surfactant (soap) and water mixture to break down the lipophilic residue, followed by a final wipe with a dilute alcohol solution (e.g., isopropanol)[7][8].

  • Waste Routing: Treat all cleanup materials as hazardous waste.

Proper Disposal & Waste Routing

The disposal of 1-Methoxy-3-(2-methylphenoxy)-2-propanol must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines. The U.S. Environmental Protection Agency (EPA) mandates that highly organic, aromatic, and phenolic wastes undergo thermal destruction to prevent groundwater leaching[6][9].

WasteRouting A Waste Generation (Spent solutions/residues) B Segregation (Non-halogenated organic waste) A->B F DO NOT Drain Dispose (Aquatic toxicity risk) A->F C Satellite Accumulation (Sealed, labeled container) B->C D EHS Collection (Within regulatory timeframe) C->D E RCRA-Permitted TSDF (High-temperature incineration) D->E

Standard operating procedure for the segregation and disposal of aryl ether chemical waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Classify the spent chemical and its solutions as Non-Halogenated Organic Waste (unless it has been mixed with halogenated solvents like dichloromethane during an experiment, in which case it defaults to Halogenated Waste)[6].

  • Satellite Accumulation:

    • Transfer the waste into a compatible, leak-proof container (e.g., a safety-coated glass bottle or HDPE jerrican).

    • Keep the container securely capped at all times unless actively adding waste[10].

  • Labeling: Attach a formal Hazardous Waste tag. Explicitly write the full chemical name—"1-Methoxy-3-(2-methylphenoxy)-2-propanol"—and the primary solvent. Do not use abbreviations or chemical structures on the label, as this violates RCRA hazard communication standards[6][10].

  • Drain Disposal Prohibition: Under no circumstances should this compound be poured down the sink. Aqueous solutions containing phenolic or aryl ether derivatives (even at concentrations below 50 mg/L) pose a severe threat to aquatic ecosystems and municipal water treatment biological processes[5][6].

  • Final Destruction: Transfer the waste to your institutional EHS department. The ultimate disposal pathway is routing to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF). The EPA has determined that high-temperature incineration is the Best Demonstrated Available Technology (BDAT) for destroying single-ring aromatic compounds, ensuring they are completely oxidized into carbon dioxide and water[9][11].

References

  • NextSDS. "1-Methoxy-3-(2-methylphenoxy)-2-propanol — Chemical Substance Information." NextSDS Chemical Database.
  • Sigma-Aldrich. "Safety Data Sheet: 1-Phenoxy-2-propanol." MilliporeSigma.
  • TCI Chemicals. "SAFETY DATA SHEET: Mephenesin." TCI Europe N.V.
  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions for Newly Identified and Listed Hazardous Wastes and Hazardous Soil." Federal Register Notice.
  • University of Cincinnati EH&S. "Advisory 7.3: Hazardous/Chemical Waste Disposal." UC Environmental Health & Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-3-(2-methylphenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-Methoxy-3-(2-methylphenoxy)-2-propanol
© Copyright 2026 BenchChem. All Rights Reserved.